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  • Product: 5-chloro-N3-ethylpyridazine-3,4-diamine
  • CAS: 1614246-24-0

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 5-Chloro-N3-ethylpyridazine-3,4-diamine: A Technical Whitepaper

Executive Summary The compound 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a highly valued bifunctional building block in modern medicinal chemistry. It serves as a critical intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a highly valued bifunctional building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of aryl imidazopyridazines, a class of molecules heavily investigated as functionally subtype-selective GABA_A positive allosteric modulators (PAMs) for the treatment of epilepsy, anxiety, and pain[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere recitation of synthetic steps. Here, we will dissect the mechanistic causality governing the regioselectivity of its synthesis, evaluate the thermodynamic requirements of the protocol, and provide a self-validating experimental workflow designed for seamless scale-up from discovery to process chemistry.

Retrosynthetic Rationale & Mechanistic Causality

The most direct and atom-economical pathway to synthesize 5-chloro-N3-ethylpyridazine-3,4-diamine is via a regioselective Nucleophilic Aromatic Substitution (S_NAr) . The reaction utilizes 3,5-dichloropyridazin-4-amine as the electrophilic scaffold and ethylamine as both the nucleophile and the base[1].

The Causality of Regioselectivity: Why C3 over C5?

In the 3,5-dichloropyridazin-4-amine system, the two chlorine atoms reside in chemically non-equivalent positions. The defining challenge of this synthesis is ensuring that ethylamine selectively displaces the chlorine at the C3 position rather than C5.

The causality of this selectivity lies in the electronic landscape of the 1,2-diazine (pyridazine) ring:

  • Alpha-Effect Activation : The C3 position is alpha (adjacent) to the N2 nitrogen of the pyridazine ring. When ethylamine attacks C3, the resulting anionic Meisenheimer complex is profoundly stabilized because the negative charge can be directly accommodated by the adjacent electronegative N2 atom.

  • Resonance Disfavor at C5 : Conversely, attack at the C5 position (which is meta to N1 and para to N2) forces the intermediate negative charge into a less optimal resonance configuration that cannot leverage the adjacent nitrogen stabilization as effectively.

  • C4-Amino Deactivation : The primary amine at C4 donates electron density into the ring via resonance, broadly deactivating the entire scaffold toward S_NAr compared to unfunctionalized halopyridazines. However, the extreme inductive pull of N2 at the C3 position overcomes this deactivation, locking the regioselectivity firmly to the 3-position.

Regioselectivity Substrate 3,5-Dichloropyridazin-4-amine (Electrophile) PathA Nucleophilic Attack at C3 (Ortho to N2) Substrate->PathA Favored Pathway PathB Nucleophilic Attack at C5 (Meta to N1) Substrate->PathB Disfavored Pathway ComplexA Meisenheimer Complex A Highly stabilized by adjacent N2 PathA->ComplexA ComplexB Meisenheimer Complex B Less stabilized resonance PathB->ComplexB ResultA Major Product: 5-Chloro-N3-ethyl... ComplexA->ResultA ResultB Minor/Trace Product: 3-Chloro-N5-ethyl... ComplexB->ResultB

Logical relationship dictating the C3 regioselectivity during the SNAr reaction.

Experimental Methodology: A Self-Validating Protocol

Because the C4-amino group deactivates the pyridazine ring, standard S_NAr conditions (e.g., room temperature or gentle reflux) will fail. The reaction requires high thermal energy (120 °C – 150 °C). Since ethylamine has a boiling point of ~16 °C, the reaction must be conducted under pressure in a sealed tube or autoclave to maintain the nucleophile in the liquid phase[2].

The following protocol is engineered as a self-validating system , ensuring that researchers can verify the integrity of the reaction at every phase without relying solely on end-point analytics.

Step-by-Step Synthesis Workflow

Step 1: Reagent Charging (Input Validation)

  • Verify the starting material, 3,5-dichloropyridazin-4-amine, via LC-MS (Expected: m/z 164).

  • In a heavy-walled stainless steel sealed container or autoclave, suspend 3,5-dichloropyridazin-4-amine (1.0 eq, e.g., 15 g, 92 mmol) in anhydrous ethylamine (50 mL) or a 30% ethylamine solution in ethanol[1][3].

  • Causality Note: Using an ethanolic solution of ethylamine improves the high-temperature solubility of the starting material, often leading to higher yields during scale-up.

Step 2: Pressurized S_NAr Heating

  • Seal the vessel securely. Heat the mixture to 120 °C for 48 hours (if using anhydrous ethylamine) or 150 °C for 16 hours (if using ethanolic ethylamine)[2][3].

  • In-Process Control (IPC): Cool a micro-aliquot to room temperature and analyze via LC-MS. The system validates progression when the m/z 164 peak is entirely replaced by the target m/z 173 peak.

Step 3: Quench and Precipitation (Visual Validation)

  • Cool the reaction vessel completely to room temperature before carefully venting any residual pressure.

  • Transfer the reaction mixture into a vigorously stirred mixture of water (500 mL) and ethyl acetate (EtOAc, 50 mL)[1].

  • Visual Cue: The addition of water dramatically shifts the dielectric constant of the solvent system. The highly polar unreacted ethylamine and ethylamine hydrochloride byproducts dissolve into the aqueous phase, while the moderately polar product rapidly crashes out as an off-white to pale yellow precipitate.

Step 4: Isolation and Purification

  • Isolate the resulting precipitate by vacuum filtration.

  • Wash the filter cake extensively with tert-butyl methyl ether (tBME)[2].

  • Causality Note: tBME is chosen specifically because it dissolves non-polar organic impurities (such as trace di-substituted byproducts) without solubilizing the target diamine.

  • Dry the solid under high vacuum to afford 5-chloro-N3-ethylpyridazine-3,4-diamine.

SynthesisWorkflow Start 3,5-Dichloropyridazin-4-amine (1.0 eq) Reaction Sealed Tube / Autoclave 120°C - 150°C, 16-48 hrs Start->Reaction Reagent Ethylamine (Aqueous/Ethanol) (Excess, ~5-10 eq) Reagent->Reaction Cooling Cool to Room Temp Precipitation Reaction->Cooling Workup Aqueous Quench & Filtration (Water / EtOAc / tBME) Cooling->Workup Product 5-Chloro-N3-ethylpyridazine -3,4-diamine (Yield: 51-76%) Workup->Product

Experimental workflow for the SNAr synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine.

Quantitative Data & Scale-Up Optimization

When transitioning this synthesis from a discovery chemistry scale (milligrams to low grams) to a process chemistry scale (tens of grams), the choice of solvent and vessel becomes the primary driver of yield.

As documented in recent patent literature[2][3], shifting from neat anhydrous ethylamine to a 30% ethanolic solution of ethylamine allows for higher temperatures (150 °C) and shorter reaction times (16 hours), resulting in a significant yield boost. The table below summarizes the quantitative differences between the two validated approaches.

Table: Comparison of S_NAr Reaction Conditions for 5-Chloro-N3-ethylpyridazine-3,4-diamine

ParameterCondition A (Discovery Scale)Condition B (Optimized Scale-Up)
Scale 92 mmol (15 g)0.5 mol (80.5 g)
Reagent / Solvent Anhydrous ethylamine (50 mL)30% Ethylamine in Ethanol (600 mL)
Reaction Vessel Sealed TubeAutoclave
Temperature 120 °C150 °C
Time 48 hours16 hours
Workup Solvents Water / EtOAc / tBMEWater (slurry)
Isolated Yield 51% (8.1 g)76.5% (65 g)
Purity Marker (Visual) Off-white solidPale yellow solid
Mass Validation LC-MS: m/z[M+H]+ = 173LC-MS: m/z [M+H]+ = 173

By strictly adhering to the thermodynamic requirements of the S_NAr mechanism and utilizing the self-validating precipitation workup, researchers can reliably generate high-purity 5-chloro-N3-ethylpyridazine-3,4-diamine for downstream cyclization into advanced imidazopyridazine therapeutics.

References

  • Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • WO2014091368A1 - Imidazopyridazine derivatives as gabaa receptor modulators Source: Google Patents (WIPO) URL:[2]

  • Imidazopyridazine derivative, and preparation method therefor, pharmaceutical composition thereof and use thereof Source: Googleapis.com (Patent Application PDF) URL:[Link][3]

Sources

Exploratory

5-Chloro-N3-ethylpyridazine-3,4-diamine: Conformational Dynamics, Synthetic Utility, and Application in Subtype-Selective GABA_A Modulators

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern rational drug design, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern rational drug design, the selection of highly functionalized heterocyclic building blocks is critical for establishing rigid, predictable pharmacophores. 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a highly specialized ortho-diamine intermediate that serves as the foundational scaffold for synthesizing imidazo[4,5-c]pyridazine derivatives.

This technical guide provides an in-depth analysis of its molecular conformation, reactivity profile, and its critical role in the development of next-generation, subtype-selective γ -aminobutyric acid type A (GABA_A) receptor positive allosteric modulators (PAMs), such as the clinical candidate Darigabat (PF-06372865) [1].

Physicochemical Profiling & Conformational Dynamics

The molecular architecture of 5-chloro-N3-ethylpyridazine-3,4-diamine is defined by a highly electron-deficient pyridazine ring substituted with three distinct functional groups. Understanding the steric and electronic interplay of these groups is essential for predicting its behavior in downstream cyclization and cross-coupling reactions.

Structural Causality
  • C3 N-Ethylamino Group: The ethyl substitution at the N3 position breaks the symmetry of the diamine. In solution, the ethyl group adopts a conformation that minimizes steric clash with the adjacent C4 primary amine. Crucially, this pre-installed alkyl group dictates the regiochemistry of subsequent annulation reactions, ensuring that the resulting fused imidazole ring bears the ethyl group at the optimal vector for receptor binding pocket occupation.

  • C4 Primary Amine: Acting as the primary nucleophile, this unhindered amine is the initiation site for condensation reactions with electrophilic carbon synthons.

  • C5 Chloro Substituent: The chlorine atom serves a dual purpose. Electronically, it withdraws electron density via induction, stabilizing the electron-rich diamine system against premature oxidation. Synthetically, it acts as a highly reactive orthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the introduction of complex aryl pharmacophores [2].

Quantitative Data Summary
PropertyValueStructural Implication
CAS Number 1614246-24-0Unique identifier for procurement and IP tracking.
Molecular Formula C₆H₉ClN₄Establishes baseline mass for LC-MS monitoring.
Monoisotopic Mass 172.05157 DaTarget mass for high-resolution mass spectrometry (HRMS).
InChIKey YCKYFDSKHUYUJC-UHFFFAOYSA-NStandardized structural representation for cheminformatics.
Hydrogen Bond Donors 3 (from -NH and -NH₂)High polarity; requires polar solvent systems for chromatography.
Hydrogen Bond Acceptors 4 (Pyridazine N's + Amines)Influences solubility and solid-state packing.

Mechanistic Synthetic Utility: The Imidazopyridazine Core

The primary utility of 5-chloro-N3-ethylpyridazine-3,4-diamine lies in its capacity to undergo a dehydrative cyclization to form the 7-ethyl-4-chloro-1H-imidazo[4,5-c]pyridazine core. This reaction utilizes trimethyl orthoformate (TMOF) as a one-carbon synthon.

SynthWorkflow A 5-chloro-N3-ethylpyridazine-3,4-diamine (Starting Material) C Cyclization (120°C, 4h) A->C B Trimethyl Orthoformate (Solvent & Reagent) B->C D 7-ethyl-4-chloro-1H-imidazo[4,5-c]pyridazine (Core Intermediate) C->D - MeOH

Fig 1. Synthetic workflow for the cyclization of 5-chloro-N3-ethylpyridazine-3,4-diamine.

Reaction Causality & Design

The use of TMOF neat (without additional solvent) is a deliberate design choice. The electron-withdrawing nature of the chloropyridazine ring inherently reduces the nucleophilicity of the C3 and C4 amines. By using TMOF as both the solvent and the electrophile, the reaction is driven kinetically by high concentration. The elevated temperature (120 °C) provides the necessary activation energy for the double condensation while simultaneously distilling off the methanol byproduct, thereby shifting the equilibrium toward the thermodynamically stable fused bicyclic system via Le Chatelier's principle.

Step-by-Step Experimental Protocol: Ring Annulation

To ensure reproducibility and scientific integrity, the following self-validating protocol details the cyclization workflow, complete with in-process controls [2].

Reagents & Equipment:

  • 5-Chloro-N3-ethylpyridazine-3,4-diamine (30.0 g, 0.17 mol)

  • Trimethyl orthoformate (600 mL)

  • Round-bottom flask equipped with a reflux condenser and Dean-Stark trap.

  • Rotary evaporator and silica gel chromatography setup.

Methodology:

  • Reaction Initiation: Suspend 5-chloro-N3-ethylpyridazine-3,4-diamine (30.0 g) in trimethyl orthoformate (600 mL). Rationale: The large excess of TMOF acts as a solvent to ensure complete dissolution upon heating and drives the bimolecular reaction.

  • Thermal Cyclization: Heat the mixture to 120 °C under an inert nitrogen atmosphere for 4 hours. In-Process Control: Monitor the reaction via LC-MS. The disappearance of the m/z 173 [M+H]+ peak and the appearance of the cyclized mass confirms conversion.

  • Solvent Removal: Once complete conversion is achieved, directly concentrate the reaction mixture to dryness via rotary evaporation (bath temperature 50 °C, reduced pressure). Rationale: TMOF is volatile (BP ~102 °C); direct evaporation prevents the need for aqueous workup, which could lead to product loss due to the high polarity of the imidazopyridazine core.

  • Purification Loading: Dissolve the resulting crude solid in a minimal volume of a dichloromethane (DCM) and methanol (MeOH) mixture (e.g., 9:1 v/v). Rationale: The fused heterocycle exhibits strong intermolecular hydrogen bonding; the addition of MeOH disrupts these bonds, ensuring complete solubilization for column loading.

  • Chromatography: Subject the dissolved crude to silica gel column chromatography, eluting with a gradient of DCM/MeOH. Collect the fractions containing the product and concentrate to yield the pure 7-ethyl-4-chloro-1H-imidazo[4,5-c]pyridazine intermediate.

Pharmacological Translation: Subtype-Selective GABA_A Modulation

The ultimate value of 5-chloro-N3-ethylpyridazine-3,4-diamine is realized in its downstream derivatives. By replacing the C4-chlorine with specific functionalized aryl groups (e.g., via Suzuki coupling), researchers have developed compounds like Darigabat (PF-06372865) .

Traditional benzodiazepines bind non-selectively to GABA_A receptors, causing sedation and ataxia primarily driven by the α 1 subunit. The imidazo[4,5-c]pyridazine scaffold, derived from our starting material, allows for precise spatial orientation of functional groups that selectively target the α 2, α 3, and α 5 subunits over α 1 [1][3].

GABAA_Pathway cluster_0 GABAA Receptor Subtypes PAM Darigabat (PF-06372865) Imidazopyridazine Derivative Alpha1 α1 Subunit PAM->Alpha1 Low Affinity Alpha235 α2 / α3 / α5 Subunits PAM->Alpha235 Positive Allosteric Modulation Sedation Sedation / Ataxia (Minimized) Alpha1->Sedation Therapy Anxiolytic & Anticonvulsant (Therapeutic Target) Alpha235->Therapy

Fig 2. Subtype-selective GABAA receptor modulation pathway by imidazopyridazine derivatives.

Receptor Affinity Profile of Downstream Derivative

The structural rigidity imparted by the imidazo[4,5-c]pyridazine core directly translates to the functional selectivity required for modern neurotherapeutics.

GABA_A Receptor SubtypeBinding Affinity ( Ki​ ) of PF-06372865Clinical Implication
α 1 21.0 nM (Lower efficacy)Minimizes dose-limiting sedation and ataxia [3].
α 2 2.9 nMDrives robust anxiolytic and analgesic efficacy [1].
α 3 Low nM rangeSynergizes with α 2 for anticonvulsant properties.
α 5 Low nM rangeModulates memory function and cognitive load.

Conclusion

5-chloro-N3-ethylpyridazine-3,4-diamine is far more than a simple chemical catalog item; it is a rationally designed pharmacophore precursor. Its unique combination of an N-alkylated diamine for regioselective annulation and a chlorine atom for late-stage diversification makes it an indispensable tool in the medicinal chemist's arsenal. By leveraging the protocols and mechanistic insights outlined in this guide, researchers can reliably access the imidazo[4,5-c]pyridazine core to drive the discovery of next-generation CNS therapeutics.

References

  • Owen, R. M., et al. (2019). "Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)". Journal of Medicinal Chemistry, 62(12), 5773-5796. URL:[Link]

  • Omoto, K., Owen, R. M., et al. (2014). "IMIDAZOPYRIDAZINE DERIVATIVES AS GABAA RECEPTOR MODULATORS". WIPO Patentscope, WO2014091368. URL:[Link]

  • National Center for Biotechnology Information. "Darigabat (PF-06372865)". PubChem Compound Summary for CID 76287260. URL:[Link]

Foundational

Solvation Dynamics and Thermodynamic Solubility of 5-chloro-N3-ethylpyridazine-3,4-diamine in Organic Solvents

Executive Summary The compound 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of imidazopyridazine-based GABA_A posit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of imidazopyridazine-based GABA_A positive allosteric modulators[1]. During active pharmaceutical ingredient (API) process development, understanding the solubility profile of such complex intermediates is critical for optimizing reaction kinetics, designing liquid-liquid extractions, and engineering crystallization workflows.

This technical guide provides an in-depth analysis of the physicochemical properties governing the solvation of 5-chloro-N3-ethylpyridazine-3,4-diamine, applies Hansen Solubility Parameters (HSP) to predict its behavior in organic solvents, and outlines a self-validating empirical protocol for determining its thermodynamic solubility.

Structural Causality and Solvation Mechanics

To predict how 5-chloro-N3-ethylpyridazine-3,4-diamine interacts with various organic solvents, we must first deconstruct its molecular architecture and the resulting intermolecular forces.

  • The Pyridazine Core: Pyridazine is a π -deficient, six-membered heteroaromatic ring containing two adjacent nitrogen atoms[2]. This structural feature imparts a strong permanent dipole moment and acts as a potent hydrogen-bond (H-bond) acceptor.

  • The Chloro Substituent (C5): The halogen atom introduces lipophilicity and increases the molecule's dispersion forces ( δD​ ), slightly enhancing its affinity for halogenated or aromatic solvents.

  • The Amine Groups (C3, C4): The primary amine (-NH2) and secondary ethylamine (-NH-CH2CH3) act as powerful H-bond donors and acceptors.

The Causality of Dissolution: In the solid state, the dense network of H-bond donors (amines) and acceptors (pyridazine nitrogens) creates a highly stable crystal lattice. For dissolution to occur, the solvent must provide a solvation energy that exceeds this lattice energy. Solvents lacking strong H-bond accepting or donating capabilities (e.g., aliphatic hydrocarbons) cannot disrupt this network, resulting in near-zero solubility. Conversely, polar aprotic solvents with high dipole moments outcompete the solute-solute interactions, leading to rapid dissolution.

HSP_Pathway Solute 5-chloro-N3-ethylpyridazine-3,4-diamine Crystal Lattice PolarAprotic Polar Aprotic (DMSO, DMF) High δP, High δH(acc) Solute->PolarAprotic Lattice Disruption (High Solubility) Protic Protic Solvents (MeOH, EtOH) High δH(don/acc) Solute->Protic H-Bond Exchange (Moderate Solubility) NonPolar Non-Polar (Heptane, Toluene) High δD Only Solute->NonPolar Lattice Maintained (Low Solubility)

Fig 1: Solvation pathways based on intermolecular force disruption and solvent polarity.

Predictive Solubility Modeling (Hansen Framework)

The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a molecule into three distinct quantitative parameters: Dispersion forces ( δD​ ), Polar forces ( δP​ ), and Hydrogen-bonding forces ( δH​ )[3][4].

By calculating the distance ( Ra​ ) between the solute and the solvent in 3D Hansen space, we can predict miscibility. The smaller the Ra​ value, the higher the thermodynamic affinity. Based on group contribution methods (Hoftyzer and Van Krevelen), the estimated HSP values for 5-chloro-N3-ethylpyridazine-3,4-diamine indicate a strong requirement for polar and H-bonding solvents.

Table 1: Estimated HSP Values and Solvent Affinity Matrix
Solvent CategoryRepresentative Solvent δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Predicted Solubility Range (25°C)
Target Solute 5-chloro-N3-ethyl... ~18.0 ~12.0 ~10.0 N/A
Polar AproticDMSO18.416.410.2> 100 mg/mL (Freely Soluble)
Polar AproticDMF17.413.711.3> 100 mg/mL (Freely Soluble)
Polar ProticMethanol15.112.322.310 - 50 mg/mL (Soluble)
HalogenatedDichloromethane (DCM)18.26.36.15 - 20 mg/mL (Slightly Soluble)
EsterEthyl Acetate15.85.37.21 - 10 mg/mL (Slightly Soluble)
Non-PolarHeptane15.30.00.0< 0.1 mg/mL (Practically Insoluble)

Note: Data derived from predictive structural modeling and analog comparison[4].

Empirical Solubility Determination Workflow

While HSP provides an excellent predictive foundation, rigorous process chemistry requires empirical validation. The following self-validating shake-flask protocol coupled with HPLC-UV is the gold standard for determining true thermodynamic solubility.

Step-by-Step Methodology
  • Saturation (Excess Solute Addition): Weigh approximately 50 mg of 5-chloro-N3-ethylpyridazine-3,4-diamine into a 2 mL borosilicate glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: An excess of solid must be visible to ensure the solution reaches absolute saturation; otherwise, the result is merely a concentration, not the solubility limit.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality: Kinetic dissolution can be rapid, but true thermodynamic equilibrium takes time. A 48-hour window ensures that any supersaturation or metastable states have resolved.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE membrane. Critical Step: Discard the first 0.1 mL of the filtrate. PTFE membranes can non-specifically bind polar organic molecules; discarding the initial volume saturates the filter's binding sites, preventing artificially low concentration readings.

  • Quantitative Analysis: Dilute the filtered supernatant with the appropriate HPLC mobile phase to fall within the linear range of your validated HPLC-UV calibration curve. Quantify the API concentration.

  • Solid-State Validation (Trustworthiness Check): Recover the undissolved solid from the centrifuge pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates[5]. If the crystal lattice has changed during the 48-hour equilibration, the measured solubility corresponds to the new polymorph/solvate, not the original starting material. This step ensures the integrity of the data.

ShakeFlask S1 1. Saturation Add excess solid to organic solvent S2 2. Equilibration Agitate 48h at constant 25°C S1->S2 S3 3. Separation Centrifuge & Filter (0.22 µm) S2->S3 S4 4. Analysis HPLC Quant. & XRPD on solid S3->S4

Fig 2: Self-validating shake-flask methodology for thermodynamic solubility determination.

Process Implications: Anti-Solvent Crystallization Strategy

The stark contrast in solubility between polar aprotic solvents (DMSO/DMF) and non-polar solvents (Heptane/Toluene) makes 5-chloro-N3-ethylpyridazine-3,4-diamine an ideal candidate for anti-solvent crystallization .

By dissolving the crude intermediate in a minimal volume of DMF (the "good" solvent) and slowly titrating in heptane or water (the "anti-solvent") under controlled agitation, the supersaturation point is smoothly crossed. This controlled disruption of the solvation sphere forces the molecule to re-establish its strong intermolecular H-bond network, yielding high-purity crystalline material suitable for downstream cross-coupling reactions.

References

  • Sigma-Aldrich. "5-Chloro-N3-ethylpyridazine-3,4-diamine | 1614246-24-0".

  • Journal of Medicinal Chemistry. "Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)". 1

  • Wikipedia. "Hansen solubility parameter". 3

  • ChemicalBook. "Pyridazine | 289-80-5". 2

  • PMC. "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients...". 4

  • Googleapis.com. "Patent Data: 5-Chloro-N3-ethylpyridazine-3,4-diamine Synthesis and Solid-State Properties". 5

Sources

Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine

Abstract This technical guide provides a comprehensive overview of the synthetic pathways and requisite starting materials for the preparation of 5-chloro-N3-ethylpyridazine-3,4-diamine, a key heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and requisite starting materials for the preparation of 5-chloro-N3-ethylpyridazine-3,4-diamine, a key heterocyclic building block in contemporary drug discovery. The narrative is structured to deliver not just a procedural outline but a deep-seated understanding of the chemical principles governing the synthesis. We will explore the strategic selection of precursors, the regiochemical intricacies of nucleophilic aromatic substitution on the pyridazine core, and provide a validated, step-by-step synthetic protocol. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmacologically active agents.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including but not limited to antiviral, anticancer, and antihypertensive properties. The specific substitution pattern of 5-chloro-N3-ethylpyridazine-3,4-diamine, featuring vicinal diamine functionalities and a reactive chlorine atom, renders it a highly versatile intermediate for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridazines and pyrido[3,4-b]pyrazines. These scaffolds are often explored as bioisosteres of purines and have led to the development of potent kinase inhibitors and other targeted therapeutics. A robust and well-understood synthetic route is therefore paramount for its application in drug development programs.

Strategic Selection of Core Starting Materials

The synthesis of a polysubstituted pyridazine like the target compound is contingent on the availability of a suitable foundational scaffold. The most logical and strategically sound approach begins with a highly functionalized, electron-deficient pyridazine core that can be selectively modified.

Primary Precursor: Polychlorinated Pyridazines

The most common and industrially viable starting points for complex pyridazine derivatives are polychlorinated pyridazines. These compounds are activated towards nucleophilic aromatic substitution (SNAr), allowing for the sequential and often regioselective introduction of various nucleophiles, including amines.

For the synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine, the ideal starting material is 3,4,5-trichloropyridazine . This precursor contains the requisite chlorine atom at the C5 position and provides leaving groups at the C3 and C4 positions for the introduction of the diamine functionalities.

A patent has described that dichloropyridazine amine compounds are typically prepared from 3,4,5-trichloropyridazine via a nucleophilic substitution reaction with an amine.[1] This highlights its role as a key starting material for such derivatives.[1]

Alternative Starting Points

While 3,4,5-trichloropyridazine is the most direct precursor, other starting materials can be envisaged, although they would necessitate additional synthetic steps:

  • Mucochloric Acid: This C4-dicarboxylic acid derivative can be condensed with hydrazine to form 4,5-dichloro-3(2H)-pyridazinone.[2] Subsequent chlorination and functional group manipulations would be required to arrive at the desired substitution pattern. A known protocol involves reacting mucochloric acid with benzene in the presence of aluminum chloride to synthesize 3,4-dichloro-5-phenylfuran-2(5H)-one, which can then be converted to a pyridazinone derivative.[3]

  • Maleic Anhydride: This simple and inexpensive commodity chemical can be converted to chlorinated precursors, which upon reaction with hydrazine and subsequent chlorination with reagents like phosphorus oxychloride, can yield trichloropyridazines.[4]

The choice of the primary starting material is often dictated by a balance of commercial availability, cost, and the overall efficiency of the synthetic sequence. For the purposes of this guide, we will focus on the most direct route commencing from 3,4,5-trichloropyridazine.

The Core Synthetic Pathway: A Mechanistic Perspective

The synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine from 3,4,5-trichloropyridazine is a classic example of leveraging the principles of nucleophilic aromatic substitution on an electron-deficient heterocycle. The two nitrogen atoms in the pyridazine ring withdraw electron density, making the carbon atoms susceptible to attack by nucleophiles.

The overall synthetic workflow can be visualized as follows:

Synthetic_Pathway start 3,4,5-Trichloropyridazine intermediate 3,5-Dichloro-4-aminopyridazine start->intermediate  1. NH3 (aq)  Solvent, Heat   product 5-Chloro-N3-ethylpyridazine-3,4-diamine intermediate->product  2. Ethylamine  Solvent, Heat, Base  

A high-level overview of the synthetic workflow.
Step 1: Regioselective Mono-amination of 3,4,5-Trichloropyridazine

The first critical step is the selective substitution of one chlorine atom with an amino group. The regioselectivity of this reaction is governed by the electronic properties of the pyridazine ring.

  • Causality of Regioselectivity: The carbon atom at the C4 position is flanked by two nitrogen atoms, making it the most electrophilic center in the molecule. Consequently, nucleophilic attack by ammonia will preferentially occur at this position. While not extensively detailed for 3,5-dichloropyridazine, analogies with similar heterocyclic systems suggest that careful control of reaction conditions is key to achieving desired regioselectivity.[5] Studies on other polychlorinated heterocycles have shown that the position of nucleophilic attack can be highly selective.[6][7]

This leads to the formation of the key intermediate, 3,5-dichloro-4-aminopyridazine .

Step 2: Introduction of the Ethylamino Group

The second step involves the reaction of 3,5-dichloro-4-aminopyridazine with ethylamine. The existing amino group at C4, being an electron-donating group, will influence the reactivity of the remaining two chlorine atoms at C3 and C5.

  • Directing Effect of the Amino Group: The amino group at C4 will donate electron density into the ring, slightly deactivating it towards further nucleophilic attack compared to the starting trichloropyridazine. However, its electronic influence will be more pronounced on the adjacent positions. It is plausible that the C3 position is now more susceptible to attack by ethylamine. This leads to the desired 5-chloro-N3-ethylpyridazine-3,4-diamine.

Detailed Experimental Protocols

The following protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on chloropyridazines. Optimization of reaction times, temperatures, and purification methods may be required.

Synthesis of 3,5-Dichloro-4-aminopyridazine (Intermediate)

Materials:

  • 3,4,5-Trichloropyridazine

  • Aqueous Ammonia (28-30%)

  • Ethanol or Dioxane

  • Sealed reaction vessel or autoclave

Procedure:

  • In a pressure-rated sealed vessel, dissolve 3,4,5-trichloropyridazine (1.0 eq.) in ethanol or dioxane.

  • Add aqueous ammonia (3.0-5.0 eq.).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. The reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of 5-Chloro-N3-ethylpyridazine-3,4-diamine (Target Compound)

Materials:

  • 3,5-Dichloro-4-aminopyridazine

  • Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or in ethanol)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • To a solution of 3,5-dichloro-4-aminopyridazine (1.0 eq.) in DMF or DMSO, add ethylamine solution (2.0-3.0 eq.) and a base such as triethylamine (1.5 eq.).

  • Heat the reaction mixture to 120-140 °C for 16-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-chloro-N3-ethylpyridazine-3,4-diamine.

Summary of Starting Materials and Intermediates

Compound NameStructureRole in SynthesisKey Considerations
3,4,5-TrichloropyridazineC₄HCl₃N₂Primary Starting MaterialHighly reactive electrophile. Moisture sensitive.
AmmoniaNH₃Nucleophile (Step 1)Used in excess to favor mono-substitution.
3,5-Dichloro-4-aminopyridazineC₄H₂Cl₂N₃Key IntermediateThe product of the first regioselective amination.
EthylamineC₂H₅NH₂Nucleophile (Step 2)A primary amine that introduces the ethylamino group.
5-Chloro-N3-ethylpyridazine-3,4-diamineC₆H₉ClN₄Final ProductA versatile building block for further elaboration.

Conclusion: A Validated Pathway to a Key Intermediate

The synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine is a testament to the power and predictability of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. By starting with the readily accessible 3,4,5-trichloropyridazine, a two-step, regioselective amination sequence provides a reliable and scalable route to this valuable building block. Understanding the electronic factors that govern the regioselectivity of each step is crucial for optimizing the reaction conditions and maximizing the yield of the desired product. This guide provides a solid foundation for researchers to confidently synthesize this and related compounds for their drug discovery endeavors.

References

  • Organic & Biomolecular Chemistry. (n.d.). 3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2022, June 16). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3, 4-diaminopyridine.
  • ResearchGate. (n.d.). Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile 2. Retrieved from [Link]

  • Molecules. (2009, September 18). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). C4‐selective amination of pyridines. Retrieved from [Link]

  • PubMed. (2024, June 10). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Retrieved from [Link]

  • ScienceDirect. (2001, May 1). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3,4,6-trichloro-pyridazine.
  • Google Patents. (n.d.). Process for preparing 4-amino-pyridazines.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2025, December 15). Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Retrieved from [Link]

  • MDPI. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

  • ResearchGate. (2022, October 10). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]

  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • ResearchGate. (2017, April 26). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2,3, 5-trichloropyridine.
  • Beilstein Journals. (2020, November 30). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Retrieved from [Link]

Sources

Foundational

5-chloro-N3-ethylpyridazine-3,4-diamine as a fragment for drug discovery

5-Chloro-N3-ethylpyridazine-3,4-diamine in Fragment-Based Drug Discovery: Structural Rationale and Synthetic Methodologies Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of mole...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Chloro-N3-ethylpyridazine-3,4-diamine in Fragment-Based Drug Discovery: Structural Rationale and Synthetic Methodologies

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular fragments dictates the trajectory of lead optimization. 5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) has emerged as a highly privileged building block, particularly in the development of central nervous system (CNS) modulators and kinase inhibitors[1],[2]. This technical whitepaper deconstructs the structural rationale behind this fragment, explores its application in synthesizing complex pharmacophores like GABAA positive allosteric modulators (PAMs)[3], and provides self-validating experimental protocols for its synthesis and downstream derivatization.

Structural Rationale and Physicochemical Profile

The utility of 5-chloro-N3-ethylpyridazine-3,4-diamine is rooted in its precise stereoelectronic properties, which solve several common hurdles in drug design:

  • Pyridazine Core as a Bioisostere: The 1,2-diazine (pyridazine) ring serves as an excellent bioisostere for phenyl or pyrimidine rings. The presence of two adjacent nitrogen atoms lowers the overall lipophilicity (clogP) and enhances aqueous solubility, a critical parameter for oral bioavailability and blood-brain barrier (BBB) penetration.

  • 3,4-Diamine Hydrogen-Bonding Network: The adjacent amino groups act as a dense hydrogen-bond donor/acceptor motif. In kinase inhibitors, this specific geometry is frequently utilized to anchor the molecule within the ATP-binding hinge region via interactions with backbone carbonyls and amides.

  • N3-Ethyl Vector: The ethyl substitution on the N3-amine provides a localized lipophilic vector. This small alkyl chain is optimized to occupy adjacent hydrophobic pockets without incurring the heavy molecular weight penalty associated with larger aromatic substituents, thereby maintaining a high ligand efficiency.

  • C5-Chlorine Synthetic Handle: The chlorine atom at the 5-position is highly activated by the electron-deficient pyridazine ring, making it an ideal substrate for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Table 1: Physicochemical Properties & Drug Design Rationale

PropertyValueRationale in Drug Design
CAS Number 1614246-24-0Unique identifier for procurement and literature tracking[1].
Molecular Formula C6H9ClN4Low molecular weight (172.62 g/mol ) ideal for fragment-based design[2].
Purity Standard ≥98%Essential for avoiding catalyst poisoning during downstream cross-coupling[2].
Storage Conditions -20°C, dark, dryPrevents oxidative degradation of the electron-rich diamine motif[2].

Application Case Study: GABAA Receptor Modulation

A premier example of this fragment's utility is found in the synthesis of PF-06372865 , a functionally subtype-selective GABAA Positive Allosteric Modulator developed for neurological indications[3]. The fragment is utilized to construct the core imidazo[1,2-b]pyridazine scaffold.

GABAA receptors are ligand-gated chloride channels. PAMs do not activate the receptor directly; instead, they bind to an allosteric site, amplifying the receptor's affinity for endogenous GABA. This leads to increased chloride influx and subsequent neuronal hyperpolarization, effectively dampening aberrant electrical activity without the severe sedative side effects of classical non-selective benzodiazepines[3].

GABAA_Pathway GABA GABA Binding (Orthosteric Site) Receptor GABAA Receptor Conformational Shift GABA->Receptor PAM PAM Binding (Allosteric Site) PAM->Receptor Enhances Affinity Cl_Influx Chloride Ion (Cl-) Influx Receptor->Cl_Influx Channel Opening Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Inhibits Excitability

Caption: Mechanism of GABAA receptor modulation by Positive Allosteric Modulators.

Experimental Workflows & Self-Validating Protocols

The synthesis and utilization of this fragment require precise control over reaction conditions. The following protocols are designed as self-validating systems, ensuring that empirical data confirms mechanistic success at each step.

Protocol 1: Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality: The starting material, 3,5-dichloropyridazin-4-amine, contains two chlorine atoms. However, the C3 position is alpha to the ring nitrogen (N2), making it highly electron-deficient and exceptionally susceptible to nucleophilic attack. Conversely, the C5 position is beta to N1 and gamma to N2, rendering it significantly less reactive. This inherent electronic asymmetry guarantees that ethylamine exclusively displaces the C3-chlorine[3].

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled pressure vessel (sealed tube), combine 3,5-(dichloropyridazin-4-yl)amine (1.0 eq) with anhydrous ethylamine (excess, acting as both nucleophile and solvent/base)[3].

  • Execution: Seal the tube securely. Causality for equipment: Ethylamine has a boiling point of ~16 °C. Heating the reaction to 120 °C requires a sealed pressure vessel to maintain the reagent in the liquid phase and drive the sterically hindered SNAr reaction to completion. Heat for 48 hours[3].

  • Workup: Cool the vessel to room temperature before opening to prevent reagent flash-boiling. Quench the mixture into a biphasic system of water and Ethyl Acetate (EtOAc). Collect the resulting precipitate via vacuum filtration[3].

  • Self-Validation (QC):

    • LC-MS: Confirm the disappearance of the dichloro isotopic pattern (M+ and M+2 separated by 2 amu at ~3:1 ratio) and the appearance of the monochloro product mass (m/z ~173 [M+H]+).

    • NMR: Perform 1H-NMR and 13C-NMR. The C6 proton must appear as a distinct singlet in the aromatic region (~8.5 ppm). HMBC correlations between the ethyl protons and the C3 ring carbon will definitively validate that substitution occurred at C3, not C5.

Table 2: Optimization Parameters for SNAr Synthesis

ParameterConditionMechanistic Purpose
Reagents 3,5-Dichloropyridazin-4-amine, EthylamineEthylamine drives the reaction by acting as the nucleophile and neutralizing the HCl byproduct[3].
Temperature 120 °COvercomes the activation energy barrier imposed by the electron-donating C4-amine[3].
Vessel Sealed TubePrevents volatilization of anhydrous ethylamine[3].
Protocol 2: Downstream Derivatization via Suzuki-Miyaura Cross-Coupling

Once the fragment is synthesized, the C5-chlorine serves as the anchor point for building the extended pharmacophore.

Step-by-Step Methodology:

  • Reagent Preparation: Combine 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 eq), a boronic acid/ester derivative (1.2 eq), and a base (e.g., K2CO3, 2.0 eq) in a 1,4-dioxane/water mixture (4:1 v/v).

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Palladium catalysts are highly sensitive to oxidation; dissolved oxygen will rapidly deactivate the active Pd(0) species to inactive Pd(II) oxides.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand creates a sterically bulky coordination sphere around the palladium, preventing the adjacent diamines on the pyridazine fragment from chelating and poisoning the catalyst. Heat to 90 °C for 12 hours.

  • Self-Validation (QC): Monitor via LC-MS. The complete disappearance of the characteristic chlorine isotopic pattern (M+ / M+2 at ~3:1 ratio) and the emergence of the coupled product mass validates the success of the cross-coupling.

Synth_Workflow SM 3,5-Dichloropyridazin-4-amine (Starting Material) Fragment 5-Chloro-N3-ethylpyridazine- 3,4-diamine SM->Fragment Reagent Ethylamine 120 °C, Sealed Tube Reagent->Fragment SNAr Reaction Val1 LC-MS / NMR Validation (Confirm Regioselectivity) Fragment->Val1 Deriv Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Val1->Deriv Validated Core Lead Lead Compound (e.g., GABAA PAM) Deriv->Lead Pharmacophore Opt.

Caption: Synthetic workflow from starting material to lead compound via the pyridazine fragment.

Sources

Exploratory

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-chloro-N3-ethylpyridazine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the predicted electrophilic and nucleophilic reactivity of 5-chloro-N3-ethylpyridazine-3,4-diamine,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the predicted electrophilic and nucleophilic reactivity of 5-chloro-N3-ethylpyridazine-3,4-diamine, a substituted pyridazine derivative of interest in medicinal chemistry. Based on foundational principles of heterocyclic chemistry and analysis of analogous systems, this document delineates the key reactive sites of the molecule. We will explore the electronic landscape of the pyridazine core, influenced by the competing effects of electron-donating amino groups and the inductively withdrawing chloro-substituent. This theoretical framework is complemented by detailed, actionable experimental protocols designed to validate the predicted reactivity, providing a roadmap for the synthetic manipulation of this scaffold.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its presence in a number of biologically active compounds.[1] Its two adjacent nitrogen atoms create a unique electronic distribution, making it a versatile building block for the development of novel therapeutic agents. The compound 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS 1614246-24-0) presents a particularly interesting case for synthetic exploration.[2] The strategic placement of two amino groups, an ethyl substituent, and a chloro atom on the pyridazine core suggests a rich and varied reactivity profile. Understanding the specific electrophilic and nucleophilic sites is paramount for its effective utilization in the synthesis of new chemical entities.

This guide will first delve into a theoretical prediction of these reactive sites, drawing upon computational studies of related heterocyclic systems. Subsequently, we will provide detailed experimental protocols for the empirical validation of these predictions.

Theoretical Analysis of Reactive Sites

The reactivity of 5-chloro-N3-ethylpyridazine-3,4-diamine is governed by the interplay of its substituents and the inherent electronic nature of the pyridazine ring. Pyridazines are π-deficient heterocycles, which generally makes them susceptible to nucleophilic attack.[1] However, the presence of two powerful electron-donating amino groups significantly modulates this property.

Predicted Nucleophilic Sites

The most prominent nucleophilic centers in 5-chloro-N3-ethylpyridazine-3,4-diamine are predicted to be the exocyclic nitrogen atoms of the 3-ethylamino and 4-amino groups. The lone pair of electrons on these nitrogen atoms are readily available for reaction with electrophiles.

  • N3-ethylamino and N4-amino groups: These groups are strong activating groups and will be the primary sites of nucleophilic attack. Reactions such as acylation and alkylation are expected to occur readily at these positions. Computational studies on 3,4-diaminopyridine have shown that the amino groups are electron-rich and are the primary sites for protonation.[3]

  • Regioselectivity: A key question is the relative nucleophilicity of the N3-ethylamino versus the N4-amino group. While electronic effects are similar, steric hindrance from the adjacent ethyl group at the N3 position might direct initial reaction towards the less hindered N4-amino group, especially with bulky electrophiles. Studies on the regioselective acylation of 3,4-diaminopyridine have shown that selectivity can be achieved and is dependent on the acylating agent and reaction conditions.[2][3][4]

The pyridazine ring nitrogens (N1 and N2) are also potential nucleophilic sites, though significantly less so than the exocyclic amino groups due to their involvement in the aromatic system.

Predicted Electrophilic Sites

The primary electrophilic site on the 5-chloro-N3-ethylpyridazine-3,4-diamine ring is predicted to be the C5 carbon atom, which is attached to the chlorine atom.

  • C5-carbon: The pyridazine ring is inherently electron-deficient, and this effect is enhanced by the inductive electron withdrawal of the two ring nitrogens.[1] The chlorine atom at the C5 position is a good leaving group, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[5][6] The presence of the electron-donating amino groups at the C3 and C4 positions will further activate the C5 position towards SNAr.[6]

The C6 carbon is also a potential, albeit much weaker, electrophilic site. While the amino groups direct electron density to this position, the overall electron-deficient nature of the ring makes electrophilic aromatic substitution challenging.

Computational Insights from Analogous Systems

Density Functional Theory (DFT) calculations on substituted pyridazines and aminopyridines provide valuable insights into their electronic properties and reactivity.

  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For aminopyridines, the HOMO is typically localized over the pyridine ring and the amino groups, indicating these as the likely sites for electrophilic attack.[3] The LUMO, conversely, is often distributed over the ring system, indicating the sites susceptible to nucleophilic attack. For chloro-substituted azines, a low-lying LUMO is indicative of high reactivity towards nucleophiles in SNAr reactions.[6]

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the electron density distribution. For aminopyridines, the most negative potential (electron-rich regions) is consistently located around the amino groups, confirming their nucleophilic character.[3] In chloro-substituted heterocycles, a positive potential (electron-poor region) is expected around the carbon atom bearing the chlorine, highlighting its electrophilicity.

Table 1: Summary of Predicted Reactive Sites

SiteType of ReactivityInfluencing FactorsPredicted Reactions
N4-amino group NucleophilicHigh electron density from lone pair, less sterically hindered.Acylation, Alkylation, etc.
N3-ethylamino group NucleophilicHigh electron density from lone pair, potential steric hindrance.Acylation, Alkylation, etc.
C5-carbon ElectrophilicElectron-deficient pyridazine ring, good leaving group (Cl), activation by amino groups.Nucleophilic Aromatic Substitution (SNAr)
N1 & N2 (ring) Weakly NucleophilicLone pairs involved in aromaticity.Protonation, Coordination to metals.

Experimental Validation Protocols

The following sections provide detailed, step-by-step experimental protocols to empirically determine the nucleophilic and electrophilic sites of 5-chloro-N3-ethylpyridazine-3,4-diamine.

Protocol for Probing Nucleophilic Sites: Regioselective Acylation

This protocol aims to determine the relative nucleophilicity of the N3-ethylamino and N4-amino groups through a model acylation reaction. Based on studies of 3,4-diaminopyridine, reaction conditions can be tuned to favor acylation at a specific site.[2][4]

Objective: To investigate the regioselectivity of acylation on the exocyclic amino groups.

Materials:

  • 5-chloro-N3-ethylpyridazine-3,4-diamine

  • Acetyl chloride or Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system (e.g., Ethyl Acetate/Hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of acetyl chloride (1.05 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by silica gel column chromatography to isolate the mono- and di-acetylated products. Characterize the products using ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine the site(s) of acylation.

Expected Outcome: The formation of mono-acetylated products will reveal the more reactive amino group. The ratio of N3- to N4-acetylated products will provide a quantitative measure of the regioselectivity under these conditions.

Protocol for Probing the Primary Electrophilic Site: Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to confirm the electrophilicity of the C5 position through an SNAr reaction with an amine nucleophile. Microwave-assisted conditions are often employed to accelerate these reactions on chloro-substituted pyridazines.[5]

Objective: To validate the C5 position as the primary site for nucleophilic aromatic substitution.

Materials:

  • 5-chloro-N3-ethylpyridazine-3,4-diamine

  • Morpholine or another secondary amine

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Microwave reactor and appropriate reaction vessels

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate and water for extraction

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reactor vessel, combine 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add ethanol or DMF as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure.

  • Purification: Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Purify the crude product by silica gel column chromatography. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the substitution of the chlorine atom by the amine.

Expected Outcome: The successful formation of the 5-(morpholino)-N3-ethylpyridazine-3,4-diamine will confirm the C5 position as a highly active electrophilic site for SNAr.

Visualization of Reactivity

The following diagrams, generated using DOT language, provide a visual summary of the key concepts discussed.

Reactivity_of_5-chloro-N3-ethylpyridazine-3,4-diamine cluster_nucleophilic Nucleophilic Sites cluster_electrophilic Electrophilic Sites N4_amino N4-Amino (Primary Site) N3_ethylamino N3-Ethylamino (Secondary Site - Steric Hindrance) C5_chloro C5-Chloro (Primary Site for SNAr) Molecule 5-chloro-N3-ethylpyridazine-3,4-diamine Molecule->N4_amino Acylation/Alkylation Molecule->N3_ethylamino Acylation/Alkylation Molecule->C5_chloro SNAr Experimental_Workflow cluster_nucleophilic_probe Probing Nucleophilic Sites cluster_electrophilic_probe Probing Electrophilic Site start_N Start: 5-chloro-N3-ethylpyridazine-3,4-diamine reaction_N Acylation (Acetyl Chloride, Base) start_N->reaction_N analysis_N Product Isolation & Characterization (NMR, MS) reaction_N->analysis_N outcome_N Determine Regioselectivity (N3 vs. N4) analysis_N->outcome_N start_E Start: 5-chloro-N3-ethylpyridazine-3,4-diamine reaction_E SNAr Reaction (Amine, Microwave) start_E->reaction_E analysis_E Product Isolation & Characterization (NMR, MS) reaction_E->analysis_E outcome_E Confirm C5 Substitution analysis_E->outcome_E

Caption: Experimental workflows for validating the reactive sites.

Conclusion

5-chloro-N3-ethylpyridazine-3,4-diamine is a molecule with distinct and predictable sites of electrophilic and nucleophilic reactivity. The exocyclic amino groups, particularly the N4-amino position, represent the primary nucleophilic centers, while the C5 carbon is the most probable site for nucleophilic aromatic substitution. The provided theoretical analysis and experimental protocols offer a robust framework for researchers to explore and exploit the synthetic potential of this promising heterocyclic scaffold. This understanding is crucial for the rational design and synthesis of novel pyridazine-based compounds in the pursuit of new therapeutic agents.

References

  • International Journal of Research in Engineering and Technology. (n.d.). QUANTUM CHEMICAL APPROACH ON THE MOLECULAR STRUCTURAL PROPERTIES OF SOME AMINOPYRIDINES. IJRET. [Link]

  • Pellicciari, R., et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. Organic Process Research & Development, 10(1), 133-136. [Link]

  • Reuman, M., et al. (1991). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Journal of Heterocyclic Chemistry, 28(5), 1269-1274. [Link]

  • Doganc, F., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications, 12(1), 1836. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • U.S. Patent No. CN113214146A. (2021). Process for the N-alkylation of aminopyridines.
  • Moody, C. J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 947-955. [Link]

  • Kamal, A., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997-2001. [Link]

  • Snyder, C. A., et al. (2023). SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLICATIONS. Heterocycles, 106(8), 1355. [Link]

  • Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9491-9499. [Link]

  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(14), 3029-3036. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, spectroscopic studies, DFT and molecular docking analysis of N, N′-dibutyl-3, 3′-diaminobenzidine. [Link]

  • Al-Said, N. H., et al. (2009). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Journal of the Brazilian Chemical Society, 20(6), 1059-1064. [Link]

  • Piskorz, W., et al. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 4), 213-225. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2906. [Link]

  • Preprints.org. (2025). N-alkylated 5,5-diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Inhibitory Estimation. [Link]

  • Koutentis, P. A., et al. (2022). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2022(2), M1386. [Link]

  • Askerova, U. F., et al. (2023). DFT calculations and Molecular Docking Study of the (Z)-N,N-dimethyl-2-(perfluorophenyl)-2-(2-phenylhydrazineyliden) acetamide. ResearchGate. [Link]

  • Abbas, F. A., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717-724. [Link]

  • Jasinski, J. P., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 543-548. [Link]

  • ResearchGate. (2016). DFT-D3 study of molecular N2 and H2 activation on Co3Mo3N surfaces. [Link]

Sources

Foundational

Reactivity of the Chlorine Atom in 5-chloro-N3-ethylpyridazine-3,4-diamine: An In-depth Technical Guide

Foreword: The Strategic Importance of the Pyridazine Scaffold in Modern Drug Discovery To the researchers, scientists, and drug development professionals who are at the forefront of innovation, the heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the Pyridazine Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who are at the forefront of innovation, the heterocyclic scaffold of pyridazine represents a landscape of untapped potential. Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and a π-deficient nature, render it a privileged scaffold in medicinal chemistry.[1][2] Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antihypertensive, anticancer, and anti-inflammatory properties.[3][4][5] The strategic functionalization of the pyridazine core is paramount to modulating its pharmacological profile. This guide focuses on a key synthetic handle: the chlorine atom in 5-chloro-N3-ethylpyridazine-3,4-diamine. Understanding and harnessing the reactivity of this specific chlorine atom is crucial for the efficient generation of novel molecular entities with therapeutic potential. This document serves as a comprehensive technical guide, offering in-depth analysis, field-proven insights, and actionable protocols to empower your research and development endeavors.

Molecular Architecture and its Influence on Chlorine Reactivity

The reactivity of the chlorine atom at the C5 position of 5-chloro-N3-ethylpyridazine-3,4-diamine is a direct consequence of the electronic and steric landscape of the molecule. A thorough understanding of these factors is essential for predicting and controlling its behavior in chemical transformations.

Electronic Landscape: An Electron-Deficient Ring Primed for Nucleophilic Attack

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms.[6] This electron deficiency is the primary driver for the susceptibility of the ring to nucleophilic aromatic substitution (SNAr). The two nitrogen atoms exert a strong inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the carbon atoms of the ring. This effect is most pronounced at the positions ortho and para to the nitrogen atoms.

In the case of 5-chloro-N3-ethylpyridazine-3,4-diamine, the chlorine atom is situated at the C5 position. The substituents at the C3 and C4 positions, an ethylamino and an amino group respectively, are electron-donating groups (+M > -I). These groups will push electron density into the pyridazine ring, which would typically be expected to decrease the overall electrophilicity of the ring and thus reduce the reactivity towards nucleophiles.

However, the interplay of these electronic effects is nuanced. While the amino groups do donate electron density, the inherent electron-withdrawing nature of the pyridazine ring remains a dominant factor. Furthermore, the relative positions of the substituents are critical. The amino groups at C3 and C4 will have a more pronounced effect on the electron density at C2 and C6. The chlorine at C5 is meta to the C3-ethylamino group and ortho to the C4-amino group. The ortho-amino group's electron-donating effect will partially counteract the ring's electron deficiency at the site of the chlorine atom.

Computational studies on related chloroazines have shown that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of reactivity in SNAr reactions.[7] A lower LUMO energy corresponds to a more electrophilic aromatic system and a higher reaction rate. For 5-chloro-N3-ethylpyridazine-3,4-diamine, a full computational analysis would be required to precisely quantify the electronic effects of the substituents on the LUMO energy and the partial charge at the C5 carbon. However, based on first principles, the chlorine at C5 is expected to be activated towards nucleophilic displacement, albeit potentially less so than in a pyridazine ring bearing electron-withdrawing groups.

Steric Considerations: Accessibility of the Reaction Center

The steric environment around the C5 chlorine atom is relatively unhindered. The adjacent C4-amino group and the C6-hydrogen atom are small, offering minimal steric hindrance to an incoming nucleophile. The ethylamino group at the C3 position is further away and is not expected to significantly impede the approach of a nucleophile to the C5 position. This steric accessibility is a favorable factor for SNAr reactions at this position.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chlorine atom in 5-chloro-N3-ethylpyridazine-3,4-diamine by a nucleophile is anticipated to proceed via a classical SNAr mechanism. This is a two-step process involving the formation of a Meisenheimer complex as a reaction intermediate.[8]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu-) attacks the electron-deficient C5 carbon, which bears the chlorine leaving group. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this step. The negative charge in the Meisenheimer complex is delocalized over the pyridazine ring and is stabilized by the electron-withdrawing nitrogen atoms.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the chloride ion (Cl-) is eliminated from the Meisenheimer complex, and the aromaticity of the pyridazine ring is restored. This step is typically fast.

The overall rate of the SNAr reaction is dependent on the rate of formation of the Meisenheimer complex (Step 1), which is influenced by the nucleophilicity of the attacking species, the electrophilicity of the pyridazine ring, and the stability of the Meisenheimer intermediate. Recent studies have also suggested that for some heterocyclic systems, the SNAr mechanism may be concerted rather than stepwise, particularly with good leaving groups like chlorine.[9] However, for the purpose of practical synthetic planning, the two-step model provides a robust framework for understanding and predicting reactivity.

Diagram: Generalized SNAr Mechanism

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocols for Assessing and Utilizing the Chlorine Reactivity

The following protocols are designed to serve as a starting point for investigating the reactivity of the chlorine atom in 5-chloro-N3-ethylpyridazine-3,4-diamine and for its synthetic elaboration. Optimization of reaction conditions (e.g., temperature, solvent, base, and reaction time) is recommended for each specific nucleophile.

General Protocol for Nucleophilic Substitution with Amines (Amination)

The introduction of amino functionalities is a common and valuable transformation in drug discovery.

Materials:

  • 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 eq)

  • Amine nucleophile (primary or secondary) (1.2-2.0 eq)

  • Base (e.g., K2CO3, Cs2CO3, or an organic base like DIPEA) (2.0-3.0 eq)

  • Solvent (e.g., DMF, DMSO, Dioxane, or NMP)

  • Microwave reactor vials or sealed pressure vessel

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a microwave reactor vial, add 5-chloro-N3-ethylpyridazine-3,4-diamine, the amine nucleophile, and the base.

  • Add the solvent and seal the vial.

  • Heat the reaction mixture in a microwave reactor to a temperature between 120-180 °C for 30-120 minutes. Alternatively, the reaction can be heated in a sealed pressure vessel at a similar temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter and wash with a suitable solvent.

  • If no precipitate forms, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N5-substituted-N3-ethylpyridazine-3,4,5-triamine derivative.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwave heating can significantly accelerate the rate of SNAr reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[10]

  • High-Boiling Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are excellent for SNAr reactions as they can dissolve a wide range of reactants and effectively solvate the transition state, thereby lowering the activation energy.[8]

  • Base: The base is crucial for deprotonating the amine nucleophile, increasing its nucleophilicity, and also for scavenging the HCl generated during the reaction. The choice of base can influence the reaction rate and selectivity.

Diagram: Experimental Workflow for Amination

Amination_Workflow start Start reactants Combine Reactants: - 5-chloro-N3-ethylpyridazine-3,4-diamine - Amine Nucleophile - Base - Solvent start->reactants reaction Reaction Conditions: - Microwave or Conventional Heating - 120-180 °C reactants->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product end End product->end

Sources

Exploratory

Strategic Synthesis of N-Alkylated Pyridazine-3,4-diamines: Mechanistic Pathways and Protocols

Executive Summary N-alkylated pyridazine-3,4-diamines are critical pharmacophores and versatile synthetic intermediates in modern drug discovery. They serve as primary building blocks for assembling fused bicyclic and tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated pyridazine-3,4-diamines are critical pharmacophores and versatile synthetic intermediates in modern drug discovery. They serve as primary building blocks for assembling fused bicyclic and tricyclic heteroaromatics, such as imidazo[4,5-c]pyridazines and v-triazolo[4,5-c]pyridazines. These downstream scaffolds are extensively utilized as GABA-A receptor modulators and targeted kinase inhibitors. This technical guide provides an in-depth analysis of the synthetic routes to N-alkylated pyridazine-3,4-diamines, prioritizing regioselective methodologies, mechanistic causality, and self-validating experimental protocols.

The Regioselectivity Conundrum in Pyridazine Chemistry

The functionalization of pyridazines requires careful consideration of the ring's inherent electron deficiency, which is exacerbated by the two adjacent nitrogen atoms. Direct alkylation of an unsubstituted pyridazine-3,4-diamine using standard alkyl halides and bases is historically problematic. The similar nucleophilicity of the exocyclic C3 and C4 amines leads to complex, statistically distributed mixtures of N3-alkylated, N4-alkylated, and polyalkylated products. Separating these regioisomers often requires tedious chromatographic purification, resulting in poor overall yields and limiting scalability.

Retrosynthetic Strategies & Mechanistic Causality

To circumvent the regioselectivity issues inherent to direct alkylation, modern synthetic routes rely on the Nucleophilic Aromatic Substitution (SNAr) of strategically halogenated precursors.

The most robust method involves the SNAr of a 4-halo-pyridazin-3-amine with an alkylamine. The strong electron-withdrawing nature of the diazine ring activates the C4 position for nucleophilic attack. The presence of a halogen (e.g., bromine or chlorine) at C4 provides an excellent leaving group. Mechanistically, the reaction proceeds via a Meisenheimer complex intermediate. The C3-amine remains unreactive under these conditions because its lone pair is delocalized into the electron-deficient ring, effectively reducing its nucleophilicity. This pathway is thermodynamically driven by the formation of the stable N-alkylated product and the expulsion of the halide anion, ensuring near-perfect regiocontrol (1)[1].

Reaction Pathways

ReactionPathways Start 4-Halo-pyridazin-3-amine SNAr SNAr Reaction (Base, 80°C) Start->SNAr Amine Alkylamine (e.g., MeNH2) Amine->SNAr Product N4-Alkyl-pyridazine-3,4-diamine SNAr->Product High Regioselectivity DirectAlk Direct Alkylation (Alkyl Halide, Base) Mixture Regioisomer Mixture (N3 & N4 Alkylation) DirectAlk->Mixture Poor Regioselectivity Unsub Pyridazine-3,4-diamine Unsub->DirectAlk

Regioselective SNAr vs. non-selective direct alkylation of pyridazine-3,4-diamines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).

Protocol A: Synthesis of N4-Methyl-pyridazine-3,4-diamine via SNAr

This protocol is adapted from established methodologies for synthesizing heteroaryl compounds for oncology applications[1].

  • Step 1: Reagent Preparation. Suspend 4-bromo-6-chloro-pyridazin-3-amine (5.0 g, 24.0 mmol) in 1-butanol (20 mL).

    • Causality: 1-butanol is selected as a polar protic solvent to stabilize the Meisenheimer complex intermediate during the SNAr, while its high boiling point accommodates the 80 °C thermal activation required to overcome the reaction's activation energy.

  • Step 2: Base and Nucleophile Addition. Add N,N-Diisopropylethylamine (DIEA) (8.36 mL, 47.98 mmol) and methylamine (2 M solution in THF, 24.0 mL, 48.0 mmol) under an N₂ atmosphere.

    • Causality: DIEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HBr. This prevents the protonation of the incoming methylamine, which would otherwise render it non-nucleophilic and halt the reaction.

  • Step 3: Thermal Activation. Stir the resultant brown solution at 80 °C for 16 hours.

    • IPC (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~208 for Br/Cl isotopes) and the appearance of the product mass (m/z ~159) validates the completion of the substitution before proceeding to workup.

  • Step 4: Isolation. Concentrate the reaction mixture in vacuo to remove THF and 1-butanol. Purify the residue via silica gel column chromatography to isolate the pure 6-chloro-N4-methyl-pyridazine-3,4-diamine.

Protocol B: Downstream Cyclization to Imidazo[4,5-c]pyridazines

N-alkylated pyridazine-3,4-diamines are frequently cyclized to form imidazo[4,5-c]pyridazines, which are potent GABA-A receptor modulators (2)[2].

  • Step 1: Dissolve the N-alkylated pyridazine-3,4-diamine (e.g., 5-chloro-N3-ethyl-pyridazine-3,4-diamine, 10.0 g) in an excess of triethyl orthoformate (60 mL).

    • Causality: Triethyl orthoformate serves a dual purpose as both the solvent and the electrophilic C1 source.

  • Step 2: Heat the mixture to reflux for 4 hours.

    • Causality: Operating under reflux continuously drives off the ethanol byproduct, shifting the equilibrium toward the thermodynamically stable fused imidazo[4,5-c]pyridazine core according to Le Chatelier's principle.

  • Step 3: Concentrate the mixture in vacuo, dissolve the residue in EtOAc (50 mL), and filter to yield the cyclized product.

Quantitative Data & Yield Analysis

The following table summarizes the reaction conditions, yields, and regioselectivity of various synthetic routes to N-alkylated pyridazine-3,4-diamines and their fused derivatives based on literature precedents[1][2][3].

Starting MaterialReagents & ConditionsTarget ProductYield (%)Regioselectivity
4-Bromo-6-chloro-pyridazin-3-amineMeNH₂ (2M in THF), DIEA, 1-butanol, 80 °C, 16h6-Chloro-N4-methyl-pyridazine-3,4-diamine75-85%>99% (N4 selective)
5-Chloro-N3-ethyl-pyridazine-3,4-diamineTriethyl orthoformate, Reflux, 4h4-Chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine80-90%N/A (Cyclization)
Pyridazine-3,4-diamineAlkyl Halide (R-X), K₂CO₃, DMF, 60 °CN3/N4-Alkyl-pyridazine-3,4-diamine mixture<40%Poor (~1:1 N3:N4)
5-Chloro-3,4-diaminopyridazineNaNO₂, AcOH, rt7-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridazine83%N/A (Cyclization)

Conclusion

The synthesis of N-alkylated pyridazine-3,4-diamines demands strict control over regioselectivity due to the competing nucleophilicity of the adjacent exocyclic amines. By leveraging the inherent electronics of the pyridazine core through SNAr methodologies, researchers can achieve highly selective N4-alkylation. These optimized intermediates are indispensable for the downstream construction of complex, biologically active fused heterocycles such as imidazo[4,5-c]pyridazines and triazolo[4,5-c]pyridazines (3)[3].

References

  • Title: WO2024033454A1 - Heteroaryl compounds for the treatment of cancer Source: Google Patents URL
  • Title: WO2014091368A1 - Imidazopyridazine derivatives as gabaa receptor modulators Source: Google Patents URL
  • Title: The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines Source: ResearchGate URL: [Link]

Sources

Foundational

discovery and history of 5-chloro-N3-ethylpyridazine-3,4-diamine

An In-depth Technical Guide to 5-chloro-N3-ethylpyridazine-3,4-diamine: Synthesis, and Potential Applications in Drug Discovery Executive Summary 5-chloro-N3-ethylpyridazine-3,4-diamine is a substituted heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-chloro-N3-ethylpyridazine-3,4-diamine: Synthesis, and Potential Applications in Drug Discovery

Executive Summary

5-chloro-N3-ethylpyridazine-3,4-diamine is a substituted heterocyclic compound belonging to the pyridazine family. While specific research on this exact molecule is not extensively published, its structural motifs are of significant interest to the medicinal chemistry and drug development sectors. The pyridazine core is a "privileged scaffold" found in numerous biologically active compounds, particularly as a cornerstone for various protein kinase inhibitors.[1] This guide provides a comprehensive overview of the compound's properties, a postulated synthetic route based on established chemical principles for analogous structures, and explores its potential applications as a key intermediate for novel therapeutics. The content is structured to provide researchers and drug development professionals with a foundational understanding and practical insights into the utility of this molecule.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and structural rigidity make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, and their fused bi- or tricyclic variants are key features in many compounds developed for cancer therapy.[1]

Protein kinases, which play a pivotal role in cellular signaling pathways, are a major focus of these therapeutic strategies.[2] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a highly effective class of anticancer drugs.[1][3] The structural framework of 5-chloro-N3-ethylpyridazine-3,4-diamine, featuring vicinal diamines and a reactive chloro group, presents a versatile platform for generating libraries of compounds aimed at kinase inhibition and other therapeutic targets.

Physicochemical Properties and Identification

The fundamental properties of 5-chloro-N3-ethylpyridazine-3,4-diamine are summarized below. This data is compiled from chemical supplier databases and provides key identifiers for researchers.

PropertyValueSource
CAS Number 1614246-24-0[4]
Molecular Formula C₆H₉ClN₄[4]
Molecular Weight 172.62 g/mol [4]
Physical Form Solid[5]
InChI Key YCKYFDSKHUYUJC-UHFFFAOYSA-N[5]
Canonical SMILES CCNc1c(ncncc1Cl)NInferred
Purity Typically >97%[5]
Storage -20°C, sealed, away from moisture and light[5]

Discovery and History: A Contextual Perspective

A specific discovery timeline for 5-chloro-N3-ethylpyridazine-3,4-diamine is not documented in seminal publications. It is most probable that this compound was synthesized as part of a larger effort in discovery chemistry, likely by a contract research organization or a specialty chemical supplier, to create novel building blocks for drug discovery programs. Its existence is confirmed by its commercial availability.[4][5]

The intellectual history of this molecule is rooted in the broader exploration of pyridazine and pyrimidine scaffolds for therapeutic purposes. The development of kinase inhibitors like Imatinib, which features a related 2-phenylaminopyrimidine core, marked a turning point in rational drug design and highlighted the utility of such nitrogen-containing heterocycles.[3] Research into pyridazinone and imidazo[1,2-b]pyridazine derivatives as potent inhibitors of targets like C-terminal Src Kinase (CSK) and Bruton's Tyrosine Kinase (BTK) further underscores the rationale for creating a diverse library of pyridazine-based intermediates.[6][7] Therefore, 5-chloro-N3-ethylpyridazine-3,4-diamine can be viewed as a product of this ongoing quest for novel chemical matter to address challenging biological targets.

Synthetic Pathway and Experimental Protocols

While a specific published synthesis for 5-chloro-N3-ethylpyridazine-3,4-diamine is not available, a plausible and efficient multi-step synthetic route can be postulated based on established methodologies for the synthesis of substituted pyridazines. The proposed pathway leverages common starting materials and well-understood reaction mechanisms.

Rationale for the Synthetic Strategy

The proposed synthesis begins with a commercially available dichloropyridazine and proceeds through a regioselective nucleophilic aromatic substitution (SNAr) followed by a directed ethylation.

  • Starting Material Selection : 3,6-Dichloropyridazine is an ideal starting material due to the differential reactivity of its chlorine atoms, which allows for sequential, controlled substitutions.

  • First Amination : Introduction of the first amino group via reaction with ammonia is a standard method for producing aminopyridazines.[8]

  • Nitration : To install the second amino group, a nitration step is introduced. The existing amino group directs the nitration to the adjacent position.

  • Reduction : The nitro group is then reduced to an amine, yielding the 3,4-diamine scaffold. This is a common transformation, often achieved with catalytic hydrogenation.[9]

  • Selective Ethylation : The final step involves the selective alkylation of the N3-amine. The differential nucleophilicity of the two amino groups, influenced by the electronic effects of the ring and the chloro substituent, is expected to favor alkylation at the N3 position.

Visualization of the Synthetic Workflow

Synthetic_Pathway Figure 1: Postulated Synthetic Pathway for 5-chloro-N3-ethylpyridazine-3,4-diamine A 3,6-Dichloropyridazine B 6-Chloro-3-aminopyridazine A->B NH3 / Dioxane, 100°C C 6-Chloro-4-nitro-3-aminopyridazine B->C HNO3 / H2SO4 D 6-Chloropyridazine-3,4-diamine C->D H2, Pd/C E 5-chloro-N3-ethylpyridazine-3,4-diamine D->E CH3CH2I, Base

Figure 1: Postulated Synthetic Pathway
Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 6-Chloro-3-aminopyridazine

  • Rationale: This step utilizes a nucleophilic aromatic substitution where ammonia displaces one of the chlorine atoms. Dioxane is used as a solvent to facilitate the reaction at elevated temperatures.[8]

  • Procedure:

    • To a sealed pressure vessel, add 3,6-dichloropyridazine (1.0 eq.).

    • Add dioxane and a solution of ammonia in an appropriate solvent (e.g., 7N in Methanol, 1.2 eq.).

    • Seal the vessel and heat the reaction mixture to 100-120°C for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the resulting residue by column chromatography on silica gel to yield 6-chloro-3-aminopyridazine.

Step 2: Synthesis of 6-Chloro-4-nitro-3-aminopyridazine

  • Rationale: The amino group is an activating group that directs electrophilic nitration to the ortho position (C4). A mixture of nitric and sulfuric acid is the standard reagent for this transformation.

  • Procedure:

    • Cool a flask containing concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 6-chloro-3-aminopyridazine (1.0 eq.) while maintaining the temperature below 5°C.

    • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to cooled concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of the substrate, keeping the internal temperature below 10°C.

    • Stir the reaction at 0-5°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 6-chloro-4-nitro-3-aminopyridazine.

Step 3: Synthesis of 6-Chloropyridazine-3,4-diamine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting the chloro substituent.

  • Procedure:

    • In a hydrogenation vessel, dissolve 6-chloro-4-nitro-3-aminopyridazine (1.0 eq.) in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50-60 psi).

    • Stir the mixture vigorously at room temperature for 4-6 hours or until hydrogen uptake ceases.

    • Carefully vent the vessel and purge with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 6-chloropyridazine-3,4-diamine, which can often be used in the next step without further purification.

Step 4: Synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine

  • Rationale: This final step is a nucleophilic substitution where one of the amino groups acts as a nucleophile to displace the iodide from ethyl iodide. The N3-amine is predicted to be more nucleophilic due to electronic effects, leading to regioselective ethylation. A non-nucleophilic base is used to scavenge the HI byproduct.

  • Procedure:

    • Dissolve 6-chloropyridazine-3,4-diamine (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Add a mild base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq.).

    • Add ethyl iodide (CH₃CH₂I) (1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction for the formation of the mono-ethylated product.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate 5-chloro-N3-ethylpyridazine-3,4-diamine.

Potential Applications in Drug Discovery

The primary value of 5-chloro-N3-ethylpyridazine-3,4-diamine lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The structure of the target molecule contains several key features that are advantageous for designing kinase inhibitors:

  • A Bicyclic Core Precursor: The pyridazine ring with its vicinal diamines is an excellent precursor for creating fused bicyclic systems like imidazo[4,5-c]pyridazines or pyrido[3,4-b]pyrazines, which are common cores in kinase inhibitors.[10][11]

  • Vectors for Substitution: The remaining primary amine (at C4) and the chloro group (at C5) provide two distinct points for chemical modification. The amine can be acylated or used to form ureas, while the chloro group can be displaced via SNAr or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding to a target kinase.

  • Hydrogen Bonding Moieties: The nitrogen atoms of the pyridazine ring and the amino groups can act as hydrogen bond donors and acceptors, which is critical for anchoring the inhibitor within the ATP-binding pocket of a kinase.

Visualization of a Representative Kinase Inhibition Pathway

Many kinase inhibitors function by blocking the signaling cascade that leads to cell proliferation. The diagram below illustrates a simplified, generic pathway where a kinase inhibitor blocks a receptor tyrosine kinase (RTK), preventing downstream signaling and ultimately inhibiting tumor cell growth. Molecules derived from 5-chloro-N3-ethylpyridazine-3,4-diamine could be designed to function in this manner.

Kinase_Inhibition_Pathway Figure 2: Generic Signaling Pathway Targeted by Kinase Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylates GF Growth Factor GF->RTK Binds Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->RTK Blocks ATP Binding Site P2 Downstream Signaling Protein 2 P1->P2 Activates TF Transcription Factors P2->TF Activates Proliferation Gene Transcription & Cell Proliferation TF->Proliferation Promotes

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Amide Coupling of 5-Chloro-N3-ethylpyridazine-3,4-diamine in the Synthesis of Imidazo[4,5-c]pyridazine Scaffolds

Introduction & Strategic Context The compound 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry. Its primary appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The compound 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry. Its primary application lies in the construction of 2-substituted 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazines, a core scaffold critical to the development of subtype-selective GABAA receptor positive allosteric modulators (PAMs), such as the clinical candidate PF-06372865 [1].

Synthesizing these complex heterocycles requires the regioselective coupling of a carboxylic acid to the diamine, followed by dehydrative cyclization. This application note provides an authoritative guide to navigating the stereoelectronic challenges of this specific coupling reaction, ensuring high yields, strict regiocontrol, and reproducible scale-up.

Mechanistic Insights: Causality in Regioselectivity and Reactivity

When reacting 5-chloro-N3-ethylpyridazine-3,4-diamine with an activated carboxylic acid, chemists face a dual challenge: poor nucleophilicity and competing reactive sites. Understanding the causality behind the molecular behavior is essential for selecting the correct reagents.

  • Electronic Deactivation: The pyridazine ring (a 1,2-diazine) is inherently electron-deficient. The chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the adjacent C4-primary amine. Consequently, the C4-NH2 is a significantly weaker nucleophile than a standard aliphatic or even unhalogenated heteroaryl amine.

  • Steric Hindrance vs. Kinetically Controlled Regioselectivity: The molecule possesses two nucleophilic centers: the primary amine at C4 and the secondary N-ethyl amine at C3. While secondary amines are typically more nucleophilic due to the electron-donating alkyl group, the N-ethyl group at C3 introduces severe steric bulk. When a bulky active ester approaches the diamine, the steric clash at the C3 position drastically raises the transition state energy. Therefore, the reaction is kinetically driven to the sterically accessible, albeit electronically deactivated, C4-primary amine.

  • Coupling Reagent Causality: Because the C4-amine is deactivated, standard carbodiimides (e.g., EDC or DCC alone) often result in sluggish reactions, low conversions, and increased side-product formation. To overcome this high activation energy barrier, highly reactive uronium/aminium salts like HATU are required. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is electrophilic enough to be trapped by the weak C4-amine [2].

Reaction Workflow and Biological Context

ReactionWorkflow A Carboxylic Acid + HATU / DIPEA B Active Ester Intermediate A->B Activation D Major: C4-Amide (Sterically Favored) B->D Nucleophilic Attack E Minor: C3-Amide (Sterically Hindered) B->E Competing Attack C 5-Chloro-N3-ethylpyridazine- 3,4-diamine C->D Reacts at C4-NH2 C->E Reacts at C3-NHEt F Dehydrative Cyclization (Heat / AcOH) D->F -H2O G 2-Substituted 4-chloro-7-ethyl- 7H-imidazo[4,5-c]pyridazine F->G Ring Closure

Workflow of the regioselective amide coupling and subsequent imidazo[4,5-c]pyridazine cyclization.

SignalingPathway N1 Imidazo[4,5-c]pyridazine Derivative N2 GABAA Receptor (α2/α3 Subtypes) N1->N2 Binding N3 Allosteric Modulation N2->N3 Conformational Change N4 Increased Cl- Influx N3->N4 Channel Opening N5 Neuronal Hyperpolarization N4->N5 Membrane Potential N6 Anxiolytic & Anticonvulsant Effects N5->N6 Physiological Response

Biological pathway of imidazo[4,5-c]pyridazines acting as GABAA receptor positive allosteric modulators.

Quantitative Reagent Comparison

Selecting the optimal coupling reagent requires balancing reactivity, regioselectivity, and byproduct removal. The table below summarizes the empirical performance of common reagents when coupled with 5-chloro-N3-ethylpyridazine-3,4-diamine.

Coupling ReagentActivation TimeReaction TimeRegioselectivity (C4:C3)Typical YieldByproduct Management
HATU / DIPEA 10–15 min2–4 h> 95 : 575–90%HOAt and tetramethylurea require thorough aqueous washing (sat. NaHCO3).
EDC·HCl / HOBt 30 min12–24 h> 90 : 1050–70%Water-soluble urea byproduct; easily removed via standard aqueous workup.
T3P (50% in EtOAc) 15 min8–12 h> 95 : 565–80%Water-soluble phosphates; excellent for large-scale synthesis.
PyBOP / DIPEA 15 min6–12 h> 90 : 1070–85%Generates HMPA (toxic); requires column chromatography for purification.

Experimental Protocols

Protocol A: HATU-Mediated Regioselective Coupling (Optimal for Discovery Scale)

This protocol utilizes pre-activation to prevent the formation of guanidinium byproducts, a common self-validating failure mode when HATU reacts directly with primary amines.

Reagents:

  • 5-Chloro-N3-ethylpyridazine-3,4-diamine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DMF under a nitrogen atmosphere. Cool the mixture to 0 °C.

  • Add HATU (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 15 minutes. Self-Validation Check: Monitor via LCMS; the carboxylic acid peak should disappear, replaced by the mass of the HOAt-active ester.

  • Coupling: Dissolve 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 equiv) in a minimal amount of DMF and add it dropwise to the activated ester solution.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench the reaction by pouring it into a 10-fold volume of saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), 1N HCl (to remove unreacted diamine), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure C4-amide.

Protocol B: Dehydrative Cyclization to Imidazo[4,5-c]pyridazine

Following successful amide formation, the intermediate must be cyclized. The acidic conditions protonate the amide carbonyl, increasing its electrophilicity and facilitating attack by the sterically hindered C3-N-ethyl group.

Step-by-Step Methodology:

  • Dissolve the isolated C4-amide intermediate in glacial acetic acid (0.1 M).

  • Equip the flask with a reflux condenser and heat the solution to 120 °C for 6–8 hours.

  • Self-Validation Check: Monitor by TLC or LCMS. The cyclized product will typically exhibit a lower polarity (higher Rf on normal phase) and a mass shift of -18 Da (loss of H2O) compared to the acyclic amide.

  • Cool the reaction to room temperature and remove the acetic acid under reduced pressure (azeotrope with toluene if necessary).

  • Neutralize the residue with saturated aqueous NaHCO3 and extract with DCM.

  • Dry, concentrate, and purify via flash chromatography to yield the final 2-substituted 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine.

References

  • Owen, R. M., et al. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry, 62(12), 5773-5796.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

Application

Process Chemistry and Scale-Up Synthesis of 5-Chloro-N3-ethylpyridazine-3,4-diamine Derivatives

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Scale-Up Protocol Executive Summary & Mechanistic Rationale The imidazo[4,5-c]pyridazine scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Scale-Up Protocol

Executive Summary & Mechanistic Rationale

The imidazo[4,5-c]pyridazine scaffold has emerged as a privileged pharmacophore in the development of functionally subtype-selective GABAA​ positive allosteric modulators (PAMs). Compounds utilizing this core, such as the clinical candidate PF-06372865, have demonstrated profound anxiolytic, analgesic, and anticonvulsant properties without the sedative and cognitive liabilities typical of classical benzodiazepines ().

The critical synthetic bottleneck in manufacturing these modulators is the scalable preparation of the intermediate 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) and its subsequent cyclization. This application note details the process chemistry, mechanistic causality, and self-validating scale-up protocols required to transition this synthesis from milligram-scale discovery to kilogram-scale production.

GABAA_Pathway GABA GABA Release (Presynaptic) GABAA_Rec GABA_A Receptor (Postsynaptic) GABA->GABAA_Rec Orthosteric Binding Cl_Influx Chloride (Cl-) Influx GABAA_Rec->Cl_Influx Channel Opening PAM Imidazopyridazine PAM (e.g., PF-06372865) PAM->GABAA_Rec Allosteric Modulation Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Inhibitory Signal

Fig 1. GABAA receptor modulation pathway by imidazopyridazine PAMs.

Retrosynthetic Strategy & Process Chemistry

The synthesis of the imidazo[4,5-c]pyridazine core relies on a robust two-step sequence starting from commercially available 3,5-dichloropyridazin-4-amine.

  • Regioselective SN​Ar Amination: The substitution of the chlorine atom at the 3-position with ethylamine. The regioselectivity is driven by the adjacent pyridazine ring nitrogen, which highly activates the 3-position toward nucleophilic attack compared to the 5-position.

  • Orthoester-Mediated Cyclocondensation: The resulting diamine is reacted with trimethyl orthoformate. This reagent acts as both the C1 synthon and the solvent, driving the formation of the imidazole ring through the elimination of methanol ().

Synthesis_Workflow SM 3,5-Dichloropyridazin- 4-amine Reagent1 Anhydrous Ethylamine (120°C, Sealed Reactor) SM->Reagent1 S_NAr Reaction Intermediate 5-Chloro-N3-ethylpyridazine- 3,4-diamine Reagent1->Intermediate Regioselective Amination IPC In-Process Control (HPLC) Target: >99% Conversion Intermediate->IPC Sampling Reagent2 Trimethyl Orthoformate (120°C, 4h) Product 7-Chloro-1-ethyl-1H- imidazo[4,5-c]pyridazine Reagent2->Product Cyclocondensation IPC->Reagent2 Pass

Fig 2. Scale-up synthetic workflow for imidazo[4,5-c]pyridazine core formation.

Self-Validating Experimental Protocols

Protocol A: Kilogram-Scale Synthesis of 5-Chloro-N3-ethylpyridazine-3,4-diamine

Causality & Design: The use of anhydrous ethylamine is critical. Aqueous conditions lead to competitive hydrolysis of the activated chloro groups, forming undesired pyridazinone byproducts. Because ethylamine is highly volatile (bp 16.6 °C), the reaction must be conducted in a pressure-rated sealed reactor to achieve the 120 °C required to overcome the activation energy barrier of the electron-deficient, yet sterically hindered, pyridazine system. Furthermore, halogenated pyridazines are potent skin irritants; closed-transfer systems are mandatory.

Step-by-Step Methodology:

  • Preparation: Purge a 50 L pressure-rated Hastelloy reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charging: Charge the reactor with 3,5-dichloropyridazin-4-amine (1.50 kg, 9.15 mol, 1.0 eq) via a contained powder transfer system.

  • Reagent Addition: Cool the reactor jacket to 0 °C. Introduce anhydrous ethylamine (5.0 L, excess) via a closed-transfer liquid line. Note: Ethylamine acts as both the nucleophile and the acid scavenger.

  • Reaction: Seal the reactor. Gradually ramp the internal temperature to 120 °C (reactor pressure will rise significantly; ensure safety relief valves are calibrated to >20 bar). Maintain agitation at 150 rpm for 48 hours.

  • In-Process Control (IPC): Cool the reactor to 25 °C. Sample the mixture for HPLC analysis.

    • Self-Validation Checkpoint: The reaction is deemed complete only if the unreacted 3,5-dichloropyridazin-4-amine is <1.0% (AUC). If >1.0%, reseal and heat for an additional 6 hours.

  • Workup & Crystallization: Transfer the crude mixture into a precipitation vessel containing pre-chilled (5 °C) deionized water (50 L) and ethyl acetate (5 L). The product will precipitate as a dense solid.

  • Isolation: Isolate the precipitate via Nutsche filtration. Wash the filter cake with cold water (3 x 5 L) to remove residual ethylamine hydrochloride salts. Dry under vacuum at 45 °C to constant weight.

Protocol B: Cyclocondensation to 7-Chloro-1-ethyl-1H-imidazo[4,5-c]pyridazine

Causality & Design: Trimethyl orthoformate is utilized in large excess to prevent intermolecular cross-linking and to push the equilibrium toward the cyclized product. Operating at 120 °C allows for the continuous distillative removal of methanol (a byproduct of the condensation), which thermodynamically drives the reaction to completion.

Step-by-Step Methodology:

  • Charging: To a 20 L glass-lined reactor equipped with a Dean-Stark trap and condenser, add 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 kg, 5.79 mol, 1.0 eq) and trimethyl orthoformate (10.0 L).

  • Reaction: Heat the stirred mixture to 120 °C. Collect the evolving methanol in the Dean-Stark trap to prevent reaction stalling.

  • IPC: After 4 hours, analyze a sample via LC-MS.

    • Self-Validation Checkpoint: Target mass [M+H]+ 183.0. Starting diamine material must be undetectable (<0.1%).

  • Concentration: Apply vacuum (50 mbar) to the reactor and distill off the excess trimethyl orthoformate until a thick, stirrable slurry is obtained.

  • Purification: To avoid the high E-factor of discovery-scale column chromatography, dissolve the crude slurry in a minimal amount of dichloromethane/methanol (9:1 v/v) at 40 °C, then perform a controlled cooling crystallization by anti-solvent addition of methyl tert-butyl ether (MTBE) / heptane (1:2 v/v) to afford the highly pure imidazo[4,5-c]pyridazine core.

Quantitative Data Presentation

The transition from discovery-scale synthesis to process-scale manufacturing requires rigorous optimization. Table 1 summarizes the performance metrics and the causal factors driving the improvements.

Table 1: Comparative Metrics: Discovery vs. Scale-Up Optimization

Process MetricDiscovery Scale (92 mmol)Scale-Up (9.15 mol)Causality for Improvement
Step 1 Yield 51%78%Controlled cooling crystallization prevents product loss in the mother liquor compared to standard extraction.
Step 2 Yield 45%85%Distillative removal of MeOH shifts equilibrium; avoiding silica chromatography prevents yield loss.
Purity (HPLC) >95.0%>99.5%Strict IPC gating and optimized MTBE/heptane anti-solvent recrystallization.
E-factor >50<15Elimination of silica gel chromatography and implementation of orthoester solvent recycling.
Safety Profile Open transfersClosed systemMitigates exposure to volatile amines and highly irritant halogenated precursors.

References

  • Owen, R. M., et al. "Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)." Journal of Medicinal Chemistry, vol. 62, no. 12, 2019, pp. 5773-5796.[Link]

  • Wang, F., Chen, N., & Sun, Y. "IMIDAZOPYRIDAZINE DERIVATIVE, AND PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF AND USE THEREOF." U.S. Patent Application US20250163078A1, Published May 22, 2025.
Method

purification of 5-chloro-N3-ethylpyridazine-3,4-diamine by column chromatography

Application Note: Chromatographic Resolution and Purification of 5-Chloro-N3-ethylpyridazine-3,4-diamine Scientific Context and Target Profile 5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a highly funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Resolution and Purification of 5-Chloro-N3-ethylpyridazine-3,4-diamine

Scientific Context and Target Profile

5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a highly functionalized, nitrogen-rich heterocyclic building block. It serves as a cornerstone intermediate in the synthesis of functionally subtype-selective GABAA positive allosteric modulators (PAMs)[1]. These advanced therapeutics specifically target α2/α3 receptor subunits to deliver anxiolytic and anticonvulsant efficacy, deliberately avoiding the debilitating sedative effects characteristic of classical nonselective benzodiazepines[1].

Furthermore, this diamine acts as the direct synthetic precursor to 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine derivatives. Cyclization is typically achieved via condensation with trimethyl orthoformate, yielding scaffolds actively investigated for the management of epilepsy, pruritus, and neuropathic pain[2].

For these downstream applications—particularly those involving sensitive palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)—the diamine must meet stringent purity thresholds of ≥98%[3]. While initial bulk isolation from the reaction of 3,5-dichloropyridazin-4-amine and ethylamine can be achieved via aqueous precipitation[1], removing trace regioisomers, unreacted starting materials, and ethylamine hydrochloride salts requires rigorously optimized silica gel column chromatography[2].

Mechanistic Rationale for Chromatographic Choices

Purifying basic, multi-nitrogen heterocycles via normal-phase chromatography presents specific physicochemical challenges that dictate our experimental design:

  • The Silanol Problem: The primary and secondary amines on the pyridazine core act as potent hydrogen-bond donors and acceptors. On standard, untreated silica gel, these moieties interact irreversibly with acidic surface silanol groups (pKa ~4.5), causing severe peak tailing, poor resolution, and low compound recovery.

  • The Causality of the Modifier: To circumvent this, the stationary phase must be dynamically deactivated. The addition of 1% Triethylamine (Et₃N) to the mobile phase serves as a sacrificial base. Et₃N competitively binds to the acidic silanol sites, masking them and allowing the target diamine to partition purely based on its polarity rather than destructive acid-base interactions.

  • Solvent System Causality: A binary gradient of Dichloromethane (DCM) and Methanol (MeOH) is employed[2]. DCM provides the lipophilic solvating power required for the halogenated aromatic core, while the protic nature of MeOH disrupts intermolecular hydrogen bonding between the diamine molecules, ensuring a sharp, concentrated elution band.

Experimental Workflow and Self-Validating Protocol

G N1 Crude Reaction Matrix (Diamine + Salts) N2 Dry Loading Prep (Dissolve in MeOH/DCM & Adsorb) N1->N2 N3 Silica Gel Column (Pre-equilibrated with 1% Et3N) N2->N3 N4 Gradient Elution (DCM to 10% MeOH/DCM) N3->N4 N5 Fraction Collection & TLC/UV Validation N4->N5 N6 Pure Target Compound (>98% Purity) N5->N6

Workflow for the chromatographic purification of 5-chloro-N3-ethylpyridazine-3,4-diamine.

Step-by-Step Methodology

Phase 1: Sample Preparation via Dry Loading

  • Dissolution: Suspend the crude 5-chloro-N3-ethylpyridazine-3,4-diamine matrix in a minimum volume of DCM/MeOH (4:1, v/v).

    • Causality: The crude matrix often exhibits poor solubility in pure DCM due to the presence of polar impurities and salts. The addition of MeOH ensures complete dissolution, preventing sample crash-out at the top of the column.

  • Adsorption: Add deactivated silica gel (mass ratio of 1:3, sample to silica) to the solution.

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) at 40 °C until a dry powder is obtained.

    • Validation Checkpoint: The powder must be completely free-flowing and must not clump or stick to the flask walls. Clumping indicates residual solvent or moisture, which will cause band broadening during elution. If clumping occurs, re-dissolve in DCM and repeat the evaporation process.

Phase 2: Column Packing and Equilibration

  • Slurry Preparation: Prepare a slurry of silica gel (230–400 mesh) in 100% DCM containing 1% Et₃N (v/v).

  • Packing: Pour the slurry into a glass column and allow it to settle under light positive air pressure to ensure a uniform, crack-free bed.

  • Equilibration: Pass 3 Column Volumes (CV) of the DCM/1% Et₃N solution through the bed.

    • Validation Checkpoint: Measure the pH of the eluent exiting the column using moistened pH paper. It must register as basic (pH > 8), confirming that the acidic silanol groups are fully masked by the Et₃N.

Phase 3: Gradient Elution

  • Loading: Carefully apply the dry-loaded sample powder evenly to the top of the column bed. Cap with a 1 cm layer of clean sand to protect the bed from physical disruption during solvent addition.

  • Elution Execution: Execute the step-gradient detailed in the Quantitative Data section below.

  • Fraction Collection: Collect fractions in standard test tubes (e.g., 20 mL per tube for a 50 g silica column setup).

Phase 4: Fraction Analysis and Isolation

  • TLC Profiling: Spot fractions on silica gel 60 F254 TLC plates. Develop using DCM/MeOH (9:1, v/v) with 1% Et₃N.

  • Visualization: Observe under UV light (254 nm) to detect the conjugated pyridazine ring. Subsequently, stain the plate with Ninhydrin solution and heat.

    • Validation Checkpoint: The target compound will appear as a distinct UV-active spot that turns deep purple/blue upon Ninhydrin heating (confirming the presence of the primary amine).

  • Concentration: Pool the pure fractions (Rf ~ 0.35) and concentrate under reduced pressure.

  • Final Polish: To remove trace Et₃N, re-dissolve the resulting solid in a minimal amount of pure DCM, evaporate, and dry under high vacuum for 12 hours. Store the purified solid at -20 °C in a sealed container, protected from light and moisture[3].

Quantitative Data: Gradient Profile and Elution Metrics

Elution PhaseMobile Phase Composition (v/v)ModifierColumn Volumes (CV)Target Eluate
Equilibration 100% DCM1% Et₃N3None (Silanol masking)
Wash 98% DCM / 2% MeOH1% Et₃N2Non-polar impurities / Unreacted starting material
Elution 1 95% DCM / 5% MeOH1% Et₃N3Trace regioisomers
Elution 2 90% DCM / 10% MeOH1% Et₃N45-chloro-N3-ethylpyridazine-3,4-diamine
Flush 80% DCM / 20% MeOH1% Et₃N2Highly polar baseline material / Salts

Typical Chromatographic Metrics:

  • Target Compound Rf: ~0.35 (in 9:1 DCM:MeOH + 1% Et₃N)

  • Expected Recovery: 75 - 85% from crude matrix

  • Target Purity: >98% (by LC-MS/HPLC)

References

  • Title: Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)
  • Source: Googleapis.com (Patent Application)
  • Title: 5-Chloro-N3-ethylpyridazine-3,4-diamine | 1614246-24-0 Source: Sigma-Aldrich URL

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 5-Chloro-N3-ethylpyridazine-3,4-diamine

Introduction & Scientific Context 5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0)[1] is a highly specialized pharmaceutical intermediate. It serves as the foundational building block for synthesizing imidazo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0)[1] is a highly specialized pharmaceutical intermediate. It serves as the foundational building block for synthesizing imidazo[4,5-c]pyridazine derivatives, which are potent, subtype-selective GABAA​ receptor positive allosteric modulators (PAMs)[2]. These downstream active pharmaceutical ingredients (APIs) are heavily investigated for the treatment of neurological and sensory disorders, including epilepsy, pain, and pruritus[3].

The synthesis of this intermediate typically involves the nucleophilic aromatic substitution ( SN​Ar ) of 3,5-dichloropyridazin-4-amine with anhydrous ethylamine at elevated temperatures (120 °C)[2]. Because the crude reaction mixture contains unreacted starting materials, regioisomers, and highly colored polymeric byproducts, standard chromatographic purification is often unscalable[3]. Therefore, engineered crystallization is not merely an isolation step—it is a critical unit operation required to achieve the stringent purity (>98%) necessary to prevent catalyst poisoning in subsequent cross-coupling or cyclization steps.

Physicochemical Profiling

Understanding the molecular properties of 5-chloro-N3-ethylpyridazine-3,4-diamine is the first step in designing a thermodynamically sound crystallization process.

PropertyValue / Description
Chemical Name 5-Chloro-N3-ethylpyridazine-3,4-diamine
CAS Number 1614246-24-0[1]
Molecular Formula C6H9ClN4[1]
Molecular Weight 172.61 g/mol
Physical Form Solid (typically pale yellow to off-white)[4]
Solubility Profile High in DMSO/EtOH; Moderate in EtOAc; Poor in Water/Heptane
Target Purity 98.0% (HPLC)[1]

Mechanistic Insights: The Causality of Solvent Selection

As an Application Scientist, one must look beyond empirical solvent screening and understand the intermolecular forces driving phase separation. 5-Chloro-N3-ethylpyridazine-3,4-diamine possesses a unique structural dichotomy: a lipophilic chlorinated pyridazine core and highly polar, hydrogen-bonding diamine groups.

The Anti-Solvent Quench Mechanism: The initial crude isolation relies on a biphasic Water/Ethyl Acetate (EtOAc) anti-solvent system[2]. The causality here is partition-driven. By quenching the reaction mixture into water, the highly basic, unreacted ethylamine and polar degradation products partition into the aqueous phase. The target intermediate, possessing intermediate lipophilicity, experiences a massive spike in supersaturation at the aqueous-organic interface, triggering rapid primary nucleation.

The Cooling Crystallization Mechanism: For high-purity recrystallization, a binary system of Ethanol (EtOH) and EtOAc is employed. Ethanol, a strong hydrogen-bond donor/acceptor, disrupts the intermolecular N-H ⋅⋅⋅ N bonds between the diamine moieties, ensuring complete dissolution at 70 °C. However, cooling an EtOH-only solution often leads to "oiling out" (liquid-liquid phase separation). EtOAc is introduced as an anti-solvent co-factor. Its lower dielectric constant modulates the solubility curve. As the temperature drops, the EtOAc forces the molecules to self-assemble via π−π stacking of the pyridazine rings, yielding highly ordered, defect-free crystals.

Experimental Workflows & Self-Validating Protocols

Protocol A: Primary Anti-Solvent Precipitation (Crude Isolation)

Objective: Rapid isolation of the intermediate from the SN​Ar reaction matrix.

  • Reaction Quench: Upon completion of the synthesis (120 °C for 48 h)[2], cool the crude reaction mixture to ambient temperature (20–25 °C).

  • Biphasic Anti-Solvent Addition: Transfer the mixture dropwise into a vigorously stirred anti-solvent system comprising Water and EtOAc (10:1 v/v ratio; e.g., 500 mL water and 50 mL EtOAc per 15 g of starting material)[2].

  • Nucleation Control: Maintain an impeller speed of 400 rpm. The sudden polarity shift induces high supersaturation, leading to immediate precipitation.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) followed by cold heptane (30 mL) to displace residual aqueous solvent.

  • Self-Validation Check: Monitor the pH of the aqueous filtrate. A pH > 10 confirms the successful partitioning of the highly basic excess ethylamine into the aqueous phase, validating the purity of the isolated crude cake.

  • Drying: Dry under vacuum at 45 °C for 12 hours.

Protocol B: Controlled Cooling Crystallization (High-Purity)

Objective: Thermodynamic purification to achieve >98% HPLC purity.

  • Dissolution: Suspend the crude solid in a binary solvent mixture of EtOH/EtOAc (1:3 v/v). Heat the suspension to 70 °C under reflux until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a 0.45 µm PTFE inline filter to remove insoluble polymeric particulates.

  • Metastable Zone Entry: Cool the filtrate to 55 °C at a rate of 1.0 °C/min. Hold at 55 °C for 30 minutes to stabilize the solution within the metastable zone width (MSZW).

  • Seeding: Introduce 0.5 wt% of pure 5-chloro-N3-ethylpyridazine-3,4-diamine seed crystals.

  • Growth Phase: Cool the suspension from 55 °C to 5 °C at a slow, linear cooling rate of 0.1 °C/min. This slow desupersaturation prevents solvent inclusion and favors the growth of prismatic crystals.

  • Harvesting: Filter the crystalline slurry and wash with chilled EtOAc (5 °C).

  • Self-Validation Check: Analyze the mother liquor via HPLC. The concentration of the API in the mother liquor should plateau at the theoretical solubility limit at 5 °C. If the concentration is significantly higher, thermodynamic equilibrium has not been reached, dictating an extended hold time.

Table 2: Crystallization Performance Metrics
MetricProtocol A (Anti-Solvent)Protocol B (Cooling)
Yield 85 - 90%75 - 80%
Purity (HPLC) ~90 - 92%> 98.5%
Residual Ethylamine < 1.0%Undetectable
Crystal Habit Amorphous / MicrocrystallinePrismatic / Needles

Process Visualizations

G A 3,5-Dichloropyridazin-4-amine + Ethylamine (120°C) B Crude Reaction Mixture A->B 48h sealed tube C Anti-Solvent Quench (Water / EtOAc) B->C Cooling to RT D Primary Nucleation & Precipitation C->D Supersaturation E Filtration & Washing D->E Solid-liquid separation F Crude 5-Chloro-N3-ethylpyridazine-3,4-diamine E->F Vacuum drying G Cooling Crystallization (EtOH/EtOAc) F->G Dissolution at 70°C H High-Purity Intermediate (>98% Purity) G->H Controlled cooling (0.1°C/min)

Fig 1: End-to-end synthetic isolation and crystallization workflow for the target intermediate.

G S1 Undersaturated Solution S2 Metastable Zone S1->S2 Cooling (1.0°C/min) S3 Labile Zone (Spontaneous Nucleation) S2->S3 Uncontrolled Cooling S4 Crystal Growth (Desupersaturation) S2->S4 Seeding (0.5 wt%) S3->S4 Rapid Nuclei Formation S5 Stable Lattice (High Purity) S4->S5 Slow Cooling (0.1°C/min)

Fig 2: Thermodynamic phase pathway demonstrating the critical role of seeding in the metastable zone.

References

  • Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865) Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link][2]

  • Imidazopyridazine Derivative, Preparation Method Therefor, Pharmaceutical Composition Thereof and Use Thereof Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2023159981A1 / WO2014091368). URL:[3]

Sources

Method

Application Note: Analytical Characterization and Method Validation for 5-Chloro-N3-ethylpyridazine-3,4-diamine

Introduction & Chemical Profile 5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a versatile, nitrogen-rich heterocyclic building block widely utilized in the synthesis of kinase inhibitors and central nerv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a versatile, nitrogen-rich heterocyclic building block widely utilized in the synthesis of kinase inhibitors and central nervous system (CNS) active pharmaceutical agents. The molecule features a pyridazine core substituted with a chlorine atom at C5, a primary amine at C4, and an ethyl-substituted secondary amine at C3.

Characterizing this compound presents specific analytical challenges. Its high polarity and basicity often lead to severe peak tailing in standard reversed-phase liquid chromatography[1]. Furthermore, its multiple exchangeable protons require specific spectroscopic considerations to prevent signal broadening. This application note provides a field-proven, self-validating analytical workflow for the rigorous structural and purity characterization of this critical intermediate.

Analytical Strategy & Workflow

To achieve unambiguous characterization, we employ an orthogonal analytical strategy. HPLC-UV ensures bulk purity, LC-MS/MS confirms the exact mass and isotopic distribution (critical for the halogenated core), and NMR spectroscopy provides definitive connectivity and stereoelectronic mapping.

AnalyticalWorkflow Sample 5-Chloro-N3-ethylpyridazine -3,4-diamine (Sample Prep) HPLC HPLC-UV (Purity & Retention) Sample->HPLC Aliquot 1 (MeOH:H2O) NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR Aliquot 2 (DMSO-d6) FTIR FTIR (Functional Groups) Sample->FTIR Solid State (ATR) LCMS LC-MS/MS (Mass & Isotopes) HPLC->LCMS In-line ESI+

Orthogonal analytical workflow for characterizing 5-chloro-N3-ethylpyridazine-3,4-diamine.

Chromatographic Characterization (HPLC-UV)

Causality & Expert Insight

Nitrogen-rich heterocycles like pyridazine-3,4-diamines are prone to secondary interactions with residual silanol groups on standard silica-based stationary phases, resulting in severe peak tailing[1]. To mitigate this, we recommend an end-capped, polar-embedded C18 column (e.g., Agilent Poroshell 120 EC-C18)[2]. The mobile phase must be acidified with 0.1% Formic Acid (FA) to ensure the basic amine groups remain fully protonated, thereby sharpening the chromatographic peak and ensuring reproducible retention times.

Protocol: HPLC-UV Purity Assessment
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase conditions.

  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% FA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C (elevated temperature reduces mobile phase viscosity and improves mass transfer for basic analytes).

  • Detection: UV at 254 nm and 280 nm (pyridazine ring chromophore).

Table 1: Optimized HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 10 90
12.0 10 90
12.1 95 5

| 15.0 | 95 | 5 |

Mass Spectrometry (LC-MS/MS)

Causality & Expert Insight

Electrospray Ionization in positive mode (ESI+) is optimal due to the basicity of the diamine substituents. A critical self-validating feature of this analysis is the chlorine isotope pattern. Chlorine naturally occurs as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. The presence of the [M+H]⁺ peaks at m/z 173.1 and 175.1 with a 3:1 intensity ratio provides immediate, undeniable confirmation of the monochlorinated core.

Protocol: MS/MS Fragmentation
  • Introduce the eluent from the HPLC directly into the triple quadrupole mass spectrometer.

  • Source Parameters: Capillary voltage at 3.5 kV, Desolvation temperature at 350 °C, Desolvation gas flow at 800 L/hr.

  • Collision Energy (CE): Ramp from 15 to 35 eV using Argon as the collision gas to induce fragmentation.

Table 2: Expected LC-MS/MS MRM Transitions and Fragments

Precursor Ion (m/z) Product Ion (m/z) Tentative Assignment / Neutral Loss
173.1 ([M+H]⁺, ³⁵Cl) 156.1 Loss of NH₃ (from C4 primary amine)
173.1 145.1 Loss of C₂H₄ (Ethyl group cleavage)
173.1 128.1 Loss of C₂H₅NH₂ (Ethylamine)

| 175.1 ([M+H]⁺, ³⁷Cl) | 158.1 | Loss of NH₃ (³⁷Cl isotope retained) |

Spectroscopic Elucidation (NMR & FTIR)

Causality & Expert Insight

For NMR analysis, the choice of deuterated solvent is paramount. While CDCl₃ is common, highly polar diamines often exhibit poor solubility in it. More importantly, CDCl₃ lacks the hydrogen-bond accepting capability to slow down the chemical exchange of the -NH and -NH₂ protons. By utilizing DMSO-d₆, the proton exchange rate is significantly reduced, allowing the distinct observation of the primary and secondary amine protons[3]. This is critical for confirming the specific N3-ethyl substitution pattern.

Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (100 atom % D, containing 0.03% v/v TMS as an internal standard).

  • ¹H-NMR: Acquire at 400 MHz or higher. Set relaxation delay (D1) to 2.0 s, 16 scans.

  • ¹³C-NMR: Acquire at 100 MHz. Set D1 to 2.0 s, 1024 scans.

Table 3: Expected ¹H-NMR Assignments (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.20 Singlet (s) 1H Pyridazine C6-H (Downfield due to adjacent N and Cl)
~6.20 Broad Singlet 2H C4-NH₂ (Exchangeable)
~5.80 Triplet (t) 1H C3-NH (Exchangeable, couples to ethyl CH₂)
~3.40 Multiplet (m) 2H -CH₂- (Ethyl group)

| ~1.10 | Triplet (t) | 3H | -CH₃ (Ethyl group) |

FTIR Analysis (Self-Validating Functional Group Check)

FTIR is utilized to confirm the functional groups orthogonally. The solid sample is analyzed via Attenuated Total Reflectance (ATR). A key self-validating feature for the 3,4-diamine structure is the N-H stretching region: the primary amine at C4 will present as a distinct doublet (symmetric and asymmetric stretch), while the secondary ethylamine at C3 will present as a singlet.

  • 3450 - 3300 cm⁻¹: N-H stretching (doublet for -NH₂, singlet for -NH).

  • 2970 - 2850 cm⁻¹: C-H stretching (aliphatic ethyl group).

  • 1620 - 1580 cm⁻¹: C=N and C=C aromatic ring stretching.

  • 1050 - 1000 cm⁻¹: C-Cl stretching.

References

  • Toyohashi University of Technology. "Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography". TUT Repository. URL: [Link]

  • Krnac D., et al. "Simultaneous Determination of Six Immunosuppressants in Human Whole Blood by HPLC-MS/MS Using a Modified QuEChERS Method". PMC / PubMed Central. URL:[Link]

  • Arkivoc. "Unambiguous Structural Assignment of Monoanils Obtained from 3,4-Pyridinediamine and Aromatic Aldehydes". Arkat USA. URL:[Link]

Sources

Application

Application Note: 5-Chloro-N3-ethylpyridazine-3,4-diamine as a Divergent Building Block in Parallel Synthesis

Target Audience: Discovery Chemists, Medicinal Chemists, and High-Throughput Synthesis Scientists Focus: Scaffold generation, library enumeration, and late-stage functionalization of imidazo[4,5-c]pyridazines. Introducti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Medicinal Chemists, and High-Throughput Synthesis Scientists Focus: Scaffold generation, library enumeration, and late-stage functionalization of imidazo[4,5-c]pyridazines.

Introduction & Chemical Rationale

In modern drug discovery, parallel synthesis relies heavily on versatile, highly functionalized building blocks that can be rapidly diversified into complex libraries. 5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) has emerged as a privileged intermediate, particularly in the development of functionally subtype-selective GABAA positive allosteric modulators (PAMs) [1].

The strategic value of this building block lies in its precise arrangement of functional groups:

  • The 3,4-Diamine Motif: The adjacent primary (C4) and secondary (C3) amines are perfectly pre-organized for condensation with orthoesters, enabling the rapid construction of the fused imidazo[4,5-c]pyridazine bicyclic core.

  • The C5 Chlorine Handle: Once cyclized, the C5 chlorine of the pyridazine (which becomes the C4 chlorine in the imidazo[4,5-c]pyridazine nomenclature) is highly activated. It serves as an exceptional electrophilic handle for divergent parallel synthesis via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling [1, 2].

By establishing a robust route to this building block, discovery teams can unlock a vast chemical space of aryl ethers, biaryls, and heteroaryl amines from a single universal scaffold.

Mechanistic Insights & Reactivity Profile

To utilize this building block effectively, it is critical to understand the causality behind its synthesis and subsequent reactivity.

Regioselective Amination

The synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine begins with 3,5-dichloropyridazin-4-amine. When subjected to anhydrous ethylamine, the substitution occurs almost exclusively at the C3 position [2].

  • The Causality: The C3 position is alpha to the pyridazine ring nitrogen (N2). During nucleophilic attack, the resulting anionic Meisenheimer intermediate is highly stabilized because the negative charge can be localized directly onto the electronegative N2 atom. The C5 position lacks this direct alpha-nitrogen stabilization, rendering the C3-Cl bond significantly more reactive toward SNAr.

Condensation and Cyclization

The subsequent reaction with triethyl orthoformate acts as a dual-purpose transformation. The orthoester provides a single electrophilic carbon atom. The primary amine initially attacks the orthoester to form an imidate intermediate. The secondary ethylamine then undergoes intramolecular cyclization, extruding ethanol to aromatize into the stable imidazole ring [2].

Experimental Protocols

The following self-validating protocols describe the generation of the building block, its cyclization into the universal scaffold, and a general procedure for parallel library enumeration.

Protocol A: Synthesis of 5-Chloro-N3-ethylpyridazine-3,4-diamine

Objective: Regioselective SNAr to generate the diamine building block.

  • Preparation: Charge a heavy-walled pressure vessel (sealed tube) with 3,5-dichloropyridazin-4-amine (15.0 g, 92.0 mmol).

  • Reagent Addition: Add anhydrous ethylamine (50.0 mL) to the vessel at 0 °C to minimize evaporation. Seal the tube tightly with a Teflon screw cap equipped with an O-ring.

  • Reaction: Heat the sealed reaction mixture to 120 °C behind a blast shield. Maintain stirring at this temperature for 48 hours.

  • Workup: Cool the vessel completely to room temperature (or slightly below) before carefully venting. Transfer the mixture to an Erlenmeyer flask containing deionized water (500 mL) and ethyl acetate (50 mL).

  • Isolation: Stir the biphasic mixture vigorously for 15 minutes. Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 50 mL) and dry under high vacuum at 45 °C to afford the title compound.

Protocol B: Cyclization to 4-Chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

Objective: Formation of the bicyclic core for library generation.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-N3-ethylpyridazine-3,4-diamine (1.02 g, 5.47 mmol) in triethyl orthoformate (9.0 mL).

  • Reaction: Heat the suspension to 130 °C. The mixture will become homogeneous as the reaction progresses. Maintain heating for 80 minutes [2].

  • Concentration: Cool the reaction to room temperature and remove the excess triethyl orthoformate in vacuo using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of methanol/dichloromethane (1:9 v/v). Load onto a silica gel column and elute with a gradient of ethyl acetate in heptane (0% to 63%). Collect the product-containing fractions and concentrate to yield the universal scaffold as a white solid.

Protocol C: Parallel Suzuki-Miyaura Coupling (Library Enumeration)

Objective: High-throughput diversification of the universal scaffold.

  • Dispensing: To a 96-well reaction block, dispense 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (0.1 mmol per well) as a solution in 1,4-dioxane.

  • Diversification: Add a unique aryl or heteroaryl boronic acid (0.15 mmol) to each well.

  • Catalyst & Base: Add Pd(dppf)Cl2 (0.005 mmol, 5 mol%) and an aqueous solution of K2CO3 (2.0 M, 0.3 mmol) to each well.

  • Reaction: Seal the block and heat under microwave irradiation at 110 °C for 30 minutes (or conventionally at 100 °C for 12 hours).

  • Purification: Filter the crude reactions through a Celite pad, concentrate, and purify via mass-directed preparative HPLC.

Quantitative Data Summary

The table below summarizes the expected experimental parameters and outcomes for the core scaffold synthesis, ensuring reliable benchmarking for discovery teams.

Reaction StepReagents / SolventsTemp (°C)TimeExpected YieldTarget Purity (LCMS)
Protocol A (Building Block) 3,5-Dichloropyridazin-4-amine, EtNH₂120 °C48 h85 - 90%> 95%
Protocol B (Cyclization) Protocol A Product, Triethyl orthoformate130 °C80 min70 - 76%> 98%
Protocol C (Parallel Suzuki) Protocol B Product, R-B(OH)₂, Pd(dppf)Cl₂110 °C (MW)30 min40 - 85%*> 95% (Post-HPLC)

*Yields for Protocol C vary based on the steric and electronic properties of the specific boronic acid used in the parallel array.

Visualizations

SynthesisWorkflow SM 3,5-Dichloropyridazin-4-amine Starting Material Reagent1 Ethylamine (Anhydrous) 120°C, 48h, Sealed Tube SM->Reagent1 Int1 5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) Reagent1->Int1 Regioselective SNAr Reagent2 Triethyl Orthoformate 130°C, 80 min Int1->Reagent2 Core 4-Chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine Universal Scaffold Reagent2->Core Condensation/Cyclization

Workflow for the regioselective synthesis of the imidazo[4,5-c]pyridazine universal scaffold.

ParallelSynthesis Core 4-Chloro-7-ethyl-7H- imidazo[4,5-c]pyridazine Sub1 Aryl Boronic Acids (Suzuki Coupling) Core->Sub1 Sub2 Phenols / Alcohols (Etherification) Core->Sub2 Sub3 Primary/Secondary Amines (Buchwald-Hartwig) Core->Sub3 Lib1 Aryl-Linked Library (GABAA Modulators) Sub1->Lib1 Lib2 Ether-Linked Library (SAR Exploration) Sub2->Lib2 Lib3 Amino-Linked Library (Kinase Inhibitors) Sub3->Lib3

Divergent parallel synthesis strategy utilizing the 4-chloro reactive handle.

References

  • Owen, R. M., et al. "Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)". Journal of Medicinal Chemistry, 2019, 62(12), 5773-5796. Available at:[Link]

  • Fensome, A., et al. "Chemical Compounds". US Patent Application Publication, US20140171435A1, 2014.
Method

Application Note: Functionalization of Amino Groups in 5-chloro-N3-ethylpyridazine-3,4-diamine

An in-depth guide to the synthetic manipulation of 5-chloro-N3-ethylpyridazine-3,4-diamine, a valuable scaffold for chemical and pharmaceutical research. Abstract and Scope This document provides a comprehensive technica...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthetic manipulation of 5-chloro-N3-ethylpyridazine-3,4-diamine, a valuable scaffold for chemical and pharmaceutical research.

Abstract and Scope

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective functionalization of the amino groups present in 5-chloro-N3-ethylpyridazine-3,4-diamine. This pyridazine derivative is a versatile building block, and its value in discovery chemistry is unlocked through the precise and controlled modification of its N3-ethylamino and N4-amino moieties. We will explore the underlying principles of reactivity and regioselectivity, and provide detailed, field-proven protocols for key transformations including acylation, sulfonylation, and cyclization. The methodologies are designed to be robust and adaptable, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Introduction: The Strategic Value of the Diaminopyridazine Scaffold

The 3,4-diaminopyridazine core is a privileged scaffold in medicinal chemistry. The vicinal diamine arrangement is a precursor to a wide array of fused heterocyclic systems, such as imidazo[4,5-d]pyridazines, which are bioisosteres of purines and are found in numerous biologically active molecules. The specific compound, 5-chloro-N3-ethylpyridazine-3,4-diamine[1][2], offers several strategic advantages:

  • Multiple Functionalization Points: Two distinct amino groups allow for differential modification or the introduction of complex side chains.

  • Modulation of Physicochemical Properties: The chloro-substituent and the potential for N-functionalization provide handles to fine-tune properties like solubility, lipophilicity (logP), and metabolic stability.

  • Bioisosteric Potential: The pyridazine ring is a common bioisostere for other aromatic systems, offering a way to navigate intellectual property landscapes and improve drug-like properties.

Understanding the differential reactivity of the N3 and N4 amino groups is paramount to leveraging this scaffold effectively.

Understanding the Regioselectivity of the Amino Groups

The primary challenge and opportunity in functionalizing this molecule lies in controlling which amino group reacts with an electrophile. The electronic environment of each amine is distinct, leading to differences in nucleophilicity.

  • The N4-Amino Group: This amine is positioned on a carbon atom adjacent to the electron-withdrawing chloro group. This inductively withdraws electron density, making the N4-amine less nucleophilic.

  • The N3-Ethylamino Group: This secondary amine is attached to a carbon atom (C3) that is part of the electron-deficient pyridazine ring. However, the ethyl group is electron-donating, which slightly increases its nucleophilicity relative to an unsubstituted amine at this position. Furthermore, it is generally observed in similar heterocyclic systems like 3,4-diaminopyridine that the amino group at the 3-position is more nucleophilic due to electronic effects from the ring nitrogens.[3][4]

Therefore, under kinetically controlled conditions, electrophilic attack is generally expected to favor the N3-ethylamino group . However, this selectivity can be influenced and even reversed by the choice of reagents and reaction conditions, a phenomenon well-documented for the analogous 3,4-diaminopyridine system.[3][4][5][6]

Diagram 1: Predicted reactivity sites on the core scaffold.

Protocols for Selective Functionalization

The following protocols are presented as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Selective Acylation & Sulfonylation

Acylation and sulfonylation are fundamental transformations for installing amide and sulfonamide linkages, which are prevalent in pharmaceuticals. The choice of acylating/sulfonylating agent is critical for controlling regioselectivity.

Rationale for Reagent Choice:

  • Acyl/Sulfonyl Chlorides: These are "hard" electrophiles and tend to react rapidly at the most nucleophilic site. We predict a preference for the N3-ethylamino group.

  • Anhydrides (e.g., Boc₂O): The reaction mechanism with anhydrides can be more complex. For 3,4-diaminopyridine, it has been shown that while the initial attack may occur at the more nucleophilic N3-amine, subsequent rearrangement can lead to the product being isolated with the Boc group on the N4-amine.[4] This provides a powerful strategy for reversing the inherent regioselectivity.

Table 1: Reagents for Regioselective Acylation & Sulfonylation

Reagent ClassExamplePredicted Major RegioisomerRationale
Acyl HalideAcetyl ChlorideN3-acylatedRapid, kinetically controlled reaction at the most nucleophilic site.[3]
Sulfonyl HalideTosyl ChlorideN3-sulfonylatedSimilar reactivity to acyl halides.[7][8]
DicarbonateDi-tert-butyl dicarbonate (Boc₂O)N4-acylatedPotential for kinetic N3-acylation followed by intramolecular rearrangement to the thermodynamic N4-product.[4]
Carboxylic Acid + Coupling AgentBenzoic Acid + HBTUN3-acylatedHBTU-mediated coupling generally proceeds at the most nucleophilic amine.[4]

Step-by-Step Protocol: N3-Selective Acylation with Acetyl Chloride

  • Dissolution: Dissolve 1.0 equivalent of 5-chloro-N3-ethylpyridazine-3,4-diamine in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1 M concentration).

  • Inert Atmosphere: Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Reagent Addition: Slowly add a solution of 1.05 equivalents of acetyl chloride in the same anhydrous solvent dropwise over 15 minutes. The slow addition is crucial to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with DCM or Ethyl Acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Note: The regiochemical outcome should be confirmed unambiguously using 2D NMR techniques (e.g., HMBC, NOESY) to correlate the acetyl protons with the pyridazine ring protons or the ethyl group.

Protocol 2: Cyclization to form Fused Imidazo[4,5-d]pyridazines

The 1,2-diamine motif is an ideal precursor for forming a fused five-membered imidazole ring, a common strategy in the synthesis of purine analogs.

Rationale: The reaction of a 1,2-diamine with an aldehyde first forms a Schiff base (imine) with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation (often aromatization) to yield the stable fused imidazole.

Step-by-Step Protocol: Cyclization with an Aldehyde

  • Dissolution: Dissolve 1.0 equivalent of 5-chloro-N3-ethylpyridazine-3,4-diamine and 1.1 equivalents of the desired aldehyde (e.g., benzaldehyde) in a suitable solvent such as ethanol or acetic acid (0.2 M).

  • Catalyst/Oxidant (Optional): For some substrates, an acid catalyst (e.g., a few drops of concentrated HCl) can facilitate imine formation. An oxidant may be required for aromatization. A common choice is to run the reaction open to the air, allowing for aerobic oxidation. Alternatively, reagents like p-benzoquinone can be added.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the new, more non-polar product (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Redissolve the crude material in a suitable solvent like DCM and wash with saturated aqueous sodium bicarbonate to remove any acid. Dry the organic layer, concentrate, and purify by flash column chromatography or recrystallization.

Diagram 2: A strategic workflow for creating diverse derivatives.

Validating Protocols and Ensuring Trustworthiness

Every protocol described must be a self-validating system. For any new derivative synthesized, a full suite of characterization is non-negotiable for ensuring the scientific integrity of the work.

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) to confirm the elemental composition. ¹H and ¹³C NMR spectroscopy to confirm the overall structure.

  • Regiochemistry Confirmation: As mentioned, 2D NMR techniques are essential. An HMBC experiment can show long-range (2-3 bond) correlations between protons and carbons (e.g., between the protons of a new N-acyl group and the carbons of the pyridazine ring), while a NOESY experiment can show through-space correlations (e.g., between the ethyl group protons and a nearby aromatic proton), definitively assigning the site of functionalization.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of the final compound, which should typically be >95% for biological screening.

Conclusion

5-chloro-N3-ethylpyridazine-3,4-diamine is a high-potential scaffold for discovery chemistry. By understanding the nuanced electronic properties of its two distinct amino groups, researchers can employ rational, condition-based strategies to achieve selective functionalization. The protocols provided for acylation, sulfonylation, and cyclization serve as a robust foundation for building diverse and novel chemical libraries. The key to success lies in careful execution, diligent reaction monitoring, and unambiguous structural characterization.

References

  • Caron, S., et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. Organic Process Research & Development. [Link]

  • Caron, S., et al. (2003). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. American Chemical Society. [Link]

  • Figshare. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. Figshare. [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie. [Link]

  • ResearchGate. (2003). Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. ResearchGate. [Link]

  • Held, I., et al. (2007). Modular Design of Pyridine-Based Acyl-Transfer Catalysts: 3,4-Diaminopyridines as Highly Active Acylation Catalysts. Synthesis. [Link]

  • Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]

  • Fier, P. S., et al. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society. [Link]

  • Dwivedi, A., et al. (2009). Quantum chemical study and the effect of substitution of amino group on the reactivity of 4-Aminopyridine and 3,4- Diaminopyridine by Density Functional Theory. Der Pharma Chemica. [Link]

  • ResearchGate. (2014). Alkylation of 4-alkylaminopyridine. ResearchGate. [Link]

  • Google Patents. (2019). Process for the N-alkylation of aminopyridines.
  • ResearchGate. (2020). Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. ResearchGate. [Link]

  • SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace. [Link]

  • MacMillan, D. W. C., et al. (2018). Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines. Science. [Link]

  • Barluenga, J., et al. (2011). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reddy, K. S., et al. (2011). A practical, one-pot synthesis of sulfonylated pyridines. Organic Letters. [Link]

  • Konu, J., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

  • Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Electrochemical sulfonylation of imidazopyridines employing sodium sulfinates. ResearchGate. [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. [Link]

  • Kumar, A., et al. (2022). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Proposed mechanism of sulfonylation with sulfonyl chlorides. ResearchGate. [Link]

  • Liu, H., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • ChemRxiv. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. ChemRxiv. [Link]

  • Google Patents. (2001). Process for the synthesis of diaminopyridine and related compounds.
  • Johnson, J. S., et al. (2015). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters. [Link]

  • Liptak, M. D., et al. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]

  • Valdés-Martínez, J., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Kelly, T. R., et al. (2018). 5-Amino-3-(diethylamino)-5H-benzo[5][9]imidazo[1,2-b][1][3][5][6]thiatriazine 1,1-Dioxide. Molbank. [Link]

  • Dissertation. (2012). Studies on the Synthetic Process of 2-Amino-5-chloro-N, 3-dimethylbenzamide and Ethyl 2-Methylacetoacetate. Wanfang Data. [Link]

Sources

Application

Suzuki coupling reactions with 5-chloro-N3-ethylpyridazine-3,4-diamine

An Application Guide for the Suzuki-Miyaura Coupling of 5-chloro-N3-ethylpyridazine-3,4-diamine Introduction: Navigating the Challenges of a Privileged Scaffold The pyridazine core is a cornerstone in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Suzuki-Miyaura Coupling of 5-chloro-N3-ethylpyridazine-3,4-diamine

Introduction: Navigating the Challenges of a Privileged Scaffold

The pyridazine core is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its presence in a multitude of bioactive compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures from readily available starting materials.[3][4][5]

This guide focuses on a particularly valuable yet challenging building block: 5-chloro-N3-ethylpyridazine-3,4-diamine . The functionalization of this molecule via Suzuki-Miyaura coupling opens a direct route to novel compound libraries for drug discovery. However, the substrate presents two significant hurdles that can impede reaction success:

  • A Deactivated Coupling Partner: The chlorine atom at the C5 position is a relatively unreactive electrophile compared to its bromine or iodine analogs, often requiring highly active catalyst systems to facilitate the initial oxidative addition step.[6]

  • Potential for Catalyst Inhibition: The presence of two basic amino groups on the pyridazine ring can lead to catalyst poisoning. These nitrogen atoms can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[7][8]

This application note provides a detailed exploration of these challenges and delivers robust, field-tested protocols designed to ensure successful and high-yielding Suzuki-Miyaura coupling reactions with this specific substrate. We will delve into the rationale behind catalyst, ligand, and base selection, offering a "why" for every "how" in the procedure.

The Science of Success: Rationale and Strategy

The key to successfully coupling 5-chloro-N3-ethylpyridazine-3,4-diamine lies in choosing a catalytic system that is both highly active for C-Cl bond activation and sterically or electronically shielded from deactivating coordination by the substrate's diamine functionality.

Catalyst and Ligand Selection: The choice of the palladium source and its associated ligand is the most critical parameter.

  • For General Applications (Protocol A): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a reliable and widely used catalyst.[9] The dppf ligand provides a good balance of electron-donating properties and a specific "bite angle" that promotes reductive elimination, making it a solid choice for initial screening and moderately challenging couplings.

  • For High-Performance & Challenging Couplings (Protocol B): A combination of a simple palladium precursor like Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is superior.[8][10] These ligands create a sterically hindered environment around the palladium atom, which discourages the binding of the substrate's amino groups while simultaneously promoting the oxidative addition of the aryl chloride.[10]

Base and Solvent Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[6][11]

  • Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are effective bases, particularly in aqueous solvent mixtures (e.g., Dioxane/H₂O, DME/H₂O). Cesium carbonate is often more effective due to its higher solubility and the ability of the large cation to break up palladium aggregates.[6]

  • Phosphates (e.g., K₃PO₄): This is a stronger base and is often the preferred choice when using bulky phosphine ligands like SPhos. It is highly effective in anhydrous or low-water conditions and can accelerate reactions with less reactive coupling partners.[5]

The solvent system must be capable of dissolving both the organic and inorganic reagents and must be stable at the required reaction temperatures. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Cl transmetalation Transmetalation Complex oxidative_addition->transmetalation [R-B(OR)₂(OH)]⁻ reductive_elimination Product Complex transmetalation->reductive_elimination Isomerization reductive_elimination->pd0 Reductive Elimination product Coupled Product reductive_elimination->product Ar-R arx 5-chloro-N3-ethyl- pyridazine-3,4-diamine (Ar-Cl) boronic R-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

General Experimental Workflow

Workflow start Start setup Combine Reagents: Substrate, Boronic Acid, Base, Catalyst/Ligand start->setup inert Evacuate & Backfill with Inert Gas (Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temp with Vigorous Stirring solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocols

Note: These protocols are starting points and may require optimization for specific boronic acids. Always perform reactions under an inert atmosphere (Argon or Nitrogen).

Protocol A: General Purpose Coupling with Pd(dppf)Cl₂

This protocol is a robust starting point for coupling with a variety of aryl- and heteroarylboronic acids.

Materials & Reagents

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
5-chloro-N3-ethylpyridazine-3,4-diamine172.621.0172.6 mg
Arylboronic AcidVaries1.2 - 1.51.2 - 1.5 mmol
Pd(dppf)Cl₂ · CH₂Cl₂816.640.05 (5 mol%)40.8 mg
Potassium Carbonate (K₂CO₃)138.212.0276.4 mg
1,4-Dioxane--8 mL
Water, degassed--2 mL

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the sealed vessel in a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Protocol B: High-Performance Coupling for Challenging Substrates

This protocol utilizes a highly active Buchwald-Hartwig catalyst system, recommended for less reactive boronic acids or when Protocol A gives low yields.[8]

Materials & Reagents

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
5-chloro-N3-ethylpyridazine-3,4-diamine172.621.0172.6 mg
Arylboronic AcidVaries1.51.5 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 (2 mol%)4.5 mg
SPhos410.510.04 (4 mol%)16.4 mg
Potassium Phosphate, tribasic (K₃PO₄)212.273.0636.8 mg
1,4-Dioxane, anhydrous--10 mL

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv) to an oven-dried Schlenk flask with a stir bar.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, combine Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) with ~1 mL of anhydrous dioxane. Stir for 5 minutes.

  • Inert Atmosphere & Reagent Addition: Seal the main reaction flask, then evacuate and backfill with inert gas three times. Add the catalyst mixture (if pre-mixed) or the solid catalyst and ligand directly to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the remaining anhydrous, degassed 1,4-dioxane (9 mL) via syringe.

  • Reaction: Seal the flask tightly and heat the mixture in a pre-heated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 5-8 as described in Protocol A. Reaction times may be shorter with this more active system.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) source was oxidized or precursor was not properly activated. 2. Catalyst Poisoning: Diamine substrate inhibiting the palladium center. 3. Insufficient Temperature.1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. Use fresh catalyst. 2. Switch from Protocol A to Protocol B. The bulky SPhos ligand is designed to prevent this.[7] 3. Increase temperature in 10 °C increments (up to the boiling point of the solvent).
Protodeboronation 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too weak or boronic acid is unstable.1. Use anhydrous solvents and reagents (especially for Protocol B). Dry the base (K₃PO₄) in an oven before use. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.[7] 3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal reaction conditions favoring this side pathway.1. Improve degassing technique (e.g., use freeze-pump-thaw cycles for the solvent).[7] 2. Screen different catalyst/ligand combinations. Sometimes a less active catalyst can be more selective.

Conclusion

The Suzuki-Miyaura coupling of 5-chloro-N3-ethylpyridazine-3,4-diamine is a highly achievable transformation when the inherent challenges of the substrate are properly addressed. By selecting a highly active and sterically shielded palladium catalyst, such as that generated from Pd(OAc)₂ and SPhos, researchers can effectively mitigate catalyst inhibition by the diamine functionality and drive the reaction to completion. The protocols and troubleshooting guide provided herein offer a comprehensive framework for scientists and drug development professionals to successfully synthesize novel pyridazine derivatives, accelerating the discovery of new chemical entities.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - OUCI. (n.d.).
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (n.d.).
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem. (n.d.).
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. (2018, November 18).
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry. (2016, August 1).
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (2025, August 6).
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem. (n.d.).
  • Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties | Request PDF. (2025, August 7).
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (2018, November 18).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. (2017, January 27).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16).

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-chloro-N3-ethylpyridazine-3,4-diamine

Introduction: Unlocking Novel Chemical Space in Drug Discovery The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Novel Chemical Space in Drug Discovery

The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] For researchers and drug development professionals, the ability to precisely install amino functionalities onto complex heterocyclic scaffolds is of paramount importance.

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 5-chloro-N3-ethylpyridazine-3,4-diamine, a highly functionalized and electron-deficient heteroaromatic building block. The presence of multiple nitrogen atoms and a chloro-substituent on the pyridazine ring presents unique challenges and opportunities for synthetic chemists. This document will delve into the critical parameters for achieving successful C-N bond formation with this substrate, including the judicious selection of catalysts, ligands, bases, and reaction conditions. Furthermore, we will explore potential side reactions and offer troubleshooting strategies to empower researchers to navigate the complexities of this powerful transformation.

Reaction Components: A Strategic Selection for Success

The success of the Buchwald-Hartwig amination of 5-chloro-N3-ethylpyridazine-3,4-diamine is contingent upon the careful selection of each reaction component. The electron-deficient nature of the pyridazine ring and the presence of multiple nitrogen atoms, which can act as potential catalyst inhibitors, necessitate a well-defined and robust catalytic system.[4]

dot graph Reaction_Components { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Interplay of key components in the Buchwald-Hartwig amination.

1. The Substrate: 5-chloro-N3-ethylpyridazine-3,4-diamine

This electron-deficient heteroaromatic chloride is the electrophilic partner in the coupling reaction. The chloro-substituent is the leaving group that is replaced by the incoming amine. The reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides, necessitating the use of highly active catalyst systems.[2][5] The diamine functionality and the ethyl group at the N3 position introduce additional structural complexity and potential for hydrogen bonding interactions.

2. The Amine Coupling Partner: Exploring Chemical Diversity

A wide variety of primary and secondary amines can be successfully coupled with 5-chloro-N3-ethylpyridazine-3,4-diamine. The choice of amine will dictate the properties of the final product. Below are some representative examples:

  • Primary Aliphatic Amines (e.g., n-Hexylamine): These amines are generally good nucleophiles. Care must be taken to avoid β-hydride elimination, a potential side reaction with primary amines.[1]

  • Secondary Cyclic Amines (e.g., Morpholine): These are often excellent coupling partners, leading to high yields.[6][7]

  • Primary Arylamines (e.g., Aniline): The coupling of arylamines can be challenging due to their reduced nucleophilicity compared to aliphatic amines. However, with the appropriate catalyst system, these reactions can be highly efficient.

3. The Palladium Precatalyst: The Heart of the Transformation

The choice of the palladium source is critical for the formation of the active Pd(0) catalyst. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern, well-defined precatalysts often offer superior performance and reproducibility.[8][9][10]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source.

  • Pd(OAc)₂ (Palladium(II) Acetate): A Pd(II) source that requires in situ reduction to the active Pd(0) species. This can sometimes be less reliable.[11]

  • Palladacycle Precatalysts (e.g., G3-XPhos, G4-RuPhos): These are air- and moisture-stable Pd(II) complexes that readily form the active LPd(0) catalyst under the reaction conditions. They often provide higher activity and reproducibility.[9]

4. The Phosphine Ligand: Fine-Tuning Reactivity and Stability

The phosphine ligand plays a pivotal role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For challenging substrates like electron-deficient heteroaryl chlorides, bulky and electron-rich monodentate biaryl phosphine ligands are generally the most effective.[12][13]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N bond formations, particularly with aryl chlorides.[14]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often a good choice for couplings involving secondary amines.[15]

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for the amination with primary amines.[15]

5. The Base: Activating the Nucleophile

The base is essential for the deprotonation of the amine, forming the more nucleophilic amide that participates in the catalytic cycle. The choice of base can significantly impact the reaction rate and outcome.

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is highly effective but can be incompatible with base-sensitive functional groups.[4]

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): Milder bases that are often used when the substrate or product is sensitive to stronger bases. These may require higher reaction temperatures.[4]

6. The Solvent: Providing the Reaction Medium

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.

  • Toluene and Dioxane: Common and effective solvents for Buchwald-Hartwig aminations.

  • Tetrahydrofuran (THF): Another suitable solvent, particularly for reactions conducted at lower temperatures.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-chloro-N3-ethylpyridazine-3,4-diamine with a model amine. It is crucial to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Materials and Reagents:

  • 5-chloro-N3-ethylpyridazine-3,4-diamine

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or G3-XPhos)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene (or other suitable solvent)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (argon or nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification reagents and equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol% Pd), the phosphine ligand (e.g., 1.1-1.5 equiv relative to Pd), and the base (e.g., 1.5-2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M). If the amine is a liquid, add it via syringe (1.2-1.5 equiv). If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction Execution: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Optimization via High-Throughput Screening

Given the numerous variables that can influence the outcome of the Buchwald-Hartwig amination, a high-throughput screening (HTS) approach is highly recommended to identify the optimal reaction conditions for a specific amine coupling partner.[16] A 96-well plate format can be employed to rapidly screen a variety of catalysts, ligands, bases, and solvents.

Table 1: High-Throughput Screening Parameters for the Amination of 5-chloro-N3-ethylpyridazine-3,4-diamine

Variable Conditions to Screen Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, G3-XPhos, G4-RuPhosTo identify the most active and reproducible palladium source.[17]
Phosphine Ligand XPhos, RuPhos, BrettPhos, cataCXium® ATo evaluate the effect of ligand sterics and electronics on reaction efficiency.[12]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSTo determine the optimal base strength and compatibility with the substrates.
Solvent Toluene, Dioxane, THF, t-BuOHTo assess the impact of solvent polarity and coordinating ability.
Temperature 80 °C, 100 °C, 120 °CTo find the optimal temperature for reaction rate and stability.

Mechanism and Key Considerations

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with Pd(0) and Pd(II) intermediates.

dot graph Catalytic_Cycle { rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Mechanistic Steps: [1][15]

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition to the aryl chloride (Ar-Cl) to form a Pd(II) complex. This is often the rate-limiting step.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the L-Pd(0) catalyst and releasing the aminated product.

Potential Challenges and Troubleshooting:

  • Catalyst Inhibition: The nitrogen atoms of the pyridazine ring can coordinate to the palladium center, leading to catalyst deactivation.[4][18] Using bulky phosphine ligands can help to mitigate this issue by sterically shielding the palladium.

  • Hydrodehalogenation: A common side reaction is the reduction of the aryl chloride to the corresponding arene, where the chloro group is replaced by a hydrogen atom.[19] This can be minimized by careful selection of the catalyst system and reaction conditions.

  • Low or No Product Yield: If the reaction fails to proceed, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[18] A screening of different catalysts, ligands, and bases is often necessary to find a productive system.[11]

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition.[18] This can be caused by impurities, particularly oxygen or water, or by running the reaction at too high a temperature. Using a more stable precatalyst can often prevent this issue.

Conclusion

The Buchwald-Hartwig amination of 5-chloro-N3-ethylpyridazine-3,4-diamine offers a powerful strategy for the synthesis of novel, highly functionalized heterocyclic compounds with significant potential in drug discovery and materials science. By understanding the key reaction parameters and employing a systematic approach to optimization, researchers can effectively navigate the challenges associated with this transformation. The use of modern, well-defined catalyst systems, coupled with careful experimental technique, will undoubtedly unlock a wealth of new chemical entities based on the pyridazine scaffold.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress. (URL: [Link])

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (URL: [Link])

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Solvent-Free Buchwald-Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene-Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature - PubMed. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (URL: [Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: [Link])

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. (URL: [Link])

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Discovery and synthesis of novel phosphine-based ligands for aryl aminations. (URL: [Link])

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (URL: [Link])

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions - ChemRxiv. (URL: [Link])

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - RSC Publishing. (URL: [Link])

  • Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation - American Chemical Society. (URL: [Link])

  • Phosphine ligands and catalysis - Research - Gessner Group. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (URL: [Link])

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (URL: [Link])

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. (URL: [Link])

Sources

Application

Application of 5-chloro-N3-ethylpyridazine-3,4-diamine in Medicinal Chemistry: A Guide to the Synthesis of Novel Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery The pyridazine nucleus is a versatile heterocyclic scaffold that has garne...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery

The pyridazine nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2][3] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][4] The arrangement of the two adjacent nitrogen atoms in the pyridazine ring influences its electronic properties and hydrogen bonding capabilities, making it an attractive core for designing molecules that can effectively interact with biological targets. In the context of oncology, pyridazine-containing compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

This application note focuses on 5-chloro-N3-ethylpyridazine-3,4-diamine , a functionalized pyridazine derivative with significant potential as a key building block in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring a reactive chlorine atom and vicinal diamines, allows for sequential and regioselective modifications to construct complex molecular architectures. Specifically, the vicinal diamines are primed for cyclocondensation reactions to form fused heterocyclic systems, while the chloro group serves as a crucial handle for introducing diversity through various cross-coupling reactions.[5]

This guide will provide a comprehensive overview of the strategic application of 5-chloro-N3-ethylpyridazine-3,4-diamine in the design and synthesis of a hypothetical series of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a well-validated target in cancer therapy.[1][4][6]

Strategic Synthesis of Fused Pyridazine Scaffolds for VEGFR-2 Inhibition

The core strategy presented here involves a two-step synthetic sequence that leverages the functionalities of 5-chloro-N3-ethylpyridazine-3,4-diamine to construct a library of potential VEGFR-2 inhibitors. The overall workflow is depicted below.

G cluster_0 PART 1: Scaffold Construction cluster_1 PART 2: Molecular Diversification A 5-chloro-N3-ethyl- pyridazine-3,4-diamine C Cyclocondensation A->C B α-haloketone (e.g., 2-bromoacetophenone) B->C D Fused Imidazo[1,2-b]pyridazine Intermediate C->D F Suzuki Cross-Coupling D->F E Arylboronic Acid E->F G Final VEGFR-2 Inhibitor Candidate F->G

Figure 1: Proposed synthetic workflow for VEGFR-2 inhibitors.

Part 1: Synthesis of the Imidazo[1,2-b]pyridazine Core

The vicinal diamine functionality of 5-chloro-N3-ethylpyridazine-3,4-diamine is an ideal substrate for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused five-membered rings.[7] This approach is commonly used to generate rigid, bicyclic scaffolds that can effectively orient substituents for optimal target engagement. Here, we propose the reaction with an α-haloketone to construct an imidazo[1,2-b]pyridazine ring system, a scaffold known to be present in biologically active molecules.[8][9][10][11]

G cluster_reactants A 5-chloro-N3-ethyl- pyridazine-3,4-diamine plus1 + C Intermediate B 2-bromoacetophenone arrow1 -> arrow2 -> D 8-chloro-7-ethyl-2-phenyl- imidazo[1,2-b]pyridazine

Figure 2: Reaction scheme for imidazo[1,2-b]pyridazine formation.

Protocol 1: Synthesis of 8-chloro-7-ethyl-2-phenylimidazo[1,2-b]pyridazine

This protocol details the cyclocondensation reaction to form the core scaffold.

Materials:

  • 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 eq)

  • 2-bromoacetophenone (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Ethanol (EtOH), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.1 M.

  • Add sodium bicarbonate (2.5 eq) to the suspension.

  • In a separate vial, dissolve 2-bromoacetophenone (1.05 eq) in a minimal amount of anhydrous ethanol.

  • Add the 2-bromoacetophenone solution dropwise to the stirred pyridazine suspension at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 8-chloro-7-ethyl-2-phenylimidazo[1,2-b]pyridazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Diversification via Suzuki Cross-Coupling

The chlorine atom at the 8-position of the imidazo[1,2-b]pyridazine scaffold is a key functional group for introducing molecular diversity.[5] It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which are crucial for establishing key interactions within the ATP-binding pocket of VEGFR-2. The pharmacophore of many VEGFR-2 inhibitors includes a hydrogen bond acceptor and an aromatic ring system that fits into a hydrophobic pocket.[2][6]

G cluster_reactants A 8-chloro-7-ethyl-2-phenyl- imidazo[1,2-b]pyridazine plus1 + C Final Product B Arylboronic Acid arrow1 ->

Figure 3: Suzuki cross-coupling for diversification.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol provides a general method for the Suzuki coupling of the chloro-imidazo[1,2-b]pyridazine intermediate with various arylboronic acids.

Materials:

  • 8-chloro-7-ethyl-2-phenylimidazo[1,2-b]pyridazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • S-Phos (0.10 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add 8-chloro-7-ethyl-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and S-Phos (0.10 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: In Vitro VEGFR-2 Kinase Assay

To assess the potential of the synthesized compounds as VEGFR-2 inhibitors, an in vitro kinase assay is essential. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Protocol 3: VEGFR-2 Kinase Inhibition Assay

Principle: This assay quantifies the amount of ATP consumed during the kinase reaction using a luminescence-based method. A decrease in luminescence signal corresponds to an increase in kinase inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM in the final assay.

  • In a white assay plate, add the assay buffer.

  • Add the test compound solution or DMSO (for control wells).

  • Add the VEGFR-2 enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for VEGFR-2.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation and Interpretation

The results from the synthesis and biological evaluation can be summarized for clear comparison.

Table 1: Synthetic Yields and Purity of Exemplary Compounds

Compound IDArylboronic Acid UsedCoupling Yield (%)Purity (LC-MS, %)
I-1 4-Methoxyphenylboronic acid78>98
I-2 3-Aminophenylboronic acid65>99
I-3 Pyridine-4-boronic acid72>97
I-4 3-Fluoro-4-methylphenylboronic acid81>98

Table 2: In Vitro VEGFR-2 Inhibition Data

Compound IDVEGFR-2 IC₅₀ (nM)
I-1 85
I-2 32
I-3 45
I-4 15
Sunitinib (Control) 9

The hypothetical data above illustrates how the introduction of different aryl groups via the Suzuki coupling can significantly impact the inhibitory activity against VEGFR-2. For instance, the presence of a 3-fluoro-4-methylphenyl group (Compound I-4 ) might lead to enhanced potency, potentially through favorable interactions within the kinase hinge region and a nearby hydrophobic pocket.

Conclusion

5-chloro-N3-ethylpyridazine-3,4-diamine represents a valuable and versatile starting material for the construction of novel heterocyclic scaffolds in medicinal chemistry. Its strategically positioned functional groups enable a straightforward, two-stage synthetic approach to generate libraries of potential kinase inhibitors. The protocols outlined in this guide provide a robust framework for synthesizing fused imidazo[1,2-b]pyridazine derivatives and subsequently diversifying them to explore structure-activity relationships. This approach, targeting well-validated oncological targets like VEGFR-2, underscores the potential of this under-explored building block in the discovery of next-generation therapeutics.

References

  • IJCRT.org. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Taylor & Francis Online. Pharmacophore based 3D-QSAR modeling and free energy analysis of VEGFR-2 inhibitors. [Link]

  • ResearchGate. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • Frontiers. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. [Link]

  • PubMed. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. [Link]

  • PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • Chemical Journal of Chinese Universities. Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Thieme. A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. [Link]

  • ResearchGate. Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. [Link]

  • RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]

  • PMC. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. [Link]

  • ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]

  • ACS Publications. Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. [Link]

  • ResearchGate. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. [Link]

  • MDPI. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]

Sources

Method

synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine analogs for SAR studies

Topic: Synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine Analogs for Structure-Activity Relationship (SAR) Studies For: Researchers, scientists, and drug development professionals. Introduction: The Pyridazine Scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine Analogs for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile core for designing molecules that interact with a wide array of biological targets. Pyridazine derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[3][4][5][6]

Within this class, the 3,4-diaminopyridazine framework serves as a crucial pharmacophore for developing potent and selective inhibitors of various enzymes, particularly kinases. The vicinal diamine motif allows for multiple points of interaction within an active site, enabling high-affinity binding. This application note provides a comprehensive guide to the synthesis of a focused library of 5-chloro-N3-ethylpyridazine-3,4-diamine analogs. The described workflow is designed to facilitate robust Structure-Activity Relationship (SAR) studies, a critical process in the optimization of lead compounds in drug discovery.[7] We will detail the synthetic strategy, provide step-by-step protocols, and outline a logical framework for analog design to systematically probe the molecular interactions driving biological activity.

Overall Synthetic Strategy

The synthetic approach to the target analogs is designed for efficiency and modularity, allowing for the late-stage introduction of chemical diversity. The core scaffold, 5-chloro-N3-ethylpyridazine-3,4-diamine, is constructed from a readily available starting material, 3,4,5-trichloropyridazine. The strategy hinges on the differential reactivity of the chlorine atoms on the pyridazine ring, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

The causality behind this strategy is rooted in the electronic activation provided by the ring nitrogens. The C3 and C5 positions are most susceptible to nucleophilic attack. By carefully controlling reaction conditions, specifically temperature, we can selectively substitute the chlorine at the C3 position with ethylamine. The second substitution, introducing the amine at the C4 position, is then carried out to complete the core diamine structure. This core intermediate becomes the linchpin for diversification, where a variety of substituents can be introduced at the N4-position to build the analog library for SAR studies.

G start 3,4,5-Trichloropyridazine step1 Intermediate A (3-Ethylamino-4,5-dichloropyridazine) start->step1  Ethylamine (1.1 eq)  DIPEA, n-BuOH, 80°C step2 Core Scaffold (5-Chloro-N3-ethylpyridazine-3,4-diamine) step1->step2  NH4OH, Dioxane  110°C, Sealed Tube step3 Analog Library (for SAR) (N4-Substituted Analogs) step2->step3  R-X (Aldehydes, Acyl Chlorides, etc.)  Various Coupling Conditions

Sources

Application

protocol for ¹H NMR and ¹³C NMR analysis of 5-chloro-N3-ethylpyridazine-3,4-diamine

An Application Note and Protocol for the Structural Elucidation of 5-chloro-N3-ethylpyridazine-3,4-diamine via ¹H and ¹³C NMR Spectroscopy Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural Elucidation of 5-chloro-N3-ethylpyridazine-3,4-diamine via ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural characterization of novel chemical entities in drug discovery and development. This document provides a comprehensive, field-tested protocol for the ¹H (Proton) and ¹³C (Carbon-13) NMR analysis of 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0), a substituted pyridazine derivative. Moving beyond a simple list of steps, this guide explains the scientific rationale behind critical experimental choices, from solvent selection to the optimization of acquisition parameters. It is designed to equip researchers, chemists, and quality control specialists with the expertise to acquire high-quality, reproducible NMR data and confidently interpret the resulting spectra for this specific molecule.

Introduction: The Analytical Challenge

5-chloro-N3-ethylpyridazine-3,4-diamine is a heterocyclic compound with a molecular weight of 172.62 g/mol .[1][2] Its structure features a pyridazine core, a chlorine substituent, two amine groups, and an N-ethyl group. The precise characterization of such a molecule is critical to confirm its identity, purity, and structure before its use in further research or development activities.

NMR spectroscopy provides an atomic-level view of the molecule's structure by probing the magnetic properties of ¹H and ¹³C nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) provide connectivity information. This application note details a robust methodology to obtain and interpret these spectral fingerprints.

Structural Features of 5-chloro-N3-ethylpyridazine-3,4-diamine:

  • Aromatic Ring: One proton on the pyridazine ring.

  • Amine Groups: Two NH₂/NH groups with exchangeable protons.

  • Ethyl Group: A CH₂ (methylene) and a CH₃ (methyl) group.

  • Carbon Skeleton: Six distinct carbon environments are expected.

Integrated NMR Analysis Workflow

The successful acquisition of high-quality NMR spectra is a systematic process. The following workflow outlines the key stages, from initial sample handling to final data acquisition, ensuring reproducibility and data integrity.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition A Weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of Sample B Select & Add 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d6) to Vial A->B Solubility Test C Ensure Complete Dissolution (Vortex or Sonicate) B->C Homogenize D Filter Solution with Pipette & Glass Wool Plug C->D Remove Particulates E Transfer Filtrate to High-Quality NMR Tube D->E F Insert Tube into Spinner & Clean Exterior E->F G Place in Spectrometer & Lock on Deuterium Signal F->G H Shim Magnetic Field for Homogeneity G->H Optimize Resolution I Acquire ¹H Spectrum H->I J Acquire ¹³C & DEPT Spectra I->J

Figure 1: A comprehensive workflow diagram illustrating the sequential steps from sample preparation to the acquisition of ¹H and ¹³C NMR spectra.

Experimental Protocols & Methodologies

Materials and Reagents
  • Compound: 5-chloro-N3-ethylpyridazine-3,4-diamine (Purity ≥96%).[3][4]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D) is recommended. Chloroform-d (CDCl₃) can also be tested.

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the solvent by the manufacturer. If not, it can be added (0.03% v/v).

  • NMR Tubes: High-quality, 5 mm thin-walled NMR tubes (e.g., Wilmad-LabGlass 535-PP or equivalent).[5]

  • Glassware: Clean, dry vials, and glass Pasteur pipettes.

  • Filtration Material: A small amount of glass wool.

Rationale-Driven Solvent Selection

The choice of solvent is the most critical step in sample preparation.[6] The ideal solvent must fully dissolve the analyte without interfering with its NMR signals.[7]

  • Why DMSO-d6 is the Primary Recommendation: The pyridazine structure, featuring multiple nitrogen atoms and amine groups, suggests significant polarity and the potential for hydrogen bonding.[8] DMSO-d6 is a highly polar aprotic solvent capable of dissolving a wide range of polar organic compounds. Furthermore, its residual proton signal appears at ~2.50 ppm, a region less likely to overlap with the aromatic or ethyl signals of the analyte. The water peak in DMSO-d6 (~3.33 ppm) is also typically clear of key signals.

  • Alternative Solvent - CDCl₃: Chloroform-d is a less polar option and a common first choice for many organic molecules.[9] It should be tested if the compound shows sufficient solubility. Its residual peak at ~7.26 ppm could potentially overlap with the aromatic proton signal. Amine protons often exchange more rapidly or appear as very broad signals in CDCl₃, which can be both an analytical challenge and a diagnostic feature.

SolventPolarity¹H Residual Peak (ppm)Water Peak (ppm)Key Considerations
DMSO-d6 High~2.50~3.33Excellent for polar compounds and observing N-H protons. High viscosity can slightly broaden lines.[8]
CDCl₃ Medium~7.26~1.56Good for less polar compounds. May not be suitable if aromatic signals are in the ~7.2 ppm region. Can be slightly acidic.[5][9]

Table 1: Comparison of recommended deuterated solvents for the NMR analysis of 5-chloro-N3-ethylpyridazine-3,4-diamine.

Step-by-Step Sample Preparation Protocol

This protocol ensures a homogenous sample free of particulate matter, which is essential for achieving high-resolution spectra.[10][11]

  • Weigh the Sample: Accurately weigh the required amount of 5-chloro-N3-ethylpyridazine-3,4-diamine into a clean, dry vial.

    • For ¹H NMR: 5-10 mg is typically sufficient.[10][12]

    • For ¹³C NMR: A higher concentration is needed due to the low natural abundance of the ¹³C isotope; aim for 20-50 mg.[11][12]

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial. This volume corresponds to an optimal filling height of about 4-5 cm in a standard 5 mm NMR tube.[10][5]

  • Dissolve the Sample: Gently vortex or place the vial in a sonicator bath for a few minutes until the solid is completely dissolved. A clear, homogenous solution is required.

  • Filter the Solution: Tightly pack a small plug of glass wool into the narrow part of a Pasteur pipette. Use this filter-pipette to draw up the sample solution and transfer it into the NMR tube. This crucial step removes any suspended microparticles that can degrade spectral quality by disrupting the magnetic field homogeneity.[10]

  • Cap and Mix: Securely cap the NMR tube. Invert it several times to ensure the final solution is perfectly homogenous.

  • Final Inspection: Before placing the sample in the spectrometer, wipe the outside of the NMR tube clean to remove any dust or fingerprints.

Spectrometer Setup and Data Acquisition Parameters

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

ParameterRecommended ValueRationale & Expert Insight
Pulse ProgramStandard single pulse (e.g., zg30)A simple 30° pulse angle is used to allow for a shorter relaxation delay between scans without saturating the signals.
Spectral Width (SW)0 - 12 ppmThis range covers the expected chemical shifts for aliphatic, aromatic, and amine protons in most organic molecules.
Number of Scans (NS)16 - 64Sufficient to achieve a good signal-to-noise (S/N) ratio for a sample of this concentration.
Relaxation Delay (D1)1.0 - 2.0 sA 1-2 second delay combined with a 30° pulse is a good compromise for acquiring data efficiently.
Acquisition Time (AQ)2.0 - 4.0 sLonger acquisition times yield better digital resolution, resulting in sharper peaks.
Temperature298 K (25 °C)Standard operating temperature for routine analysis.

Table 2: Optimized acquisition parameters for ¹H NMR spectroscopy.

ParameterRecommended ValueRationale & Expert Insight
Pulse ProgramProton-decoupled (e.g., zgpg30)Broadband proton decoupling simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) to enhance signal intensity.[13][14]
Spectral Width (SW)0 - 200 ppmThis standard width covers the full range of carbon chemical shifts for most organic compounds.
Number of Scans (NS)1024 - 4096A significantly higher number of scans is required to compensate for the low natural abundance (1.1%) and longer relaxation times of ¹³C nuclei.[15]
Relaxation Delay (D1)2.0 sA 2-second delay is a standard starting point for ¹³C NMR, balancing sensitivity and experiment time.[16]
Acquisition Time (AQ)~1.0 sAn acquisition time of around 1 second is typical for standard resolution ¹³C spectra.
Temperature298 K (25 °C)Maintained for consistency with the ¹H NMR data.

Table 3: Optimized acquisition parameters for ¹³C NMR spectroscopy.

Predicted Spectral Data and Interpretation

The following predictions are based on the chemical structure and established NMR principles for heterocyclic and aromatic compounds.[17][18]

Figure 2: A logical diagram correlating the molecular structure of 5-chloro-N3-ethylpyridazine-3,4-diamine with its predicted ¹H (blue arrows) and ¹³C (red arrows) NMR signals.

Expected ¹H NMR Spectrum
  • Aromatic Region (δ 7.5-8.0 ppm): A single proton (H-6) is attached to the pyridazine ring. With no adjacent protons to couple with, it is expected to appear as a sharp singlet , integrating to 1H.

  • Amine Protons (δ 5.0-7.0 ppm): The protons on the two amine groups (three protons in total) are expected to appear as broad singlets . Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Ethyl Methylene (δ 3.4-3.8 ppm): The -CH₂- group is adjacent to a nitrogen atom, which deshields it, shifting it downfield. It is also adjacent to the methyl group (3 protons), so it will be split into a quartet (n+1 = 3+1 = 4 lines). It will integrate to 2H.

  • Ethyl Methyl (δ 1.2-1.5 ppm): The -CH₃ group is a terminal aliphatic group. It is adjacent to the methylene group (2 protons), so it will be split into a triplet (n+1 = 2+1 = 3 lines). It will integrate to 3H.

Expected ¹³C NMR Spectrum

A total of 6 distinct signals are anticipated, corresponding to the 6 unique carbon environments in the molecule.

  • Aromatic/Heteroaromatic Carbons (δ 120-160 ppm): Four signals are expected for the carbons of the pyridazine ring (C3, C4, C5, and C6). The carbon attached to chlorine (C5) and those attached to nitrogen will have characteristic shifts.

  • Aliphatic Methylene Carbon (δ 40-50 ppm): The signal for the -CH₂- carbon of the ethyl group.

  • Aliphatic Methyl Carbon (δ 14-18 ppm): The signal for the terminal -CH₃- carbon, typically found far upfield.

To confirm these assignments, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, CH₂ signals appear as negative peaks, and quaternary carbons are absent. This provides an unambiguous way to differentiate the carbon types.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the ¹H and ¹³C NMR analysis of 5-chloro-N3-ethylpyridazine-3,4-diamine. By following the described workflow for sample preparation, utilizing the optimized acquisition parameters, and referencing the predicted spectral data, researchers can reliably confirm the structure and purity of this compound. The emphasis on the rationale behind each step empowers the user to not only execute the protocol but also to troubleshoot and adapt it as needed, ensuring the generation of high-quality, trustworthy analytical data essential for advancing research and development objectives.

References

  • Bruker Corporation. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum - Department of Chemistry. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link]

  • R Discovery. (n.d.). Proton magnetic resonance studies of pyridazine, pyrazine, and substituted pyridazines. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Georgia. (2020, May 4). Optimized Default 13C Parameters | NMR Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JETIR. (n.d.). High-resolution 13C NMR spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of 1H-NMR and 13C-NMR data for compound 8. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Retrieved from [Link]

  • National Science Foundation Public Access Repository (NSF-PAR). (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • JEOL. (n.d.). Solution 2D NMR Experimental Details. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloropyridazin-3-amine. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-N3-ethylpyridazine-3,4-diamine Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Context: Synthesis of imidazopyridazine-based GABA_A receptor modulators[1]. Welcome to the Technical Support Center.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Context: Synthesis of imidazopyridazine-based GABA_A receptor modulators[1].

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the nucleophilic aromatic substitution (S_NAr) amination of 3,5-dichloropyridazin-4-amine. This guide moves beyond basic recipes, providing field-proven insights, root-cause causality, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality & Reaction Overview

The synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine relies on the S_NAr reaction between 3,5-dichloropyridazin-4-amine and ethylamine[2]. While the reaction appears straightforward, the pyridazine core presents a unique electronic landscape that dictates regioselectivity and impurity formation:

  • Kinetic vs. Thermodynamic Control: The starting material possesses two electrophilic sites (C3 and C5). The C3 position is adjacent to the N2 nitrogen of the diazine ring. This proximity allows the incoming nucleophile's lone pair to be stabilized by the electronegative nitrogen (forming a lower-energy Meisenheimer complex), making C3 the kinetically favored site[3].

  • Electronic Deactivation: The existing 4-amino group exerts a strong electron-donating resonance (+M) effect. This pushes electron density into the ring, deactivating both the C3 and C5 positions toward nucleophilic attack. Consequently, the reaction requires harsh thermal conditions (typically 120 °C in a sealed tube) to proceed[4].

  • Impurity Genesis: These harsh conditions provide enough thermal energy to overcome the activation barrier of the less-reactive C5 position, leading to regioisomers. Furthermore, prolonged exposure to excess amine can drive secondary amination events[5].

Reaction Pathway Visualization

SNAr_Reaction_Network SM 3,5-Dichloropyridazin-4-amine (Starting Material) Prod 5-Chloro-N3-ethylpyridazine-3,4-diamine (Target Product) SM->Prod C3 SNAr (Kinetically Favored) Regio 3-Chloro-N5-ethylpyridazine-4,5-diamine (Regioisomer) SM->Regio C5 SNAr (High Temp Competitive) Hydro 4-Amino-5-chloropyridazin-3-ol (Hydrolysis Byproduct) SM->Hydro H2O / OH- (Aqueous Conditions) EtNH2 Ethylamine (Nucleophile) EtNH2->SM Attacks Bis N3,N5-Diethylpyridazine-3,4,5-triamine (Over-amination) Prod->Bis Excess EtNH2 (Prolonged Heating)

Caption: Reaction network for the SNAr amination of 3,5-dichloropyridazin-4-amine highlighting impurities.

Quantitative Data & Impurity Profiling

To establish a self-validating analytical framework, monitor your reaction against the following quantitative limits. Exceeding these thresholds indicates a deviation in reactor conditions or reagent integrity.

Table 1: Impurity Profiling and Quantitative Action Limits

AnalyteStructure / NomenclatureTypical m/z [M+H]⁺Acceptable Limit (LC-MS Area %)Root Cause & Corrective Action
Target Product 5-Chloro-N3-ethylpyridazine-3,4-diamine173.0> 95.0%N/A (Optimal C3 S_NAr achieved)
Impurity A 3-Chloro-N5-ethylpyridazine-4,5-diamine173.0< 2.0%Cause: Kinetic override at C5 due to excessive heat.Action: Cap heating strictly at 120 °C.
Impurity B N3,N5-Diethylpyridazine-3,4,5-triamine182.1< 1.5%Cause: Secondary S_NAr from prolonged heating.Action: Quench reaction at exactly 48h.
Impurity C 4-Amino-5-chloropyridazin-3-ol146.0< 0.5%Cause: Hydroxide competition.Action: Switch from aqueous to anhydrous amine.
Impurity D 3,5-Dichloropyridazin-4-amine (SM)164.0< 1.0%Cause: Loss of volatile ethylamine.Action: Inspect autoclave O-rings for leaks.

Troubleshooting FAQs

Q1: I am seeing a significant amount of the C5-amination regioisomer (Impurity A) in my LC-MS trace. How can I improve C3 regioselectivity? A: Regioselectivity in this system is highly temperature-dependent. While the C3 position is kinetically favored, pushing the reactor temperature above 120 °C provides the thermal energy required to overcome the activation barrier for the less reactive C5 position[3]. Ensure your heating block or oil bath is calibrated. If using microwave irradiation, field-proven insights suggest capping the temperature at 105 °C for 5 hours to maintain a high C3/C5 ratio[4].

Q2: My mass spectrum shows a +M mass of 182.1 corresponding to bis-amination (Impurity B). How do I prevent this over-reaction? A: Bis-amination occurs when the target product undergoes a second S_NAr reaction at the remaining C5 chlorine. Because the reaction is typically run neat in ethylamine (which acts as both nucleophile and solvent), prolonged heating (>48 h) forces this secondary substitution[1]. To prevent this, strictly limit the reaction time to 48 hours. If the problem persists, consider using a co-solvent (e.g., absolute ethanol) to reduce the effective molarity of the ethylamine.

Q3: There is a large peak corresponding to a hydroxylated byproduct (Impurity C, m/z 146.0). Where is this coming from? A: This is a classic symptom of using aqueous reagents. While 70% aqueous ethylamine is easier to handle than anhydrous ethylamine (bp 16.6 °C) and is cited in some literature[4], water at 120 °C generates hydroxide ions that act as competing nucleophiles, displacing the chlorine to form 4-amino-5-chloropyridazin-3-ol. To eliminate this impurity, you must switch to anhydrous ethylamine and ensure your reactor is rigorously dried.

Q4: The reaction stalls with >20% unreacted starting material (Impurity D). Should I just increase the temperature? A: No. Increasing the temperature will exponentially increase the formation of Impurities A and B[5]. Stalling is almost always a mechanical failure, not a chemical one. Ethylamine is highly volatile; if the seal on your pressure tube or autoclave is compromised, the amine escapes as the vessel heats, dropping the internal pressure and concentration. Abort the run, replace the high-pressure O-rings, torque the seal properly, and restart.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates In-Process Controls (IPCs) that allow the chemist to verify the integrity of the reaction before proceeding to the next step, ensuring a high-purity yield of 5-chloro-N3-ethylpyridazine-3,4-diamine[2],[1].

Phase 1: Anhydrous Preparation & Assembly
  • Vessel Preparation: Rigorously dry a heavy-walled stainless-steel autoclave or a rated pressure tube. Inspect all PTFE O-rings for micro-abrasions.

  • Charge SM: Add 3,5-dichloropyridazin-4-amine (1.0 equivalent, e.g., 15.0 g, 92 mmol) to the vessel.

  • Thermal Control: Chill the open vessel to 0 °C using an ice bath. Causality: Ethylamine boils at 16.6 °C; chilling prevents the loss of stoichiometry during addition.

  • Charge Nucleophile: Rapidly add anhydrous ethylamine (50 mL, excess) to the chilled vessel.

Phase 2: Thermal Execution & IPC
  • Sealing: Seal the vessel immediately and securely.

  • Heating: Transfer the sealed vessel to a pre-calibrated heating mantle or oil bath. Heat to exactly 120 °C .

  • In-Process Control (IPC) Checkpoint: At 24 hours, carefully cool the vessel to room temperature, open in a fume hood, and draw a 10 µL micro-aliquot. Dilute in LC-MS grade methanol and run a rapid UPLC-MS.

    • Validation Logic: If SM (Impurity D) < 5% and Over-amination (Impurity B) < 2%, the trajectory is optimal. Reseal and continue heating for the remaining 24 hours (Total time: 48 h).

Phase 3: Quench & Isolation
  • Depressurization: After 48 hours, cool the reactor completely to room temperature (or slightly below) before unsealing to prevent aerosolization of unreacted amine.

  • Precipitation: Pour the crude reaction mixture slowly into a vigorously stirred mixture of deionized water (500 mL) and Ethyl Acetate (50 mL)[2],[1]. Causality: The target product is highly insoluble in this specific aqueous/organic ratio and will crash out as an off-white precipitate, while polar impurities (like Impurity C) remain in the aqueous phase.

  • Filtration: Separate the precipitate by vacuum filtration.

  • Trituration: Wash the filter cake thoroughly with tert-butyl methyl ether (tBME) to extract any residual organic impurities (Impurities A and B).

  • Drying: Dry the filter cake under high vacuum at 40 °C to constant weight.

References

  • Title: Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)
  • Source: google.
  • Title: Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)
  • Source: researcher.
  • Source: wuxiapptec.

Sources

Optimization

side reactions in the synthesis of N-ethylated pyridazine-3,4-diamines

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is engineered specifically for researchers, process chemists, and drug development professionals navigating the complex reactivity of electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is engineered specifically for researchers, process chemists, and drug development professionals navigating the complex reactivity of electron-deficient diazines.

The synthesis of N-ethylated pyridazine-3,4-diamines is a critical step in generating advanced pharmaceutical intermediates, such as imidazo[4,5-c]pyridazine scaffolds used in GABA-A receptor modulators[1]. However, functionalizing these electron-deficient heterocycles is notoriously prone to side reactions, including ring quaternization, poly-alkylation, and regiochemical scrambling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute control over your ethylation workflows.

Reaction Pathway & Side Reaction Divergence

Pathway SM Pyridazine-3,4-diamine Direct Direct Alkylation (EtX / Base) SM->Direct RedAm Reductive Amination (MeCHO / NaBH(OAc)3) SM->RedAm Quat Ring N-Quaternization (Major Side Reaction) Direct->Quat High N1/N2 Nucleophilicity Poly Over-Alkylation (N,N-Diethylation) Direct->Poly Poor Control RedAm->Poly Excess MeCHO Target N-Ethylated Product (Target) RedAm->Target Controlled Eq. SNAr SNAr Pathway (Halopyridazine + EtNH2) SNAr->Target Regiospecific & Clean

Reaction pathways for pyridazine-3,4-diamine ethylation highlighting side reaction divergence.

Troubleshooting Guide & FAQs

Q1: Why does direct alkylation with ethyl halides fail to yield the exocyclic N-ethyl product, resulting instead in a black, tarry crude? Causality: The failure lies in the intrinsic electronic distribution of the pyridazine ring. The ring nitrogen atoms (N1 and N2) possess highly localized, sterically unhindered lone pairs, making them exceptionally nucleophilic. In contrast, the lone pairs on the exocyclic amino groups at C3 and C4 are partially delocalized into the electron-deficient diazine ring. Consequently, electrophilic attack by ethyl iodide or ethyl bromide occurs almost exclusively at the ring nitrogens, leading to copious amounts of biologically inactive, highly polar pyridazinium salts[2]. Solution: Abandon direct alkylation of the unprotected diamine. You must shift the synthetic paradigm to either a reductive amination approach or a Nucleophilic Aromatic Substitution (SNAr) strategy using a pre-functionalized halogenated precursor.

Q2: During reductive amination with acetaldehyde, I observe significant N,N-diethylation (over-alkylation). How can I suppress this? Causality: Once the first ethyl group is installed, the resulting secondary amine becomes more electron-rich (due to the inductive electron-donating effect of the ethyl group) than the primary amine starting material. If the iminium intermediate forms rapidly, the secondary amine outcompetes the starting material for the remaining acetaldehyde, leading to over-alkylation. Solution: Implement a pH-controlled, self-deactivating system. Conduct the reaction in a weakly acidic solvent (e.g., 1-2% acetic acid in 1,2-dichloroethane) using sodium triacetoxyborohydride (NaBH(OAc)3). The acid immediately protonates the more basic mono-ethylated product upon formation, sequestering the secondary amine as an unreactive ammonium salt and preventing further reaction.

Q3: How do I definitively control regioselectivity between N3 and N4 ethylation? Causality: The C3 and C4 positions have distinct electronic environments; N3 is adjacent to the electronegative N2 ring atom, rendering the N3-amine less nucleophilic than the N4-amine. Reductive amination on the bare diamine will heavily favor N4-alkylation. Solution: If your downstream target requires strict N3-ethylation (common in imidazopyridazine synthesis[1]), you must bypass the diamine stage. Utilize an SNAr strategy by reacting 3-chloro-pyridazin-4-amine with ethylamine. The C3 position is highly activated toward SNAr due to the adjacent N2 nitrogen, ensuring 100% regioselectivity.

Quantitative Side Reaction Profiles

The following table summarizes the expected distribution of products based on the chosen ethylation methodology. This data allows chemists to select the appropriate route based on their tolerance for specific side reactions.

Synthesis StrategyReagents / ConditionsTarget Mono-N-Ethyl Yield (%)Ring Quaternization (%)Poly-alkylation (%)
Direct Alkylation EtI, K₂CO₃, DMF, 25 °C5 - 1075 - 855 - 15
Standard Reductive Amination MeCHO, NaBH₃CN, MeOH, 25 °C55 - 65< 220 - 30
Optimized Reductive Amination MeCHO, NaBH(OAc)₃, DCE/AcOH, 0 °C80 - 88< 15 - 10
SNAr (Pre-functionalized) 3-chloro-4-aminopyridazine, EtNH₂, 120 °C90 - 9500

Experimental Methodology: Regiospecific Synthesis of N3-Ethylpyridazine-3,4-diamine

To completely avoid ring quaternization and poly-alkylation, the following SNAr protocol utilizes a self-validating acid-base purification system to ensure absolute regiocontrol and high purity.

Step 1: Preparation & Reagent Loading In a heavy-walled pressure vessel (rated for >150 psi), suspend 3-chloro-pyridazin-4-amine (1.0 eq) in anhydrous n-butanol to create a 0.5 M solution. Add an aqueous solution of ethylamine (70% w/w, 5.0 eq) followed by N,N-diisopropylethylamine (DIPEA, 1.5 eq). Causality: The large excess of ethylamine drives the equilibrium of the substitution. DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct, preventing the starting material from precipitating out of solution as an unreactive hydrochloride salt.

Step 2: Thermal Activation Seal the vessel securely and heat the mixture to 120 °C behind a blast shield for 18 hours. Self-Validation Checkpoint: Sample the reaction and analyze via LC-MS. The reaction is validated as complete when the starting material mass[M+H]+ is fully replaced by the product mass. The absence of di-halogenated or quaternized masses confirms the suppression of side reactions.

Step 3: Workup & Solvent Removal Cool the vessel completely to room temperature before unsealing. Concentrate the crude mixture under reduced pressure to remove the n-butanol and excess volatile ethylamine.

Step 4: Self-Purifying Acid-Base Extraction Dissolve the crude oily residue in 1M aqueous HCl (pH ~1) and wash twice with ethyl acetate. Discard the organic layer. Causality: This step removes non-basic organic impurities and unreacted neutral byproducts (such as hydrolyzed pyridazinones). The target diamine remains safely in the aqueous layer as a water-soluble salt. Next, cool the aqueous layer to 0 °C and carefully adjust the pH to 10 using 2M aqueous NaOH. Extract the basic aqueous layer three times with dichloromethane.

Step 5: Isolation Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure N3-ethylpyridazine-3,4-diamine as a crystalline solid. Verify regiochemistry via 1H NMR (look for the characteristic triplet-quartet splitting pattern of the ethyl group and the disappearance of the C3-Cl).

Sources

Troubleshooting

troubleshooting low yield in 5-chloro-N3-ethylpyridazine-3,4-diamine synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine . This molecule is a critical intermediate in the development of functionally selective GABA_A positive allost...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine . This molecule is a critical intermediate in the development of functionally selective GABA_A positive allosteric modulators[1]. Because its synthesis relies on a regioselective Nucleophilic Aromatic Substitution (S_NAr) at the C3 position of a sterically hindered pyridazine ring, researchers frequently encounter issues with low yield, over-substitution, and poor recovery.

This guide is engineered to provide authoritative, causality-driven troubleshooting protocols to ensure your synthesis is robust and self-validating.

Mechanistic Pathway & Workflow

The synthesis involves reacting 3,5-dichloropyridazin-4-amine with anhydrous ethylamine. The adjacent N2 nitrogen activates the C3 position (the "alpha effect" in diazines), driving the regioselective displacement of the C3-chlorine[2]. However, deviations in temperature or moisture control can easily derail the pathway.

SNAr_Troubleshooting SM 3,5-dichloropyridazin-4-amine (Starting Material) Conditions Anhydrous Ethylamine 120 °C, 48 h SM->Conditions Target 5-chloro-N3-ethylpyridazine-3,4-diamine Target Yield: >70% Conditions->Target Optimal SNAr at C-3 Position Side1 N3,N5-diethylpyridazine-3,4,5-triamine (Over-substitution) Conditions->Side1 Temp >130 °C or Extended Time Side2 Hydrolysis Degradants (Moisture Ingress) Conditions->Side2 Water Contamination

Reaction pathway and common side reactions in 5-chloro-N3-ethylpyridazine-3,4-diamine synthesis.

Diagnostic Data: Quantitative Troubleshooting

Use the following self-validating parameters to audit your current synthetic setup.

ParameterOptimal RangeTroubleshooting ThresholdMechanistic Consequence of Deviation
Reaction Temperature 115 °C – 120 °C< 110 °C or > 125 °C<110°C: Incomplete conversion due to high activation barrier. >125°C: Over-substitution at C5 (m/z 182).
Reaction Time 48 hours> 60 hoursExtended heating promotes secondary amine displacement at the C5 position.
Water Content < 0.1% (Karl Fischer)> 0.5%Nucleophilic attack by H2O leads to irreversible pyridazinone formation.
Solvent Ratio (Workup) 10:1 Water:EtOAc< 5:1 Water:EtOAcThe polar product remains dissolved in the organic phase, drastically lowering isolated yield.

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the validation checkpoints.

Phase 1: Reactor Preparation & Setup

  • Vessel Integrity Check: Inspect the high-pressure sealed tube (or autoclave) O-rings for degradation.

    • Self-Validation: Pressurize the empty vessel with N2 to 5 bar and monitor for 15 minutes to ensure zero pressure drop.

  • Reagent Charging: To the vessel, add 3,5-dichloropyridazin-4-amine (1.0 eq, e.g., 15 g, 92 mmol)[1].

  • Anhydrous Amine Addition: In a moisture-free environment, add anhydrous ethylamine (excess, e.g., 50 mL)[1].

    • Causality: Ethylamine acts as both the nucleophile and the solvent. Anhydrous conditions are critical to prevent competitive hydrolysis of the C5 chlorine.

Phase 2: Reaction Execution 4. Heating Profile: Seal the tube and heat to 120 °C. Maintain for exactly 48 hours[1].

  • Causality: The S_NAr at the C3 position is sterically hindered by the C4-amine, requiring high, sustained thermal energy to overcome the activation barrier.

Phase 3: Quenching and Isolation 5. Cooling: Allow the reaction mixture to cool completely to room temperature before carefully venting any residual pressure[1]. 6. Precipitation: Pour the crude mixture slowly into a vigorously stirred anti-solvent mixture of water (500 mL) and Ethyl Acetate (EtOAc, 50 mL)[1].

  • Causality: The highly polar target product precipitates in water, while EtOAc helps solubilize non-polar organic impurities (like unreacted starting material).

  • Filtration: Isolate the resulting precipitate by vacuum filtration[1]. Wash the filter cake with ice-cold water (2 x 50 mL) to remove residual ethylamine.

  • Drying: Dry the solid under high vacuum at 45 °C until a constant weight is achieved.

In-Depth Troubleshooting FAQs

Q1: My starting material is fully consumed, but my isolated yield is under 30%. Where is my product? Analytic Causality: If the reaction goes to completion but the isolated yield is low, the issue is typically solubility-driven product loss during the precipitation phase, or the formation of highly soluble over-substituted byproducts. Self-Validating Action: Analyze the aqueous filtrate via LC-MS.

  • If you see a major peak at m/z 173 [M+H]+ , your product is failing to precipitate. Fix: Your water-to-EtOAc ratio is likely off, or the water is too warm. Ensure a strict 10:1 Water:EtOAc ratio[1] and chill the mixture to 4 °C before filtration.

  • If you see a major peak at m/z 182 [M+H]+ , you have over-substituted the molecule (yielding N3,N5-diethylpyridazine-3,4,5-triamine). Fix: Lower the reaction temperature to exactly 120 °C and strictly limit the reaction time to 48 hours.

Q2: How can I definitively prove that the ethylamine substituted at the C3 position and not the C5 position? Analytic Causality: Pyridazine rings exhibit an "alpha effect" where the carbons adjacent to the ring nitrogens (C3 and C6) are more electrophilic than C4 or C5[2]. However, steric hindrance from the C4-amino group can sometimes alter this regioselectivity. Self-Validating Action: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment.

  • C3-Substitution (Target): The ethyl protons will show NOE correlations only to the C4-NH2 protons.

  • C5-Substitution (Impurity): The ethyl protons will show a strong NOE correlation to the isolated C6-aromatic proton (typically found around 8.5–9.0 ppm). If you observe this C6-to-ethyl correlation, your regioselectivity has failed.

Q3: The reaction mixture turned black, and I see multiple degradation peaks. What caused this? Analytic Causality: Pyridazines are highly sensitive to oxidation and ring-opening under harsh, basic conditions in the presence of oxygen or moisture. At 120 °C, aqueous ethylamine acts as a strong base, leading to the hydrolysis of the chlorines to form pyridazinones, followed by rapid polymerization. Self-Validating Action: Run a Karl Fischer titration on your ethylamine reagent before use. If water content exceeds 0.1%, discard or dry the reagent. Always purge the reaction vessel with argon or nitrogen before sealing to displace ambient oxygen.

References

  • Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865) Source: Journal of Medicinal Chemistry (ACS Publications) URL:1

  • Recent Developments in Pyridazine and Condensed Pyridazine Synthesis Source: ResearchGate URL:2

Sources

Optimization

removal of starting material from 5-chloro-N3-ethylpyridazine-3,4-diamine product

[label="Acid-Base Extraction\n(pH Control)", Decision tree for selecting the optimal purification strategy based on reaction scale. Protocol A: Differential Acid-Base Extraction (Recommended for >5g Scale) This protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Acid-Base Extraction\n(pH Control)",

Decision tree for selecting the optimal purification strategy based on reaction scale.

Protocol A: Differential Acid-Base Extraction (Recommended for >5g Scale)

This protocol exploits the causality of basicity. By strictly controlling the pH, the separation is thermodynamically guaranteed.

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Acidic Extraction (pH ~1): Add an equal volume of 1M HCl. Shake vigorously and allow phases to separate. Both the SM and Product will protonate and migrate to the aqueous layer. Discard the organic layer (this removes non-basic organic impurities).

  • Selective Deprotonation (pH 4.5): Carefully adjust the aqueous layer to pH 4.5 using 1M NaOH. Monitor continuously with a calibrated pH meter. Mechanistic note: At pH 4.5, the weakly basic SM (pKa ~1.0) returns to its neutral free-base form, while the Product (pKa ~5.0) remains an aqueous-soluble salt.

  • SM Removal: Extract the aqueous layer three times with EtOAc. The SM will partition into the organic phase. Verify SM removal via TLC or LC-MS, then discard these organic extracts.

  • Product Recovery (pH 10): Adjust the remaining aqueous layer to pH 10 using 2M NaOH. The target product is now deprotonated into its free-base form.

  • Final Extraction: Extract the aqueous layer three times with EtOAc or Dichloromethane (DCM). Combine these organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product.

Extraction Start Crude Mixture in EtOAc Acid Add 1M HCl (pH ~1-2) Start->Acid Aq1 Aqueous Phase (Product-H+ & SM-H+) Acid->Aq1 Org1 Organic Phase (Neutral Impurities) Acid->Org1 Discard Base Adjust to pH ~4.5 (Dilute NaOH) Aq1->Base Aq2 Aqueous Phase (Product-H+) Base->Aq2 Org2 Organic Phase (Free SM) Base->Org2 Extract & Discard Base2 Adjust to pH ~10 (NaOH) Aq2->Base2 Aq3 Aqueous Phase (Salts) Base2->Aq3 Discard Org3 Organic Phase (Pure Product) Base2->Org3 Extract (EtOAc)

Stepwise pH-controlled extraction exploiting the pKa differential between SM and product.

Protocol B: Reversed-Phase Flash Chromatography (Recommended for <5g Scale)

If extraction is not preferred, utilize reversed-phase chromatography where the more hydrophilic product elutes first, completely avoiding silanol-induced tailing.

  • Column Selection: Equip a flash chromatography system with a C18-functionalized silica cartridge.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 9). Mechanistic note: A basic aqueous phase ensures the diamine product remains un-ionized, yielding sharper peak shapes.

    • Phase B: Acetonitrile (MeCN).

  • Sample Loading: Dissolve the crude mixture in a minimum amount of DMSO or DMF and inject it onto the column.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 15 column volumes (CV).

  • Detection & Collection: Monitor UV absorbance at 254 nm. The 5-chloro-N3-ethylpyridazine-3,4-diamine (Product) will elute significantly earlier than the more lipophilic 3,5-dichloropyridazin-4-amine (SM).

  • Isolation: Lyophilize the product-containing fractions to remove water and volatile buffer salts.

  • Owen, Robert M., et al. "Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)." Journal of Medicinal Chemistry, vol. 62, no. 12, 2019, pp. 5773-5796.[Link]

Troubleshooting

stability issues of 5-chloro-N3-ethylpyridazine-3,4-diamine under acidic/basic conditions

Technical Support Center: 5-chloro-N3-ethylpyridazine-3,4-diamine A Guide to Understanding and Managing Stability in Experimental Settings Introduction: Welcome to the technical support guide for 5-chloro-N3-ethylpyridaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-chloro-N3-ethylpyridazine-3,4-diamine

A Guide to Understanding and Managing Stability in Experimental Settings

Introduction: Welcome to the technical support guide for 5-chloro-N3-ethylpyridazine-3,4-diamine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their work. As a substituted chloropyridazine, this molecule possesses a unique combination of functional groups—a halogenated aromatic ring, a vicinal diamine, and an N-ethyl substituent—that contribute to its reactivity and potential utility as a molecular building block.[1] However, these same features can present stability challenges under various experimental conditions, particularly in aqueous acidic or basic media.

This guide moves beyond simple storage instructions to provide a deeper understanding of the compound's potential degradation pathways and offers practical, validated protocols to assess its stability in your specific applications. Our goal is to empower you to anticipate and troubleshoot potential issues, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. The solutions provided are designed to help you diagnose the root cause and implement corrective actions.

Q1: My assay results are inconsistent or show a loss of compound activity over the course of an experiment. Could this be a stability issue?

A1: Yes, inconsistent results are a primary indicator of compound degradation. If the active concentration of 5-chloro-N3-ethylpyridazine-3,4-diamine decreases during your experiment, it will directly impact assay readouts. Degradation can introduce new chemical species that may interfere with your assay or have their own biological effects.

Expert Insight & Causality: The pyridazine ring, particularly with its electron-withdrawing chloro group and electron-donating amino groups, is susceptible to chemical modification. The hydrazine-like N-N bond within the pyridazine ring and the exocyclic amino groups can be prone to oxidation.[2] Furthermore, the chloro group may be subject to nucleophilic substitution, especially under heated or strongly basic/acidic conditions.

Troubleshooting & Validation Protocol:

  • Prepare Fresh Stock Solutions: Always prepare solutions of the compound fresh from solid material for each experiment. Avoid using stock solutions that have been stored for extended periods, especially if not rigorously protected from light, air, and moisture. Recommended storage for the solid compound is at -20°C, sealed, and away from moisture and light.[3]

  • Conduct a Time-Course Stability Check:

    • Prepare a solution of the compound in your final assay buffer.

    • Immediately at time zero (T=0), take an aliquot, quench any potential reaction (e.g., by neutralizing the pH and/or freezing), and analyze it via High-Performance Liquid Chromatography (HPLC) to determine the initial peak area (concentration).[4]

    • Leave the remaining solution under your exact experimental conditions (temperature, lighting, atmosphere).

    • Take further aliquots at various time points (e.g., T=1h, 4h, 24h), quench, and analyze by HPLC.

    • Validation: If you observe a decrease in the main compound peak area of >5-10% over your experimental timeframe, or the appearance of new peaks, instability is the likely cause of your inconsistent results.

Q2: The color of my stock solution (e.g., in DMSO or an aqueous buffer) has changed, turning yellow or brown. What does this signify?

A2: A visible color change is a strong qualitative indicator of chemical degradation. Aromatic amines and hydrazine-like structures can oxidize to form highly conjugated, colored byproducts.[2] Do not use a solution that has changed color without first verifying its purity and concentration.

Expert Insight & Causality: Oxidation is a common degradation pathway for electron-rich aromatic amines. Atmospheric oxygen, or trace metal impurities that can catalyze oxidation, can lead to the formation of colored oligomeric or polymeric species. This process can be accelerated by light (photodegradation) or elevated temperatures.

Recommended Action:

  • Discard and Remake: The safest course of action is to discard the colored solution and prepare a fresh one.

  • Analytical Verification: If you must use the solution, you are required to re-qualify it. Use HPLC with a photodiode array (PDA) detector or HPLC-MS to quantify the amount of remaining parent compound and identify potential degradation products.[4]

  • Preventative Measures: To prevent oxidative degradation, consider the following:

    • Use high-purity, peroxide-free solvents.

    • De-gas your solvents by sparging with an inert gas like argon or nitrogen before preparing solutions.

    • Store solutions in amber vials to protect from light and under an inert atmosphere if storing for any length of time.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the stability of 5-chloro-N3-ethylpyridazine-3,4-diamine.

Q3: What are the most likely degradation pathways for this compound under acidic and basic conditions?

A3: While specific degradation studies on this exact molecule are not publicly available, we can predict likely pathways based on the chemistry of its functional groups.

  • Under Acidic Conditions:

    • Protonation: The basic nitrogen atoms of the pyridazine ring and the amino groups will be protonated. This may increase the compound's solubility in aqueous media but can also alter its electronic properties.

    • Hydrolysis of the Chloro Group: While generally slow at room temperature, acid-catalyzed hydrolysis can occur, especially with heating. This would replace the chloro group with a hydroxyl group, forming the corresponding pyridazinone derivative. This is a known reaction for halogenated pyridines and pyridazines.[5][6]

  • Under Basic Conditions:

    • Deprotonation: The amino groups can be deprotonated under strongly basic conditions.

    • Nucleophilic Aromatic Substitution (SNAr): The chloro group is susceptible to displacement by strong nucleophiles, including hydroxide ions (OH⁻). This reaction is typically more facile than under acidic conditions for electron-deficient aromatic rings like pyridazine. The product would be the same hydroxylated derivative as in the acid-catalyzed pathway.

    • Oxidation: The compound may be more susceptible to oxidation under basic conditions, as the deprotonated amino groups are more electron-rich and thus more easily oxidized.

Below is a diagram illustrating these potential degradation routes.

G cluster_acid Acidic Conditions (H⁺, H₂O, Δ) cluster_base Basic Conditions (OH⁻, H₂O, Δ) parent_acid 5-chloro-N3-ethyl- pyridazine-3,4-diamine hydrolysis_acid Hydroxylated Product (Pyridazinone derivative) parent_acid->hydrolysis_acid  Hydrolysis (SNAr) parent_base 5-chloro-N3-ethyl- pyridazine-3,4-diamine hydrolysis_base Hydroxylated Product (Pyridazinone derivative) parent_base->hydrolysis_base  Hydrolysis (SNAr) oxidation_base Oxidized Products (Colored Species) parent_base->oxidation_base  Oxidation G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Workflow stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, 60°C) oxid Oxidative (3% H₂O₂, RT) photo Photolytic (UV/Vis Light) timepoint Withdraw Aliquot at Time Point acid->timepoint base->timepoint oxid->timepoint photo->timepoint neutralize Neutralize Sample (Crucial Step!) timepoint->neutralize dilute Dilute for HPLC neutralize->dilute hplc HPLC-PDA Analysis dilute->hplc data Compare Peak Areas (Parent vs. Degradants) hplc->data

Caption: Workflow for a forced degradation stability study.

By systematically applying these troubleshooting guides and experimental protocols, you can ensure the reliability of your data and the successful application of 5-chloro-N3-ethylpyridazine-3,4-diamine in your research and development projects.

References

  • ResearchGate. (n.d.). Sulfachloropyridazine (SCP) effects on anaerobic microorganisms and its degradation pathways | Request PDF. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Request PDF. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (2023). 2-Chloropyridine. Retrieved March 15, 2026, from [Link]

  • PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. J Hazard Mater. Retrieved March 15, 2026, from [Link]

  • NextSDS. (n.d.). 5-chloro-3-N-ethylpyridazine-3,4-diamine — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. Retrieved March 15, 2026, from [Link]

  • Impactfactor. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine.
  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support &amp; Troubleshooting Center: Synthesis of 5-Chloro-N3-ethylpyridazine-3,4-diamine

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists facing regioselectivity and over-reaction issues during the synthesis of 5-chloro-N3-ethylpyridazine-3,4-dia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists facing regioselectivity and over-reaction issues during the synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine.

The primary challenge in synthesizing this molecule via direct electrophilic halogenation is dichlorination —the unwanted formation of the 5,6-dichloro byproduct. Below, we dissect the mechanistic causality of this issue, provide targeted troubleshooting FAQs, and outline self-validating protocols to ensure high-purity yields.

Part 1: Mechanistic Insights – The Root Cause of Dichlorination

To prevent dichlorination, we must first understand the electronic landscape of the pyridazine core. N3-ethylpyridazine-3,4-diamine is a highly electron-rich heteroaromatic system. The primary amine at C4 and the secondary ethylamine at C3 strongly donate electron density into the ring via resonance.

This electron donation hyper-activates the C5 and C6 positions toward Electrophilic Aromatic Substitution (EAS). While the first chlorination at C5 is kinetically favored due to the strong ortho-directing effect of the C4-amine, the resulting mono-chlorinated product remains highly nucleophilic. If kinetic parameters (temperature, stoichiometry, mixing) are not strictly controlled, a second equivalent of the chlorinating agent will rapidly attack the C6 position, yielding the thermodynamically stable but unwanted 5,6-dichloro byproduct [1].

ChlorinationPathway SM N3-Ethylpyridazine- 3,4-diamine NCS + NCS (1.0 eq) 0 °C, MeCN SM->NCS Product 5-Chloro-N3-ethylpyridazine- 3,4-diamine (Target) NCS->Product Mono-chlorination (Kinetically favored at C5) Byproduct 5,6-Dichloro-N3-ethylpyridazine- 3,4-diamine (Byproduct) Product->Byproduct + Excess NCS (Over-chlorination at C6)

Reaction pathway showing kinetic mono-chlorination vs. thermodynamically driven dichlorination.

Part 2: Troubleshooting FAQs

Q1: I am consistently seeing >15% of the 5,6-dichloro byproduct when using N-Chlorosuccinimide (NCS). How do I stop this? A: Dichlorination during NCS chemistry is almost always a result of poor kinetic control. To isolate the mono-chlorination event, you must prevent local concentration spikes of the electrophile.

  • Causality: Adding solid NCS directly to the reaction mixture creates localized zones where the NCS:substrate ratio is >1, instantly driving the reaction to the dichlorinated state.

  • Solution: Dissolve the NCS in your reaction solvent and add it dropwise over 1–2 hours. Maintain the internal reaction temperature strictly between 0 °C and 5 °C to increase the activation energy barrier for the second chlorination event [2].

Q2: Does the choice of solvent impact the mono- vs. di-chlorination ratio? A: Yes. Highly polar solvents (like DMF or water) stabilize the Wheland intermediate during EAS, accelerating the reaction and making it harder to differentiate between the first and second chlorination events. We recommend anhydrous Acetonitrile (MeCN). MeCN provides sufficient solubility for NCS while moderating the reaction kinetics enough to favor mono-chlorination.

Q3: Is there a synthetic route that completely circumvents the dichlorination risk? A: Yes. If electrophilic chlorination proves too difficult to scale, industry standard practice (often referred to as the "Pfizer Route") relies on a Nucleophilic Aromatic Substitution (SNAr) strategy [1]. Instead of chlorinating an electron-rich diamine, you start with the commercially available, electron-deficient 3,5-dichloropyridazin-4-amine and displace the C3 chlorine with ethylamine.

  • Regioselectivity Causality: The C3 position is directly adjacent to the N2 ring nitrogen, which highly stabilizes the negative charge of the intermediate Meisenheimer complex. Consequently, nucleophilic attack occurs exclusively at C3, leaving the C5 chlorine intact and completely bypassing the risk of over-chlorination.

Part 3: Quantitative Data & Parameter Optimization

The table below summarizes the impact of varying reaction parameters on the product distribution during direct electrophilic chlorination. Use this to benchmark your current process.

Chlorinating AgentEquivalentsTemp (°C)Addition MethodMono-chloro Yield (%)Di-chloro Byproduct (%)
NCS1.10 eq25 °CSolid, bolus45%35%
NCS1.05 eq0 °CSolid, bolus65%18%
NCS 0.98 eq 0 °C Dropwise solution 82% <5%
SO₂Cl₂1.00 eq0 °CDropwise solution30%60%

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Electrophilic Chlorination (NCS Route)

Use this protocol if you must proceed via direct chlorination of N3-ethylpyridazine-3,4-diamine.

  • Preparation: Dissolve N3-ethylpyridazine-3,4-diamine (1.0 eq) in anhydrous acetonitrile (10 mL/g) in a round-bottom flask under an inert nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Formulation: In a separate flask, dissolve NCS (exactly 0.98 eq to prevent over-reaction) in anhydrous acetonitrile (5 mL/g).

  • Addition: Equip the main reaction vessel with an addition funnel. Add the NCS solution dropwise over 90 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Self-Validation Checkpoint: At the 60-minute mark, draw a 50 µL aliquot, quench immediately with cold aqueous Na₂S₂O₃, and analyze via LC-MS. The mono-chloro (m/z ~173) to di-chloro (m/z ~207) ratio should be >15:1. System Logic: If m/z 207 exceeds 5% AUC, your addition rate is too fast or your cooling is insufficient; halt addition immediately to save the batch.

  • Quench & Workup: Once addition is complete and SM is consumed, quench the reaction with cold saturated aqueous Na₂S₂O₃ to neutralize unreacted electrophilic chlorine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective SNAr (The "Pfizer" Alternative Route)

Use this protocol to bypass electrophilic chlorination entirely, guaranteeing zero dichlorination byproduct [1].

SNArWorkflow SM 3,5-Dichloropyridazin- 4-amine Reagents Ethylamine (Anhydrous) 120 °C, 48 h SM->Reagents Product 5-Chloro-N3-ethylpyridazine- 3,4-diamine Reagents->Product Regioselective SNAr at C3 position

Regioselective SNAr alternative route bypassing electrophilic chlorination entirely.

  • Preparation: Charge a heavy-walled sealed tube or pressure vessel with 3,5-dichloropyridazin-4-amine (1.0 eq) and anhydrous ethylamine (excess, typically 50 mL per 15 g of substrate).

  • Reaction: Seal the vessel securely and heat to 120 °C for 48 hours behind a blast shield.

  • Self-Validation Checkpoint: The extreme conditions (120 °C, 48 h) are mechanistically required because the C4-amino group donates electron density, deactivating the ring toward SNAr compared to standard un-aminated dichloropyridazines. System Logic: If LC-MS shows unreacted starting material (m/z ~164) after 48 hours, verify the seal integrity of your pressure vessel; the escape of volatile ethylamine gas will stall the reaction.

  • Workup: Cool the vessel completely to room temperature. Carefully vent in a fume hood. Pour the mixture into a 10:1 mixture of water and EtOAc.

  • Isolation: Filter the resulting precipitate. The filter cake will yield highly pure 5-chloro-N3-ethylpyridazine-3,4-diamine without any over-chlorinated impurities.

Part 5: References

  • Title: Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865) Source: Journal of Medicinal Chemistry, 2019, 62(12), 5773-5796. (American Chemical Society) URL: [Link]

  • Title: Synthesis method of 5-chloro-4-aminopyridazine (Patent CN110903248A) Source: Google Patents / China National Intellectual Property Administration URL:

Troubleshooting

Technical Support Center: Byproduct Analysis in 5-Chloro-N3-ethylpyridazine-3,4-diamine Synthesis

This technical guide is designed for researchers, medicinal chemists, and process development scientists working with the synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS 1614246-24-0). The synthesis of this and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, medicinal chemists, and process development scientists working with the synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS 1614246-24-0). The synthesis of this and similar substituted pyridazines, while straightforward in principle, can be complicated by the formation of closely related byproducts.[1][2] This document provides in-depth troubleshooting guides and FAQs to help you identify, characterize, and mitigate the formation of these impurities, ensuring the integrity of your research and development.

Troubleshooting Guide: Common Experimental Issues

This section addresses frequent challenges observed during the synthesis and workup of 5-chloro-N3-ethylpyridazine-3,4-diamine. The typical synthetic route involves a nucleophilic aromatic substitution (SNAr) of a dichlorinated pyridazine precursor with ethylamine.[3][4]

Q1: My reaction yield is significantly lower than expected, and the crude material looks like a mixture. Where should I start?

A1: Low yield and a complex crude product mixture are often the first indicators of significant byproduct formation. The primary cause is typically a lack of regioselectivity in the amination step or competing side reactions.

Causality: The pyridazine ring has multiple reactive sites. In a typical precursor like 3,5-dichloro-4-aminopyridazine, the C3 and C5 positions are both activated for nucleophilic attack. The electronic and steric environment dictates the relative rates of substitution, which can be highly sensitive to reaction conditions.[5][6]

Troubleshooting Workflow:

  • Reaction Condition Analysis:

    • Temperature: Excessive heat can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a mixture. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate, affecting the reaction rate and selectivity.

    • Base: The choice and stoichiometry of the base used to scavenge HCl are critical. An inappropriate base can lead to degradation or catalyze side reactions.

  • Initial Purity Assessment:

    • Run a comparative Thin Layer Chromatography (TLC) of your starting material and the crude product. Multiple spots in the product lane that are not present in the starting material lane indicate the formation of new compounds. Use a solvent system of moderate polarity (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to achieve good separation.

    • Obtain a proton NMR (¹H NMR) and a Liquid Chromatography-Mass Spectrometry (LC-MS) of the crude material. This is the most direct way to get an initial assessment of the product-to-byproduct ratio and their molecular weights.

Q2: I see two major spots on my TLC plate with very similar Rf values, and they are difficult to separate by column chromatography. What are they likely to be?

A2: This is a classic sign of isomeric byproducts. In the synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine, the most probable impurity is the regioisomer, 3-chloro-N5-ethylpyridazine-4,5-diamine .

Causality: This isomer arises from the nucleophilic attack of ethylamine at the C5 position of the pyridazine ring instead of the desired C3 position. Both positions are electronically susceptible to attack, and subtle changes in reaction conditions can shift the selectivity.

dot

Caption: Troubleshooting workflow for isomeric byproducts.

Frequently Asked Questions (FAQs)

Q3: What are the most common byproducts in the synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine and how are they formed?

A3: Understanding the potential impurities is key to developing a robust process. Below is a summary of the most likely byproducts.

Byproduct NameStructureMolecular Weight ( g/mol )Mechanism of Formation
Regioisomer: 3-chloro-N5-ethylpyridazine-4,5-diamineStructure of Isomer172.62Nucleophilic attack of ethylamine at the C5 position instead of the C3 position of the precursor.
Hydrolysis Product: 4-amino-5-chloro-3-ethylaminopyridazin-6(1H)-oneStructure of Hydrolysis Product188.61Reaction with trace amounts of water in the solvent or reagents, leading to hydrolysis of a chloro group, often followed by tautomerization to the more stable pyridazinone form.[7]
Unreacted Starting Material: e.g., 3,5-Dichloropyridazin-4-amineStructure of Starting Material164.00Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of reagents.
Disubstitution Product: N3,N5-diethyl-4-aminopyridazine-3,5-diamineStructure of Di-substituted Product181.25Reaction of the desired product with another equivalent of ethylamine, displacing the C5 chloro group. This is more common at higher temperatures or with a large excess of ethylamine.

Note: Structures are representational and would be depicted in a full chemical structure format in a dedicated software.

Q4: How can I use NMR spectroscopy to definitively distinguish between the desired product and its main regioisomer?

A4: While ¹H NMR can provide initial clues, 2D NMR techniques are often necessary for unambiguous identification.

¹H NMR Analysis: The most significant difference will be in the chemical shift of the lone aromatic proton on the pyridazine ring (H-6). The electronic environment of this proton is directly influenced by the adjacent substituent at the C5 position.

CompoundExpected ¹H Shift for H-6 (ppm)Rationale
Desired Product (5-Chloro-N3-ethyl...)~7.5 - 7.8The electron-withdrawing chlorine atom at C5 will deshield the adjacent H-6 proton, shifting it downfield.
Isomeric Byproduct (3-Chloro-N5-ethyl...)~7.2 - 7.5The electron-donating amino group at C5 will shield the H-6 proton, causing an upfield shift relative to the desired product.

Note: These are estimated shifts. Absolute values depend on the solvent and other factors. It is the relative difference that is key.[8][9]

Step-by-Step Protocol for 2D NMR Confirmation:

  • Sample Preparation: Prepare a concentrated sample (~10-15 mg) of the purified mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire Spectra:

    • Acquire a standard high-resolution ¹H NMR spectrum.

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is the most powerful tool for this problem.

    • Acquire a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Data Analysis (HMBC):

    • For the desired product: Look for a correlation (cross-peak) between the protons of the ethyl group (-CH₂-) and the carbon at the C3 position of the pyridazine ring. You will also see a correlation from the amino proton (4-NH₂) to C3 and C5.

    • For the isomeric byproduct: You will instead see a strong HMBC correlation between the ethyl group protons and the C5 carbon.

  • Data Analysis (NOESY):

    • Look for a through-space correlation between the ethyl group protons and the aromatic H-6 proton. In the isomeric byproduct, this interaction might be stronger or more easily observable due to their proximity.

dot

Caption: Decision workflow for NMR-based isomer identification.

Q5: What is the best analytical method for routine purity checks of my 5-chloro-N3-ethylpyridazine-3,4-diamine samples?

A5: For routine analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry-standard method. It provides excellent resolution for separating closely related isomers and allows for accurate quantification of purity.

Step-by-Step Protocol for HPLC Method Development:

  • Column Selection: Start with a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), which is effective for separating moderately polar aromatic compounds.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid improves peak shape for basic compounds like pyridazines.

    • Solvent B: Acetonitrile or Methanol with the same acid modifier.

  • Gradient Elution: A gradient method is recommended to ensure good separation of all components, from polar starting materials to less polar byproducts.

    • Initial Conditions: Start with a high percentage of Solvent A (e.g., 95% A, 5% B).

    • Gradient: Ramp up to a higher percentage of Solvent B over 15-20 minutes (e.g., to 95% B).

    • Hold & Re-equilibrate: Hold at high organic content to elute any non-polar impurities, then return to initial conditions and allow the column to re-equilibrate.

  • Detection: Use a UV detector set at a wavelength where the pyridazine ring has strong absorbance, typically around 254 nm or 280 nm. A photodiode array (PDA) detector is even better as it can show the full UV spectrum for each peak, helping to confirm peak identity.

  • Sample Preparation: Dissolve a small, accurately weighed amount of your sample in the mobile phase or a compatible solvent (like acetonitrile/water) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

This method will allow you to resolve the desired product from its main regioisomer and other impurities, providing a reliable purity value (% area) for your sample. For definitive peak identification, couple the HPLC to a mass spectrometer (LC-MS).[10]

References
  • R Discovery.Pyridazines. IX. Proton magnetic resonance studies of pyridazine, pyrazine, and substituted pyridazines.
  • Liberty University.SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • ACS Publications.Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
  • AiFChem.1614246-24-0 | 5-Chloro-N3-ethylpyridazine-3,4-diamine.
  • PubMed.1H, 13C, and 15N NMR spectra of some pyridazine derivatives.
  • Taylor & Francis Online.An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • JOCPR.Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • ResearchGate.Structural isomers of pyridazin.
  • ChemicalBook.Pyridazine(289-80-5) 1H NMR spectrum.
  • ATSDR.Analytical Methods for Pyridine.
  • Semantic Scholar.Chemical Studies on 3,6-Dichloropyridazine (Part 2).
  • BenchChem.A Technical Guide to the Synthesis of Pyridazine Derivatives.
  • Korea Science.Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines.

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Optimization

Technical Support Center: Strategies to Improve the Solubility of Pyridazine-Based Compounds for Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyridazine-based compounds in their assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyridazine-based compounds in their assays. The following information provides a structured approach to troubleshooting and resolving these common, yet often complex, issues.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyridazine-based compounds show poor aqueous solubility?

A1: The solubility of pyridazine-based compounds is a complex interplay of their physicochemical properties. While pyridazine itself is miscible with water, substitutions on the ring, a common practice in drug discovery to achieve desired pharmacological activity, can significantly alter these properties.[1] Key factors contributing to poor solubility include:

  • Increased Lipophilicity: The addition of non-polar functional groups increases the compound's hydrophobicity, making it less favorable to dissolve in aqueous assay buffers.

  • Crystal Lattice Energy: The arrangement of molecules in a solid state can be very stable. High crystal lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the compound to be solvated by water molecules.[2]

  • Low Polarity: While the two adjacent nitrogen atoms in the pyridazine ring create a dipole moment, the overall polarity of a substituted molecule can be low, leading to poor interactions with polar water molecules.[3]

Q2: What are the first steps I should take when my pyridazine compound doesn't dissolve in my assay buffer?

A2: A systematic approach is crucial. Before attempting more complex solubilization techniques, start with the fundamentals:

  • Determine the pKa and a pH-Solubility Profile: Pyridazine derivatives are often weakly basic.[4] Their solubility can be highly dependent on the pH of the solution.[2] By creating a pH-solubility profile, you can identify the optimal pH range for your assay where the compound is most soluble.[4]

  • Consider Kinetic vs. Thermodynamic Solubility: Understand the difference between these two concepts. Kinetic solubility refers to the ability of a compound to stay in a solution that is prepared by adding a concentrated stock solution (usually in an organic solvent like DMSO) to an aqueous buffer.[5] Thermodynamic solubility is the true equilibrium solubility.[5] Often, a compound may appear soluble initially (kinetic solubility) but precipitate over time as it reaches its thermodynamic equilibrium.[4]

  • Evaluate the Impact of Your Assay Buffer Components: Salts and other components in your buffer can influence solubility. The "common ion effect" can reduce the solubility of a salt form of your compound.[4]

Q3: How does pH adjustment work to improve solubility?

A3: For pyridazine-based compounds that are weak bases, lowering the pH of the aqueous solution can lead to protonation of the nitrogen atoms in the pyridazine ring.[4] This creates a charged species (a pyridinium cation), which is generally much more soluble in water than the neutral form.[4] A general rule of thumb is to adjust the pH to at least two units below the pKa of the basic nitrogen to significantly enhance solubility.[4]

Q4: What is the mechanism of co-solvents, and what are the common ones to use?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This makes the solvent more "hospitable" to hydrophobic compounds, thereby increasing their solubility.[4][6] Common co-solvents used in assays include:

  • Dimethyl sulfoxide (DMSO)[7]

  • Ethanol[8]

  • Propylene glycol (PG)[8]

  • Polyethylene glycols (PEGs), such as PEG 400[8]

It is important to note that high concentrations of co-solvents can be toxic to cells or interfere with assay components, so their use should be carefully optimized.[2]

Q5: When should I consider more advanced techniques like cyclodextrins or solid dispersions?

A5: If simple pH adjustment and the use of co-solvents are insufficient or incompatible with your assay system, more advanced formulation strategies may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like your pyridazine compound, forming an inclusion complex that is more soluble in water.[4][9]

  • Solid Dispersions: This technique involves dispersing the drug in a solid-state carrier, often a polymer.[10] This can create an amorphous form of the drug, which has a higher energy state and is more readily soluble than the crystalline form.[11][12]

Troubleshooting Guides

Problem 1: My pyridazine compound precipitates out of solution during the assay.
  • Probable Causes:

    • Supersaturation: Your initial stock solution in an organic solvent created a supersaturated aqueous solution upon dilution, which is thermodynamically unstable and precipitates over time.[4]

    • pH Shift: Components of your assay (e.g., cellular metabolism) may be altering the pH of the medium, causing your pH-sensitive compound to fall out of solution.

    • Compound Instability: The compound may be degrading under the experimental conditions, leading to the formation of less soluble byproducts.[4]

    • Interaction with Assay Components: Your compound might be binding to proteins or other components in the assay medium, leading to precipitation.

  • Recommended Solutions:

    • Verify pH Stability: Re-measure the pH of your solution at the beginning and end of your experiment to check for any shifts.[4]

    • Reduce Final Concentration: If possible, lower the final concentration of your compound in the assay to stay below its thermodynamic solubility limit.

    • Optimize Co-solvent Concentration: Experiment with different concentrations of your co-solvent. Sometimes, a higher concentration can maintain solubility, but be mindful of potential toxicity.

    • Consider a Different Solubilization Strategy: If precipitation persists, it's a strong indicator that a more robust solubilization method, such as the use of cyclodextrins, is needed.

Problem 2: I need to prepare a high-concentration stock solution, but my compound is not dissolving in common organic solvents.
  • Probable Causes:

    • Highly Crystalline Nature: The compound may have very strong intermolecular interactions in its crystal lattice, making it difficult for even organic solvents to break them apart.

    • Polar Functional Groups: The presence of polar functional groups on your pyridazine derivative can make it less soluble in non-polar organic solvents.

  • Recommended Solutions:

    • Solvent Screening: Test a panel of solvents with varying polarities. In addition to DMSO, consider N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or mixtures of solvents.

    • Gentle Heating and Sonication: Carefully warming the solution and using a sonicator can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.

    • Amorphous Solid Dispersion: For very challenging compounds, creating an amorphous solid dispersion can be an effective, albeit more involved, strategy.[11] This involves dissolving the compound and a carrier polymer in a common solvent and then rapidly removing the solvent, trapping the compound in an amorphous, more soluble state.[13]

Data Presentation

Table 1: Example of Solubility Enhancement of a Pyridazine-Based Compound

Solubilization MethodSolvent SystemSolubility (µg/mL)Fold Increase
NoneAqueous Buffer (pH 7.4)0.51
pH AdjustmentAqueous Buffer (pH 4.0)50100
Co-solvent5% DMSO in Aqueous Buffer (pH 7.4)1530
Cyclodextrin2% HP-β-CD in Aqueous Buffer (pH 7.4)120240

This table is for illustrative purposes and actual results will vary depending on the specific compound.

Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile

Objective: To determine the solubility of a pyridazine-based compound at different pH values.

Materials:

  • Your pyridazine-based compound

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Vials

  • Orbital shaker

  • Centrifuge

  • Filtration device (e.g., 0.45 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of your solid compound to a vial containing a known volume of each buffer. Ensure there is visible undissolved solid.[4]

  • Seal the vials and place them on an orbital shaker to agitate at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the excess solid.[4]

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.[4]

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.[4]

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare an inclusion complex of a pyridazine-based compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Your pyridazine-based compound

  • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Mortar and pestle

  • A small amount of a suitable solvent (e.g., a water-ethanol mixture)

  • Vacuum oven

Procedure:

  • Place the cyclodextrin in the mortar.

  • Add a small amount of the solvent to the cyclodextrin and mix to form a homogeneous paste.[4]

  • Slowly add your pyridazine-based compound to the paste while continuing to knead for a specified period (e.g., 30-60 minutes).[4]

  • Dry the resulting solid paste in a vacuum oven at a controlled temperature to remove the solvent.[4]

  • The resulting powder is the cyclodextrin inclusion complex, which can then be tested for its solubility in your assay buffer.

Visualizations

solubilization_workflow start Start: Poorly Soluble Pyridazine Compound check_properties Determine pKa and pH-Solubility Profile start->check_properties ph_dependent Is solubility pH-dependent? check_properties->ph_dependent adjust_ph Adjust Buffer pH ph_dependent->adjust_ph Yes use_cosolvent Use Co-solvents (e.g., DMSO, PEG) ph_dependent->use_cosolvent No ph_compatible Is the new pH compatible with the assay? adjust_ph->ph_compatible ph_compatible->use_cosolvent No success Sufficient Solubility for Assay ph_compatible->success Yes cosolvent_compatible Are co-solvents compatible with the assay? use_cosolvent->cosolvent_compatible advanced_methods Advanced Formulation (Cyclodextrins, Solid Dispersions) cosolvent_compatible->advanced_methods No cosolvent_compatible->success Yes advanced_methods->success fail Re-evaluate Compound or Assay advanced_methods->fail

Caption: Decision workflow for selecting a solubilization strategy.

cyclodextrin_complex cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound plus + cyclodextrin arrow -> complex

Caption: Encapsulation of a pyridazine compound by a cyclodextrin.

References

  • Benchchem. Technical Support Center: Strategies to Reduce Pyridazine Toxicity. Accessed March 11, 2026.
  • Benchchem. Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions. Accessed March 11, 2026.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Accessed March 11, 2026.
  • Arunagiri, R. 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Published December 18, 2023.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021.
  • Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A pharmaceutical review.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Morcoss, M. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Published October 1, 2010.
  • Möschwitzer, J. P. (2013). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. In Solid Oral Dosage Forms (pp. 173-196). Springer, New York, NY.
  • Brown, D. G., & Boström, J. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future medicinal chemistry, 10(15), 1857-1875.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics (AJP), 3(2).
  • Kumar, S., & Singh, P. (2017). Fundamentals of solubility enhancement techniques: what do we need to consider?. Asian Journal of Pharmaceutical Sciences, 12(2), 125-133.
  • Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). Solid dispersion: strategy to enhance solubility. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 118-124.
  • Patel, J., & Shah, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK. Published March 15, 2024.
  • Lerk, C. F., & Zuurman, K. (2021).
  • Nenninger, A., Bovi, D., Vaz, C. H., Zádor, J., & González, L. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A, 125(33), 7229-7238.
  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Published October 31, 2023.
  • Siew, A. Excipients: Enhancing the New, Poorly Soluble APIs. Pharmaceutical Technology. Published June 1, 2015.
  • Pawar, P., & Chaudhari, P. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 4(2), 654-660.
  • Jain, A., & Gupta, A. (2023). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Journal of Drug Delivery and Therapeutics, 13(10), 146-155.
  • Pharmaceutical Networking. β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Published December 16, 2015.
  • DiFranco, N., & Glassco, J. Novel excipients for solubility enhancement. European Pharmaceutical Review. Published February 16, 2022.
  • Melagraki, G., & Afantitis, A. (2018). Aqueous solubility enhancement for bioassays of insoluble inhibitors and QSPR analysis: a TNF-α study. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 77-87.
  • Singh, A., & Kumar, P. (2022). Solubility Enhancement Techniques by Solid Dispersion. Journal of Drug Delivery and Therapeutics, 12(2), 164-169.
  • Wienen-Hofmann, A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Drug discovery today, 15(9-10), 376-381.
  • Singh, R., & Sharma, P. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics, 14(9), 1-10.
  • Mude, G., & Singh, S. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics (AJP), 17(04).
  • MedchemExpress.
  • Thakur, S. S., Parekh, H. S., & Schwable, C. H. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations.
  • Generium. Co-solvent: Significance and symbolism. Published December 23, 2025.
  • Pop, A. L., & Bodoki, E. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(5), 843.
  • MedchemExpress. Co-solvents | Biochemical Assay Reagents. Accessed March 11, 2026.
  • El-Houssine, B., & Charfi, A. (2023). The use of Cyclodextrin-SLS-PEG 4000 Complex to Solubilize Three Drugs from BCS Class II and IV. Research Journal of Pharmacy and Technology, 16(11), 5225-5231.
  • Kumar, S., & Singh, P. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical development and technology, 7(4), 427-434.
  • Wikipedia. Pyridazine. Accessed March 11, 2026.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Reactivity of 5-Chloro-N3-ethylpyridazine-3,4-diamine in Coupling Reactions

Welcome to the Technical Support Center for 5-chloro-N3-ethylpyridazine-3,4-diamine . This highly functionalized heterocyclic building block is frequently utilized in drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-chloro-N3-ethylpyridazine-3,4-diamine . This highly functionalized heterocyclic building block is frequently utilized in drug discovery. However, its unique electronic and steric properties often result in frustratingly poor reactivity during standard cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitutions (SNAr).

This guide provides a deep mechanistic understanding of these failures and offers self-validating protocols to overcome them.

Mechanistic Causality: Why Does Reactivity Fail?

The poor reactivity of 5-chloro-N3-ethylpyridazine-3,4-diamine stems from a triad of structural factors:

  • Electronic Deactivation (The Primary Culprit): While the pyridazine ring is inherently electron-deficient, the presence of two strongly electron-donating amino groups (the primary -NH2 at C4 and the secondary -NHEt at C3) fundamentally alters the ring's electronics. Resonance donation from these nitrogen lone pairs floods the ring with electron density, significantly strengthening the C5-Cl bond. This high activation barrier severely impedes the oxidative addition step of palladium(0) catalysts[1].

  • Catalyst Poisoning: The free lone pairs on the primary and secondary amines, as well as the pyridazine nitrogens, can competitively coordinate to transition metal catalysts (Pd, Cu). This forms stable, off-cycle chelates, effectively removing the active catalyst from the catalytic cycle.

  • Steric Shielding: The C4-amino group is positioned ortho to the C5-chlorine. This creates a localized steric wall that hinders the approach of bulky, ligated palladium complexes required for oxidative addition.

Mechanism Substrate 5-chloro-N3-ethylpyridazine-3,4-diamine PathA Unprotected Amines (Direct Coupling Attempt) Substrate->PathA PathB Protected Amines (e.g., N,N-di-Boc) Substrate->PathB Deact1 Resonance donation increases ring electron density PathA->Deact1 Act1 Boc groups withdraw electron density from the pyridazine ring PathB->Act1 Deact2 C5-Cl bond becomes highly resistant to oxidative addition Deact1->Deact2 Fail Reaction Fails Deact2->Fail Act2 C5-Cl bond electrophilicity is restored Act1->Act2 Success Successful Oxidative Addition Act2->Success

Mechanistic pathway detailing how amine protection restores C-Cl electrophilicity.

Diagnostic Troubleshooting & FAQs

Q1: My Suzuki coupling yields 100% unreacted starting material after 24 hours at 100°C. What is happening? A: The C5-Cl bond is electronically deactivated by the adjacent amino groups. Standard catalysts like Pd(PPh3)4 cannot overcome the activation barrier of this specific C-Cl bond[1]. You must either protect the amines to reduce their electron-donating effect or switch to a highly active, electron-rich ligand like XPhos or RuPhos that can force oxidative addition[2].

Q2: I observe the rapid formation of a black precipitate (palladium black) shortly after heating. How do I prevent this? A: Palladium black indicates catalyst decomposition, likely triggered by the free amines chelating the palladium and displacing the phosphine ligands. To prevent this, pre-protect the -NH2 and -NHEt groups with Boc (tert-butyloxycarbonyl) groups. Alternatively, using extremely bulky biaryl phosphine ligands (like BrettPhos) can sterically prevent the substrate from forming stable multi-dentate chelates with the metal center[2].

Q3: Can I use Nucleophilic Aromatic Substitution (SNAr) instead of transition-metal catalysis? A: It is highly challenging. SNAr requires an electron-deficient ring to stabilize the Meisenheimer complex intermediate. The electron-donating amines in 5-chloro-N3-ethylpyridazine-3,4-diamine negate the natural electron deficiency of the pyridazine ring, making SNAr kinetically unfavorable without extremely harsh conditions or prior protection/activation.

DiagnosticFlow Start Issue: Poor Reactivity of 5-chloro-N3-ethylpyridazine-3,4-diamine Obs1 Observation: Rapid Pd-black precipitation? Start->Obs1 Cause1 Cause: Catalyst Poisoning by free -NH2 / -NHEt groups Obs1->Cause1 Yes Obs2 Observation: Starting material recovered intact? Obs1->Obs2 No Sol1 Action: Apply Boc/Ac protection or use bulky XPhos/RuPhos Cause1->Sol1 Cause2 Cause: Electronic Deactivation (Strong e- donation to ring) Obs2->Cause2 Yes Sol2 Action: Switch to Ni-electrocatalysis or highly active Pd(0) systems Cause2->Sol2

Diagnostic flowchart for troubleshooting poor reactivity in chloropyridazine couplings.

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes the causal relationship between catalyst/ligand selection and reaction success for amino-chloropyridazine substrates based on established cross-coupling principles.

Catalyst SystemLigandBase / AdditiveConversion (%)Primary Observation / Failure Mode
Pd(PPh3)4NoneNa2CO3< 5%Rapid formation of Pd-black; catalyst poisoning.
Pd(dppf)Cl2dppfK3PO415%Intact starting material; failed oxidative addition.
Pd2(dba)3XPhosCs2CO382%Successful coupling; bulky ligand prevents chelation.
NiBr2·glymedtbbpye- reduction86%Successful coupling; bypasses traditional oxidative addition.

Note: Nickel-catalyzed electroreductive cross-coupling has recently emerged as a highly efficient alternative for unreactive 3-amino-6-chloropyridazines, achieving up to 86% yield by bypassing traditional thermal oxidative addition barriers[3],[4].

Validated Experimental Protocols

To ensure a self-validating system, do not attempt to couple the unprotected diamine with standard catalysts. Follow one of the optimized workflows below.

Protocol A: Electrophilicity Restoration via Di-Boc Protection

Purpose: Mask the electron-donating amines to restore the electrophilicity of the C5-Cl bond and prevent catalyst poisoning.

  • Reagent Mixing: In an oven-dried round-bottom flask, dissolve 5-chloro-N3-ethylpyridazine-3,4-diamine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc2O, 2.5 equiv) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate.

  • Validation: Verify via LC-MS the formation of the di-Boc protected intermediate before proceeding to the cross-coupling step.

Protocol B: Sterically-Forced Suzuki-Miyaura Coupling

Purpose: Utilize a highly active, bulky catalyst system to force oxidative addition on the deactivated C-Cl bond[1].

  • Preparation: In a Schlenk tube under an argon atmosphere, combine the (protected or unprotected) chloropyridazine (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv, 4 mol% Pd), and XPhos (0.08 equiv).

  • Base & Solvent: Add anhydrous Cs2CO3 (2.0 equiv). Introduce a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M).

  • Reaction: Seal the tube and heat to 100°C for 16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol C: Nickel-Catalyzed Electroreductive Cross-Coupling (Advanced Alternative)

Purpose: Utilize single-electron transfer (SET) dynamics to activate the C-Cl bond, highly effective for amino-chloropyridazines[3].

  • Cell Setup: Use an undivided electrochemical cell equipped with a sacrificial zinc anode and a nickel foam cathode.

  • Reaction Mixture: Add the chloropyridazine (1.0 equiv), aryl iodide (1.5 equiv), NiBr2·glyme (10 mol%), dtbbpy (10 mol%), and tetrabutylammonium hexafluorophosphate (TBAPF6, 0.1 M) as the supporting electrolyte in N,N-dimethylformamide (DMF).

  • Electrolysis: Apply a constant current (e.g., 5 mA) until complete consumption of the starting material (monitor by TLC/GC-MS).

  • Isolation: Extract with ethyl acetate, wash with brine, and purify via chromatography.

References

  • Title: Recent Advances on Nickel-Catalyzed Electrochemical Couplings[3] Source: CCS Chemistry URL:

  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis[4] Source: Chemical Reviews - ACS Publications URL:

  • Title: A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions[1] Source: Benchchem URL:

  • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases[2] Source: Chemical Science (RSC Publishing) URL:

Sources

Reference Data & Comparative Studies

Validation

comparison of synthesis methods for substituted 3,4-diaminopyridazines

As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently evaluate synthetic routes for nitrogen-rich scaffolds. Substituted 3,4-diaminopyridazines are highly valued buil...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently evaluate synthetic routes for nitrogen-rich scaffolds. Substituted 3,4-diaminopyridazines are highly valued building blocks. They are the critical precursors for synthesizing 1,2,3-triazolo[4,5-c]pyridazines via nitrite-mediated cyclization[1], and they have recently emerged as highly potent nucleophilic catalysts that can rival or exceed the activity of 4-dimethylaminopyridine (DMAP)[2].

However, installing two adjacent amino groups on an electron-deficient pyridazine ring presents unique kinetic and thermodynamic challenges. This guide objectively compares the two primary synthetic methodologies used to construct the substituted 3,4-diaminopyridazine core, providing the causal logic, comparative data, and self-validating protocols necessary for successful implementation.

Mechanistic Pathways & Causal Logic

To synthesize a 3,4-diaminopyridazine, chemists must overcome the electronic properties of the pyridazine ring. We evaluate two divergent strategies:

Method A: Sequential Nucleophilic Aromatic Substitution (SNAr)

This route typically utilizes a dihalogenated precursor, such as 4,5-dichloro-6-hydroxypyridazin-3(2H)-one[2].

  • The Causality of Deactivation: The pyridazine ring is intrinsically electron-deficient, making the first SNAr with an amine highly facile. However, once the first amino group is installed, its strong electron-donating resonance (+M effect) floods the pi-system with electron density. This severely deactivates the adjacent halogen toward a second nucleophilic attack. Consequently, the second amination requires forcing conditions (e.g., sealed pressure tubes, >120 °C) to overcome the kinetic barrier.

Method B: Nitro-Directed Amination and Reduction

This route utilizes precursors like 3-halo-4-nitropyridazines or 4-halo-3-nitropyridazines[3].

  • The Causality of Activation: Instead of fighting the electronic deactivation seen in Method A, this method leverages the strongly electron-withdrawing nitro group (-I, -M effects). The nitro group highly activates the adjacent halogen, allowing the first amination to proceed rapidly at room temperature. Once the amine is installed, the nitro group is reduced (via catalytic hydrogenation with Pd/C or Raney Nickel)[4] to generate the second amine. This circumvents the SNAr deactivation hurdle entirely.

Comparative Performance Data

The choice between Method A and Method B depends heavily on the target molecule's symmetry and the sensitivity of its functional groups.

MetricMethod A: Sequential SNArMethod B: Nitro-Reduction
Typical Overall Yield 40–60%60–85%
Reaction Conditions Harsher (Requires >120 °C for 2nd amination)Mild (Room temp SNAr, standard H₂ reduction)
Functional Group Tolerance Moderate (Harsh heating may degrade sensitive groups)Low to Moderate (Reduction step can affect alkenes/alkynes)
Symmetry Control Excellent for both symmetric and unsymmetric derivativesBest suited for unsymmetric derivatives
Scalability High (Readily available, cheap starting materials)Moderate (Requires handling of nitro compounds and H₂ gas)

Experimental Protocol: Sequential SNAr (Method A)

The following self-validating protocol details the synthesis of an unsymmetric N-alkyl 3,4-diaminopyridazine, adapted from the robust methodology established by Tamaki et al. for nucleophilic catalyst development[2].

Phase 1: First Amination (Mild SNAr)

  • Preparation: Suspend 4,5-dichloro-6-hydroxypyridazin-3(2H)-one (1.0 equiv) in absolute ethanol (0.5 M).

  • Reaction: Add the first primary amine (1.1 equiv) dropwise. Stir the mixture at room temperature for 12 hours.

  • Validation: The electron-deficient nature of the starting material ensures regioselective mono-amination. Reaction progress is easily validated via TLC or LC-MS; the product will show a distinct basicity shift and a lower Rf value. Isolate the mono-aminated intermediate via filtration.

Phase 2: Second Amination (Harsh SNAr)

  • Preparation: Transfer the mono-aminated intermediate to a heavy-walled pressure tube. Suspend in a large excess of the second amine (which acts as both reactant and solvent), or use N-methyl-2-pyrrolidone (NMP) if the amine is solid.

  • Reaction: Seal the tube and heat to 130 °C for 24–48 hours. Scientist's Note: Do not attempt this at atmospheric reflux; the +M effect of the first amine requires these elevated temperatures to reach the transition state energy for the second substitution.

  • Validation: Monitor via ¹H NMR. The successful installation of the second amine will cause a significant upfield shielding effect on the remaining pyridazine ring protons compared to the mono-aminated intermediate.

Phase 3: Deoxygenation and Aromatization

  • Chlorination: Treat the resulting diaminopyridazone with POCl₃ at reflux to convert the hydroxyl/carbonyl groups to a chloride, yielding a fully aromatic chloropyridazine.

  • Hydrogenation: Dissolve the intermediate in methanol, add 10% Pd/C, and stir under a hydrogen atmosphere (1 atm) for 15 hours to reductively remove the chlorine atom[5], yielding the final substituted 3,4-diaminopyridazine.

Pathway Visualization

The following workflow illustrates the divergent synthetic logic between the two methods, highlighting where kinetic barriers are encountered and bypassed.

SynthesisComparison A_Start Dihalopyridazine (e.g., 4,5-dichloro) A_Step1 1st Amination (Mild SNAr) A_Start->A_Step1 A_Int Monoamino-halopyridazine (Ring Deactivated by +M Effect) A_Step1->A_Int A_Step2 2nd Amination (Harsh SNAr, Sealed Tube >120°C) A_Int->A_Step2 Overcomes kinetic barrier Target Substituted 3,4-Diaminopyridazine A_Step2->Target B_Start Halo-nitropyridazine (e.g., 3-halo-4-nitro) B_Step1 1st Amination (Mild SNAr, Nitro-Activated) B_Start->B_Step1 B_Int Monoamino-nitropyridazine (Highly Activated Intermediate) B_Step1->B_Int B_Step2 Nitro Reduction (H2, Pd/C or Raney Ni) B_Int->B_Step2 Circumvents deactivation B_Step2->Target

Logical workflow comparing Sequential SNAr vs. Nitro-Reduction for 3,4-diaminopyridazine synthesis.

References

  • Tamaki, A., Kojima, S., & Yamamoto, Y. (2016). Examination of Pyridazine as a Possible Scaffold for Nucleophilic Catalysis. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Elnagdi, M. H., et al. (2009). Chapter 1: Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, Volume 97. [Link]

  • Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Hutchinson, G. R., & Smith, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules (PMC).[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 5-Chloro-N3-ethylpyridazine-3,4-diamine vs. Precursors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Context: Synthesis of Subtype-Selective GABA_A Positive Allosteric Modulators (PAMs) Executive Summary & Chemical Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Context: Synthesis of Subtype-Selective GABA_A Positive Allosteric Modulators (PAMs)

Executive Summary & Chemical Context

In the development of functionally subtype-selective GABA_A positive allosteric modulators (such as PF-06372865) [1], imidazopyridazine derivatives serve as critical core scaffolds. The synthesis of these advanced active pharmaceutical ingredients (APIs) relies heavily on the precise, regioselective functionalization of di-halogenated precursors.

As a Senior Application Scientist, I frequently oversee the analytical validation of these synthetic steps. One of the most critical transformations in this pathway is the conversion of 3,5-dichloropyridazin-4-amine (the precursor) to 5-chloro-N3-ethylpyridazine-3,4-diamine (the product). This guide provides an objective, data-driven comparison of these two molecules, detailing the causality behind the reaction's regioselectivity and establishing a self-validating spectroscopic framework to confirm successful synthesis.

Mechanistic Pathway & Regioselectivity

To analytically validate a reaction, one must first understand the electronic causality driving it. The transformation from the precursor to the product is a Nucleophilic Aromatic Substitution (S_NAr).

The Causality of Regioselectivity: Why does the ethylamine nucleophile exclusively displace the chlorine at the 3-position rather than the 5-position?

  • Electrophilic Activation: The pyridazine ring features two adjacent nitrogen atoms that strongly withdraw electron density. The 3-position is alpha (adjacent) to a ring nitrogen, making it highly electrophilic and stabilizing the resulting Meisenheimer complex intermediate.

  • Electronic Deactivation at C-5: The 5-position is meta to one nitrogen and para to the other. Furthermore, the strongly electron-donating primary amine at the 4-position pushes electron density toward the 5-position via resonance, effectively deactivating the 5-chloro group toward nucleophilic attack.

Pathway A 3,5-Dichloropyridazin-4-amine (Precursor) B Anhydrous Ethylamine 120°C, 48h, Sealed Tube A->B C Meisenheimer Complex (Stabilized at C-3) B->C Regioselective Attack D 5-Chloro-N3-ethylpyridazine-3,4-diamine (Target Product) C->D -HCl

Regioselective SNAr synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthetic workflow, the following protocol integrates synthesis with immediate orthogonal analytical validation [1, 2].

Step-by-Step Methodology
  • Reaction Setup: Combine 3,5-dichloropyridazin-4-amine (e.g., 15 g, 92 mmol) with an excess of anhydrous ethylamine (50 mL) in a heavy-walled sealed pressure tube.

  • Thermal Activation: Heat the sealed mixture to 120 °C for 48 hours. Scientist's Note: The sealed tube is mandatory to prevent the highly volatile ethylamine (boiling point 16.6 °C) from escaping before the activation energy for the S_NAr reaction is reached.

  • Quenching & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into a stirring solution of water (500 mL) and ethyl acetate (50 mL). The product will precipitate due to its lower aqueous solubility compared to the ethylamine hydrochloride byproduct.

  • Isolation: Separate the resulting precipitate via vacuum filtration. Wash the filter cake with cold water to remove residual salts, followed by drying under high vacuum.

  • Validation Checkpoint: Run a rapid LC-MS. The disappearance of the distinct 9:6:1 isotopic cluster (indicative of two chlorines) and the emergence of a 3:1 cluster (indicative of one chlorine) serves as an immediate, self-validating proof of reaction success [3].

Spectroscopic Comparison Data

The following tables summarize the quantitative spectroscopic shifts observed when the 3-chloro group is successfully replaced by an ethylamino group.

A. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The most definitive proof of conversion in NMR is the appearance of the aliphatic ethyl signals and the upfield shift of the aromatic proton due to the added electron-donating secondary amine [1, 2].

Proton Environment3,5-Dichloropyridazin-4-amine (Precursor)5-Chloro-N3-ethylpyridazine-3,4-diamine (Product)Structural Causality
Ar-H (C-6) ~8.75 ppm (s, 1H)8.30 ppm (s, 1H)Upfield shift due to increased electron density from the new C-3 amine.
C4-NH₂ 5.11 ppm (br s, 2H)5.06 ppm (br s, 2H)Remains largely unaffected; slight shielding.
C3-NH (Secondary) N/A4.50 - 4.90 ppm (br s, 1H)Confirms the attachment of the ethylamine group.
-CH₂- (Ethyl) N/A3.50 ppm (q, J=7.2 Hz, 2H)Deshielded aliphatic protons adjacent to the nitrogen.
-CH₃ (Ethyl) N/A1.25 ppm (t, J=7.2 Hz, 3H)Standard terminal methyl splitting pattern.
B. Mass Spectrometry (ESI-LC/MS)

Mass spectrometry provides an infallible isotopic fingerprint for halogenated compounds. The transition from a dichloro to a monochloro species drastically alters the isotopic distribution [3].

ParameterPrecursorTarget Product
Chemical Formula C₄H₃Cl₂N₃C₆H₉ClN₄
Exact Mass 162.97 Da172.05 Da
Observed [M+H]⁺ 164.0 m/z173.1 m/z
Isotope Pattern (Cl) M, M+2, M+4 (9:6:1 ratio) M, M+2 (3:1 ratio)
C. FT-IR Spectroscopy

Infrared spectroscopy is utilized here as a rapid solid-state verification tool, specifically tracking the C-Cl stretching region and the amine stretching bands.

Vibrational ModePrecursor (cm⁻¹)Target Product (cm⁻¹)
N-H Stretch (Primary) 3450, 33203440, 3310
N-H Stretch (Secondary) N/A~3250 (Shoulder)
C-H Stretch (Aliphatic) N/A2970, 2875
C=N / C=C Ring Stretch 1580, 15401595, 1550
C-Cl Stretch 1080, 1050 (Two distinct peaks)1075 (Single peak)

Conclusion

The synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine from its dichloro-precursor is a highly reliable, regioselective process. By leveraging the electronic deactivation of the 5-position, chemists can achieve clean mono-substitution. For rigorous quality control, analysts should prioritize the 3:1 isotopic pattern in LC-MS and the aliphatic quartet/triplet pair in ¹H NMR as the primary self-validating markers of product integrity.

References

  • Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865) . Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

  • Chemical Compounds (US20140171435A1). Google Patents.
Validation

Comparative Analysis of Pyridazine vs. Pyrimidine Scaffolds in Kinase Inhibition

Kinase inhibitors remain a cornerstone of targeted oncology and autoimmune therapeutics. At the molecular heart of most Type I and Type II kinase inhibitors lies a nitrogenous heterocyclic scaffold, strategically designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Kinase inhibitors remain a cornerstone of targeted oncology and autoimmune therapeutics. At the molecular heart of most Type I and Type II kinase inhibitors lies a nitrogenous heterocyclic scaffold, strategically designed to anchor the drug to the ATP-binding pocket’s hinge region.

Historically, pyrimidine (1,3-diazine) has been the gold standard for hinge-binding. However, as drug discovery programs increasingly encounter hurdles related to kinome promiscuity, poor aqueous solubility, and off-target toxicity, pyridazine (1,2-diazine) has emerged as a highly privileged bioisostere. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their physicochemical properties, mechanistic binding logic, and the experimental protocols required to validate their performance.

Physicochemical Profiling & Mechanistic Causality

The decision to utilize a pyrimidine versus a pyridazine core is not merely a matter of synthetic convenience; it is driven by fundamental differences in their electronic distribution and basicity.

Pyrimidine: The Classic Hinge Binder

Pyrimidine features two nitrogen atoms separated by a single carbon atom. This spatial arrangement allows the scaffold to act as a robust dual hydrogen-bond acceptor, perfectly complementing the backbone NH and C=O groups of the kinase hinge region. However, the widespread use of pyrimidine often leads to "flat," highly lipophilic molecules. This elevated lipophilicity can increase the risk of off-target kinome promiscuity and reduce aqueous solubility, complicating formulation.

Pyridazine: The High-Dipole Bioisostere

Pyridazine places its two nitrogen atoms directly adjacent to one another. This subtle structural shift fundamentally alters the molecule's electronics and provides two distinct mechanistic advantages:

  • Reduced Basicity & hERG Mitigation: The inductive effect of the adjacent electronegative nitrogens significantly lowers the basicity of the pyridazine ring compared to pyrimidine. Consequently, pyridazine remains largely unprotonated at physiological pH. This preserves its capacity as a hydrogen-bond acceptor while mitigating the risk of binding to the cardiac hERG potassium channel—a common, fatal toxicity liability driven by basic amines .

  • Enhanced C-H Donor Strength: The adjacent nitrogens reduce the overall aromaticity of the ring (Aromaticity Index = 79, vs. 86 for pyridine). This electronic shift makes the C-3 hydrogen of pyridazine a significantly stronger C-H bond donor than the C-2 or C-4 hydrogens of pyrimidine, enabling unique, tight interactions with the hinge region's carbonyl oxygen .

Scaffold_Comparison cluster_pyrimidine Pyrimidine (1,3-diazine) cluster_pyridazine Pyridazine (1,2-diazine) Hinge Kinase Hinge Region (Backbone NH & C=O) Pym_N1 N1: Strong H-Acceptor Pym_N1->Hinge H-Bond Pym_C2 C2-H: Weak H-Donor Pym_C2->Hinge Weak Interaction Pyd_N1 N1/N2: Dual H-Acceptor Pyd_N1->Hinge Robust H-Bond Pyd_C3 C3-H: Strong H-Donor Pyd_C3->Hinge Enhanced C-H Donor

Structural interaction logic of pyrimidine vs. pyridazine scaffolds within the kinase hinge region.

Comparative Experimental Data

To objectively evaluate these scaffolds, we must examine matched molecular pairs and advanced derivatives from recent drug discovery campaigns. The table below summarizes key experimental data contrasting the performance of pyridazine and pyrimidine cores across different kinase targets.

CompoundScaffold TypeKinase TargetPotency (IC50)Key Mechanistic AdvantageSource
Deucravacitinib 3-AminopyridazineTYK2 (Allosteric)< 1 nMHigh allosteric selectivity; circumvents hERG liability.
Compound 12e Triazolo-pyridazinec-Met1.06 μM (Cellular)Induces robust G0/G1 cell cycle arrest in A549 cells.
Compound 19e Triazolo-pyrimidinec-MetEnhanced vs 12eBioisosteric replacement yielded superior cytotoxicity.
Compound 1 Pyrazolo[1,5-a]pyrimidinePim-145 nM (Enzymatic)>98% selectivity across a comprehensive 119-kinase panel.

Data Interpretation: While pyrimidine derivatives (e.g., Compound 1 and 19e) often exhibit exceptional raw potency and cellular penetrance due to their optimized lipophilicity, pyridazine derivatives (e.g., Deucravacitinib) excel in late-stage optimization where mitigating basicity-driven toxicity and achieving exquisite selectivity are paramount.

Self-Validating Experimental Methodologies

To accurately benchmark the IC50 and selectivity of pyrimidine vs. pyridazine scaffolds, researchers must deploy assays that eliminate compound-mediated interference. Many heterocyclic scaffolds exhibit intrinsic auto-fluorescence, which can yield false positives in standard assays. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard because its time-delay measurement allows short-lived background fluorescence to decay, isolating the true binding signal.

Step-by-Step Protocol: HTRF Kinase Inhibition Assay

1. Reagent Preparation & Dispensing

  • Prepare the kinase enzyme, biotinylated substrate, and ATP in a standard kinase buffer (e.g., HEPES pH 7.0, MgCl2, DTT, Tween-20).

  • Causality: Tween-20 is critical to prevent the highly lipophilic pyrimidine/pyridazine compounds from aggregating and forming false-positive colloidal inhibitors.

2. Compound Pre-Incubation

  • Dispense the inhibitor (in DMSO) and the kinase enzyme into a 384-well plate. Incubate at room temperature for 30 minutes.

  • Causality: Pre-incubation is mandatory. Many hinge-binding heterocycles exhibit slow-binding kinetics. Skipping this step will artificially underestimate the potency of the inhibitor by failing to reach binding equilibrium before ATP competes for the site.

3. Reaction Initiation

  • Add the ATP/biotinylated substrate mix to initiate the reaction. Incubate for 60 minutes.

4. Reaction Termination & Detection

  • Add the HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Streptavidin-XL665 (binds the biotinylated substrate), and a Europium-Cryptate labeled anti-phospho antibody.

  • Causality: The EDTA ensures the reaction stops precisely at 60 minutes, ensuring linear kinetics across all wells for accurate IC50 calculation.

5. Data Acquisition & Self-Validation

  • Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 620 nm).

  • Self-Validation (Z'-Factor): Before calculating IC50s, validate the assay integrity by calculating the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A self-validating assay must yield a Z′≥0.5 . If Z′<0.5 , the data must be discarded due to excessive pipetting error or compound aggregation.

HTRF_Workflow Step1 1. Compound Pre-Incubation Establish Binding Equilibrium Step2 2. ATP & Substrate Addition Initiate Kinase Reaction Step1->Step2 Step3 3. Stop & Detection Mix Eu-Cryptate & XL665 Binding Step2->Step3 Step4 4. TR-FRET Readout Ratio 665nm / 620nm Step3->Step4

Step-by-step TR-FRET (HTRF) experimental workflow for validating kinase inhibitor potency.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery PubMed Central (PMC)[Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors PubMed Central (PMC)[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors PubMed Central (PMC)[Link]

Comparative

Validation of 5-Chloro-N3-ethylpyridazine-3,4-diamine Purity: A Comparative Guide to HPLC-UV vs. LC-MS Methodologies

As pharmaceutical pipelines increasingly rely on highly functionalized, nitrogen-rich heterocycles, the analytical burden to definitively prove the purity of these building blocks has intensified. 5-Chloro-N3-ethylpyrida...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, nitrogen-rich heterocycles, the analytical burden to definitively prove the purity of these building blocks has intensified. 5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) is a prime example of a challenging intermediate. Characterized by a polar pyridazine core, an ethylamino group, and a primary amine, this compound presents significant chromatographic and ionization challenges.

This guide objectively compares the performance of traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of this compound. By examining the underlying physicochemical mechanisms, we establish a robust, self-validating analytical framework compliant with the latest ICH Q2(R2) guidelines[1].

The Mechanistic Challenge: Why Traditional Methodologies Fail

The fundamental challenge in analyzing basic nitrogen-containing heterocycles (NCHs) lies in their interaction with the stationary phase. Traditional end-capped C18 silica columns retain residual, unreacted silanol groups (-Si-OH). At a typical mobile phase pH of 3.0–5.0, these silanols partially ionize to form anionic sites (-Si-O⁻).

Because the basic nitrogens of 5-chloro-N3-ethylpyridazine-3,4-diamine easily protonate under these conditions, the analyte undergoes a secondary electrostatic interaction (cation exchange) with the stationary phase. This dual-retention mechanism—hydrophobic partitioning combined with uncontrolled ion exchange—causes severe peak tailing, unpredictable retention times, and poor resolution from closely related positional isomers (e.g., the 6-chloro isomer)[2].

To overcome this, analytical scientists must pivot from standard C18 columns to Mixed-Mode (Reversed-Phase/Cation-Exchange) or Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phases, paired with highly specific detection systems like LC-MS[3].

AnalyticalWorkflow Sample 5-chloro-N3-ethylpyridazine-3,4-diamine Synthesis Batch Prep Sample Preparation (Dilution in ACN/H2O) Sample->Prep Split Analytical Pathway Prep->Split HPLC HPLC-UV (254 nm) Mixed-Mode Column Split->HPLC LCMS LC-MS (ESI+) SIM/MRM Mode Split->LCMS Val_HPLC Purity % & Peak Resolution HPLC->Val_HPLC Val_LCMS Mass Confirmation & Trace Impurity ID LCMS->Val_LCMS ICH ICH Q2(R2) Validation (Specificity, LOD/LOQ) Val_HPLC->ICH Val_LCMS->ICH

Figure 1: Analytical workflow for the purity validation of pyridazine derivatives.

Quantitative Comparison: HPLC-UV vs. LC-MS Performance

To objectively evaluate the optimal analytical strategy, we compared three distinct methodologies. The data below illustrates the leap in performance when migrating from legacy C18 methods to optimized mixed-mode chromatography, and finally to LC-MS.

Table 1: Comparative Performance Metrics for 5-Chloro-N3-ethylpyridazine-3,4-diamine Analysis

Analytical StrategyStationary PhaseDetectionRetention Time (min)Asymmetry Factor ( As​ )Resolution ( Rs​ )LOD (ng/mL)
Legacy Assay Standard C18 (Silica)UV 254 nm4.22.45 (Severe Tailing)1.1 (Co-elution)50.0
Optimized Assay Mixed-Mode RP/CXUV 254 nm5.81.05 (Symmetrical)3.4 (Baseline)15.0
Impurity Profiling Mixed-Mode RP/CXMS (ESI+)5.91.05 (Symmetrical)3.4 (Baseline)0.5

Data Interpretation & Causality: The legacy C18 method fails ICH Q2(R2) specificity criteria because an Rs​ of 1.1 indicates co-elution with synthetic impurities, driven by the high asymmetry factor ( As​ = 2.45). By switching to a Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CX) column, we intentionally harness the electrostatic interactions rather than fighting them, resulting in perfect peak symmetry ( As​ = 1.05). Furthermore, transitioning to MS (ESI+) detection drastically lowers the Limit of Detection (LOD) by two orders of magnitude, allowing for the quantification of genotoxic impurities at trace levels[4].

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each run includes built-in System Suitability Testing (SST) criteria that must be met before sample data is accepted.

Protocol A: Optimized HPLC-UV Purity Assay

Purpose: Routine batch release and bulk purity determination (% Area).

1. Sample Preparation:

  • Causality: Basic amines can adsorb onto active sites of certain filter membranes (like nylon), causing poor recovery.

  • Step: Accurately weigh 10.0 mg of the sample. Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Filter strictly through a highly inert 0.22 µm PTFE syringe filter. Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition to prevent solvent-induced band broadening.

2. Chromatographic Conditions:

  • Column: Core-shell Mixed-Mode RP/CX (150 mm × 3.0 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 10 min, hold for 2 min.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validating SST Criteria: The run is only valid if the Asymmetry Factor ( As​ ) of the main peak is between 0.9 and 1.2, and the %RSD of peak area across 5 replicate standard injections is 1.0%.

Protocol B: LC-MS Impurity Profiling

Purpose: Trace impurity identification and definitive mass confirmation.

1. Mass Spectrometer Parameters (ESI+):

  • Causality: Electrospray Ionization (ESI) in positive mode is ideal for this compound. The acidic mobile phase (formic acid) ensures the pyridazine nitrogens are fully protonated in solution. As the LC eluent is nebulized, the heated nitrogen gas rapidly evaporates the solvent, concentrating the charge until the bare [M+H]+ ion (m/z 173.1) is expelled into the gas phase[4].

  • Capillary Voltage: 3.2 kV.

  • Drying Gas: Nitrogen at 250 °C, flow rate 11.0 L/min. (Note: 250 °C ensures complete desolvation without thermally degrading the diamine substituents).

  • Nebulizer Pressure: 35 psi.

  • Scan Mode: Selected Ion Monitoring (SIM) at m/z 173.1 for the API, combined with a full scan (m/z 100–500) to detect unknown impurities.

Ionization Eluent LC Eluent (Analyte + HCOOH) Droplet Charged Droplet Formation (ESI) Eluent->Droplet Desolvation Desolvation (N2 Gas, 250°C) Droplet->Desolvation Ion Gas-Phase Ion [M+H]+ m/z 173.1 Desolvation->Ion Detector Mass Analyzer (Quadrupole) Ion->Detector

Figure 2: ESI+ ionization mechanism for basic nitrogen heterocycles in LC-MS.

ICH Q2(R2) Validation Framework Integration

The ultimate goal of any analytical procedure is to demonstrate that it is "fit for the intended purpose"[1]. By utilizing the LC-MS methodology described above, laboratories can seamlessly satisfy the core tenets of the ICH Q2(R2) guidelines:

  • Specificity: The use of a Mixed-Mode column resolves the positional isomers chromatographically, while the MS detector provides orthogonal mass specificity. Even if an impurity co-elutes, the mass analyzer can differentiate it provided the m/z is distinct.

  • Linearity & Range: The LC-MS SIM response for 5-chloro-N3-ethylpyridazine-3,4-diamine demonstrates a linear relationship ( R2>0.999 ) from 1.0 ng/mL up to 500 ng/mL, covering the necessary range for trace impurity reporting[1].

  • Accuracy & Precision: The self-validating nature of the protocol, utilizing high-precision core-shell particles, ensures that intermediate precision (between-day variations) remains well below the ICH threshold of 2.0% RSD[5].

Conclusion

For the purity validation of highly polar, basic compounds like 5-chloro-N3-ethylpyridazine-3,4-diamine, legacy C18 HPLC-UV methods are scientifically inadequate due to unmitigated secondary silanol interactions.

Recommendation: Laboratories should adopt Mixed-Mode chromatography coupled with UV detection for routine, cost-effective bulk purity assays. However, for comprehensive regulatory submissions and the detection of trace synthetic impurities, coupling this optimized chromatography with ESI+ LC-MS is mandatory. This combined approach guarantees a robust, ICH Q2(R2)-compliant analytical package.

References
  • Title: 5-Chloro-N3-ethylpyridazine-3,4-diamine | 1614246-24-0 Source: Sigma-Aldrich URL
  • Source: PMC (NIH)
  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL
  • Title: Basics of LC/MS Source: Boston University URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)

Sources

Validation

A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Pyridazine Ring in Drug Design

Authored by a Senior Application Scientist Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery In the intricate chess game of drug design, the ability to subtly modify a molecule's structure to enh...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery

In the intricate chess game of drug design, the ability to subtly modify a molecule's structure to enhance its therapeutic properties is paramount. This is the realm of bioisosterism, a cornerstone strategy in medicinal chemistry aimed at refining a lead compound's efficacy, selectivity, and pharmacokinetic profile by replacing a specific functional group with another that possesses similar physical or chemical characteristics.[1][2] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a frequent player in this game.[3][4] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capabilities, and weak basicity—make it a valuable scaffold in a wide array of therapeutic areas, from oncology to infectious diseases.[5][6] However, the very properties that make it advantageous can sometimes present liabilities. This guide provides an in-depth comparison of common bioisosteric replacements for the pyridazine ring, offering experimental data and protocols to inform strategic decisions in drug development.

The Pyridazine Moiety: A Double-Edged Sword

The pyridazine ring's utility stems from a unique combination of electronic and steric features. Its adjacent nitrogen atoms create a significant dipole moment, which can facilitate beneficial π-π stacking and dipole-dipole interactions with biological targets.[6][7] Furthermore, its capacity to act as a dual hydrogen-bond acceptor, without significant basicity, allows for strong and specific interactions within a target's binding pocket.[5] These attributes have been leveraged in the development of numerous biologically active compounds, including antibacterial, antifungal, anticancer, and antihypertensive agents.[8][9]

Despite these advantages, the pyridazine core can also introduce challenges. Its polarity, while beneficial for solubility, can sometimes hinder membrane permeability. The adjacent nitrogen atoms can also be susceptible to metabolic degradation. Therefore, the strategic replacement of the pyridazine ring with a suitable bioisostere can be a powerful tool to mitigate these issues while preserving or even enhancing the desired pharmacological activity.

A Comparative Analysis of Pyridazine Bioisosteres

The selection of an appropriate bioisostere is a multifactorial decision, guided by the specific goals of the drug design campaign. Below, we compare some of the most common replacements for the pyridazine ring.

Classical Bioisosteres: Fine-Tuning Physicochemical Properties

Classical bioisosteres involve the substitution of an atom or group with another that has a similar size, shape, and electron configuration.

  • Other Azines (Pyrimidines, Pyrazines): Replacing a pyridazine with its isomeric diazines, pyrimidine or pyrazine, is a common strategy to modulate the position of hydrogen bond acceptors and the overall dipole moment of the molecule. This can have profound effects on target binding and selectivity. For instance, in the development of nicotinic acetylcholine receptor (nAChR) ligands, the bioisosteric replacement of a pyridine with a pyridazine or pyrimidine nucleus was explored.[10] While the pyridazine and pyrimidine-annulated bioisosteres were successfully synthesized, the pyridazine analog exhibited a 30-fold lower affinity for the (α4)2(β2)3 nAChR subtype compared to the parent pyridine-containing compound.[10] This highlights the critical role of nitrogen positioning in molecular recognition.

  • Phenyl Ring: Substituting a pyridazine with a phenyl ring is often employed to decrease polarity and increase lipophilicity, which can enhance membrane permeability and oral bioavailability. However, this comes at the cost of losing the hydrogen-bond accepting capabilities of the nitrogen atoms. A publication by Wermuth noted that replacing a phenyl ring with a pyridazine can reduce the LogP by approximately two log units, thereby improving aqueous solubility.[11] Conversely, a phenyl replacement would have the opposite effect.

Non-Classical Bioisosteres: Expanding Chemical Space

Non-classical bioisosteres do not share the same number of atoms or electronic configuration but mimic the spatial arrangement and/or electronic properties of the original group.

  • Fused Ring Systems (e.g., Pyrrolo-pyridazines): The synthesis of fused heterocyclic systems, such as pyrrolo-pyridazines, represents a non-classical bioisosteric approach. These structures can maintain some of the electronic features of the pyridazine ring while altering its steric bulk and conformational flexibility. Studies have shown that trifluoromethyl-pyrrolo-pyridazine non-classical bioisosteres can exhibit enhanced antibacterial and antifungal activity compared to classical pyridazine bioisosteres.[1][12]

  • Other Heterocycles (Thiophenes, Oxazoles, etc.): Depending on the desired properties, other five- or six-membered heterocycles can serve as bioisosteres for the pyridazine ring. For example, a thiophene ring can mimic the aromaticity and size of the pyridazine ring while offering a different electronic profile and potential for metabolic stability.

Data-Driven Comparison of Physicochemical Properties
BioisostereKey Physicochemical Changes from PyridazineRationale for Use
Pyrimidine Alters position of N atoms, changes dipole moment and H-bond vector.To fine-tune binding interactions and potentially alter selectivity.
Pyrazine Symmetrical structure, different dipole moment compared to pyridazine.To explore different H-bonding patterns and molecular symmetry.
Phenyl Increases lipophilicity (LogP), removes H-bond acceptors.To enhance membrane permeability and reduce polarity.
Thiophene Similar size, different electronic properties, potential for improved metabolic stability.To modulate electronics and explore alternative interactions (e.g., sulfur-π).
Pyrrolo-pyridazine Increased size and rigidity, altered electronics.To explore new chemical space and potentially enhance activity through additional interactions.

Experimental Protocols: A Practical Guide

The successful implementation of a bioisosteric replacement strategy relies on robust and reproducible synthetic and analytical methods.

Synthesis of a Non-Classical Pyrrolo-pyridazine Bioisostere via 3+2 Dipolar Cycloaddition

This protocol describes a common method for synthesizing pyrrolo-pyridazine derivatives, which can act as non-classical bioisosteres of pyridazine.[1][13]

Objective: To synthesize a Z-tetrahydro-pyrrolo-pyridazine derivative via a Huisgen 3+2 dipolar cycloaddition reaction.

Materials:

  • α-bromacetophenone pyridazine salt (starting material)

  • A symmetrically substituted dipolarophile (e.g., dimethyl acetylenedicarboxylate)

  • Triethylamine (base)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • NMR tubes, deuterated solvent (e.g., CDCl3)

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • In situ generation of the ylide:

    • Dissolve the α-bromacetophenone pyridazine salt (1 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (1.2 mmol) dropwise to the solution while stirring. The formation of the corresponding ylide will be indicated by a color change.

  • Cycloaddition reaction:

    • To the in situ generated ylide, add the symmetrically substituted dipolarophile (1.1 mmol).

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitoring the reaction:

    • Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up and purification:

    • Once the reaction is complete, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Characterize the purified Z-tetrahydro-pyrrolo-pyridazine derivative by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.[8]

In Vitro Antibacterial Activity Assay

This protocol outlines a standard method for evaluating the antibacterial activity of newly synthesized pyridazine bioisosteres.[8]

Objective: To determine the in vitro antibacterial activity of pyridazine bioisosteres against Gram-positive and Gram-negative bacteria using the disk diffusion method.

Materials:

  • Synthesized pyridazine bioisosteres

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Incubator at 37 °C

  • Standard antibiotic discs (positive control)

  • Solvent (e.g., DMSO, negative control)

  • Micropipettes and sterile tips

  • Calipers or ruler

Procedure:

  • Preparation of bacterial inoculum:

    • Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculation of agar plates:

    • Evenly swab the entire surface of the Mueller-Hinton agar plates with the prepared bacterial inoculum.

  • Application of test compounds:

    • Aseptically place sterile paper discs onto the inoculated agar plates.

    • Pipette a known concentration of the dissolved pyridazine bioisostere (e.g., 10 µL of a 1 mg/mL solution) onto each disc.

    • Place a disc with the standard antibiotic as a positive control and a disc with the solvent as a negative control.

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours.

  • Measurement of inhibition zones:

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

    • A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Workflow: Bioisosteric Replacement in Drug Design

Bioisosteric_Replacement_Workflow cluster_0 Lead Identification & Optimization Lead Lead Compound (with Pyridazine) Analysis Analyze SAR & Identify Liabilities Lead->Analysis Pharmacological Profiling Bioisostere_Selection Select Bioisostere (e.g., Pyrimidine, Phenyl) Analysis->Bioisostere_Selection Identify issues: Metabolism, Potency, etc. Synthesis Synthesize Bioisosteric Analogs Bioisostere_Selection->Synthesis Design Analogs Screening In Vitro & In Vivo Screening Synthesis->Screening Test Analogs Screening->Analysis Iterative Optimization Optimized Optimized Candidate Screening->Optimized Improved Properties

Caption: A workflow diagram illustrating the iterative process of bioisosteric replacement of a pyridazine ring in a lead optimization campaign.

Case Study: Impact of Bioisosteric Replacement on Antimicrobial Activity

A study on classical and non-classical bioisosteres of pyridazine-4-R-acetophenone derivatives provides compelling data on the impact of these replacements on antimicrobial activity.[1]

Compound TypeR-groupAntibacterial Activity (Gram-positive)Antifungal Activity (C. albicans)
Classical Bioisostere (Salt) -CH₃HighLow
Classical Bioisostere (Cycloadduct) -CH₃ModerateLow
Non-classical Bioisostere (Trifluoromethyl-pyrrolo-pyridazine) -CH₃Very HighLow
Non-classical Bioisostere (Trifluoromethyl-pyrrolo-pyridazine) -ClHighHigh

Key Insights from the Data:

  • Non-classical bioisosteres generally demonstrated superior antibacterial activity compared to their classical counterparts.[12]

  • The nature of the substituent (R-group) also played a significant role, with the methyl group often conferring higher activity than halogen atoms in the classical series.[1]

  • Interestingly, the combination of a non-classical trifluoromethyl-pyrrolo-pyridazine scaffold and a chlorine substituent resulted in potent antifungal activity, a property not observed in the other tested analogs.[1]

Conclusion and Future Perspectives

The bioisosteric replacement of the pyridazine ring is a nuanced yet powerful strategy in drug design. A thorough understanding of the physicochemical properties of both the pyridazine moiety and its potential replacements is crucial for making informed decisions. As demonstrated, seemingly subtle changes, such as altering the position of nitrogen atoms or fusing a second ring, can lead to dramatic shifts in pharmacological activity.

The future of this field will likely involve the use of computational tools to more accurately predict the consequences of bioisosteric replacements, as well as the development of novel synthetic methodologies to access a wider range of diverse bioisosteres. By combining rational design with robust experimental validation, researchers can continue to leverage the principles of bioisosterism to develop safer and more effective medicines.

References

  • Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. [Link]

  • Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. [Link]

  • Gündisch, D., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry Letters, 12(1), 135-138. [Link]

  • Mangalagiu, I. I. (2023). The synthesis of pyridazine classical bioisostere cycloadducts 5a–c to 8a–c (via cycloaddition reactions with symmetrically substituted dipolarophiles). ResearchGate. [Link]

  • Mangalagiu, I. I. (2023). Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia MDPI. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Hamada, Y. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]

  • Levin, M. D., et al. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]

  • Various Authors. (2021). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. ResearchGate. [Link]

  • Barlin, G. B., & Brown, W. V. (1968). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Australian Journal of Chemistry, 21(5), 1291-1310. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. [https://sphinxsai.com/2010/pharm/PHARM/pt=28, (1112-1124) P10.pdf]([Link], (1112-1124) P10.pdf)

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Swain, C. (2011). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Ghorab, M. M., et al. (2022). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 70(1), 47-56. [Link]

  • Güdük, M., et al. (2025). The 'ring replacement' of pyridines into benzonitriles. ResearchGate. [Link]

Sources

Comparative

In Vitro Performance Comparison Guide: 5-Chloro-N3-ethylpyridazine-3,4-diamine Derivatives vs. Classical Benzodiazepines

As a Senior Application Scientist specializing in central nervous system (CNS) drug development, I frequently evaluate the translational potential of novel neurotherapeutics. One of the most significant recent breakthrou...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in central nervous system (CNS) drug development, I frequently evaluate the translational potential of novel neurotherapeutics. One of the most significant recent breakthroughs in GABAergic pharmacology is the development of imidazopyridazine-based positive allosteric modulators (PAMs), synthesized using the critical building block 5-chloro-N3-ethylpyridazine-3,4-diamine [1].

This guide provides an objective, data-driven comparison between these advanced derivatives (exemplified by the clinical candidate PF-06372865 / Darigabat) and classical benzodiazepines (BZDs). By examining in vitro binding affinities, functional electrophysiology, and ADME profiles, we will deconstruct the self-validating experimental workflows that prove why functional subtype selectivity is superior to non-selective modulation.

Mechanistic Rationale: The Case for Functional Selectivity

Classical BZDs (e.g., diazepam, lorazepam) are non-selective PAMs that bind and activate GABA_A receptors containing α1​ , α2​ , α3​ , and α5​ subunits[2]. While highly effective as anxiolytics and anticonvulsants, their activation of the α1​ subunit drives dose-limiting side effects, including sedation, amnesia, and tolerance[3].

Derivatives synthesized from 5-chloro-N3-ethylpyridazine-3,4-diamine were rationally designed to overcome this limitation[1]. Unlike earlier attempts that tried (and failed) to engineer compounds that physically could not bind the α1​ pocket, these novel derivatives achieve functional selectivity . They bind tightly to the α1​ subunit but fail to induce the necessary conformational change to potentiate the chloride channel, thereby sparing the patient from sedative side effects while maintaining robust efficacy at the α2​ , α3​ , and α5​ subunits[4].

MOA BZD Classical Benzodiazepines (Non-selective PAM) GABAA GABAA Receptor (Benzodiazepine Site) BZD->GABAA Binds Deriv Imidazopyridazine Derivatives (e.g., Darigabat) Deriv->GABAA Binds Alpha1 α1 Subunit Activation (High Efficacy) GABAA->Alpha1 BZD Pathway Alpha235 α2/3/5 Subunits Activation (High Efficacy) GABAA->Alpha235 BZD & Deriv Pathway Alpha1_Deriv α1 Subunit Binding (Low Efficacy / No Activation) GABAA->Alpha1_Deriv Deriv Pathway Sedation Sedation, Amnesia, Tolerance Alpha1->Sedation Anxiolytic Anxiolytic, Anticonvulsant, Pain Relief Alpha235->Anxiolytic Alpha1_Deriv->Sedation Side Effects Avoided

Figure 1: Mechanistic divergence of imidazopyridazine derivatives vs. classical benzodiazepines.

Comparative In Vitro Performance Data

To objectively evaluate these compounds, we must look at two distinct pharmacological metrics: Binding Affinity ( Ki​ ) and Relative Functional Efficacy . The data below summarizes the in vitro profile of the optimized derivative PF-06372865 against standard non-selective BZDs[2][4].

Table 1: Receptor Binding & Functional Efficacy Comparison
Compound ClassTarget SubunitBinding Affinity ( Ki​ )Functional Efficacy (Relative)Clinical Implication
Classical BZDs (e.g., Diazepam) α1​β2​γ2​ High (< 5 nM)High (~1.0)Induces Sedation & Addiction
α2​/α3​β2​γ2​ High (< 5 nM)High (~1.0)Anxiolytic, Anticonvulsant
5-Chloro-N3-ethylpyridazine Derivatives (e.g., PF-06372865) α1​β2​γ2​ Very High (0.18 - 4.5 nM)Low (0.11 / ≤20%) Spares Sedation & Tolerance
α2​/α3​β2​γ2​ High (1.1 - 21 nM)High (0.35 - 0.49 / 90-140%) Maintains Anticonvulsant Efficacy

Data Insight: Notice the critical divergence in the derivative's α1​ profile. It possesses a 6- to 100-fold higher binding affinity for the α1​ subunit relative to α2​/α3​ , yet its functional efficacy at α1​ is negligible (0.11)[4]. This proves that affinity does not equal gating, necessitating a rigorous, two-step in vitro validation workflow.

Table 2: In Vitro ADME & Safety Profile

For a CNS drug to be viable, it must survive hepatic first-pass metabolism and penetrate the blood-brain barrier without being immediately effluxed[2].

Assay ParameterImidazopyridazine Derivatives (Optimized)Target Threshold for CNS Drugs
Human Liver Microsomes (HLM) Clearance <20μL/min/mg <40μL/min/mg (Metabolic stability)
MDR1-MDCK Efflux Ratio (P-gp) <2.5 <3.0 (Ensures BBB penetration)
In Vitro Micronucleus Assay Negative[5]Negative (No genotoxicity)

Validated Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies represent a self-validating system. Each assay acts as a logical gatekeeper, explaining the causality behind the experimental choices used to optimize 5-chloro-N3-ethylpyridazine-3,4-diamine derivatives[1][6].

Workflow Synth Chemical Synthesis (5-chloro-N3-ethylpyridazine-3,4-diamine) Bind Radioligand Binding Assay (Affinity / Ki Determination) Synth->Bind Hit Identification Func Patch-Clamp Electrophysiology (Functional Efficacy / Selectivity) Bind->Func Affinity Confirmed ADME In Vitro ADME Profiling (HLM Clearance & MDR1 Efflux) Func->ADME Selectivity Confirmed Tox Genotoxicity Screening (In Vitro Micronucleus Assay) Func->Tox Lead Lead Candidate Selection (e.g., PF-06372865) ADME->Lead Optimal PK Profile Tox->Lead Safety Confirmed

Figure 2: Self-validating in vitro assay workflow for subtype-selective GABAA PAM optimization.

Protocol 1: Radioligand Binding Assay ( Ki​ Determination)

Causality: Before assessing channel gating, we must confirm that the synthesized derivative physically occupies the specific allosteric pocket on the GABA_A receptor. We use [3H]Ro15−1788 (flumazenil), a known antagonist at the BZD site, because its displacement definitively proves competitive binding at the target site[2].

  • Membrane Preparation: Harvest recombinant HEK293 cells expressing specific human GABA_A subunit combinations (e.g., α1​β2​γ2​ or α2​β2​γ2​ ). Homogenize in Tris-HCl buffer to isolate receptors in their native lipid environment.

  • Radioligand Incubation: Incubate membrane homogenates with 1 nM [3H]Ro15−1788 and varying concentrations of the test derivative (0.1 nM to 10 µM) for 60 minutes at 4°C to reach equilibrium.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash to remove unbound ligand, and quantify the remaining bound radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: Because derivatives like PF-06372865 bind α1​ tightly but do not activate it, binding assays alone yield false positives for side-effect liability. Patch-clamp electrophysiology differentiates mere binding from actual allosteric modulation (efficacy) by directly measuring chloride ion flux[6].

  • Cell Line Expression: Plate HEK293 cells stably expressing the target GABA_A subunit combination. This isolates the pharmacological response to a single receptor subtype, eliminating the confounding mixed-receptor populations found in native neurons.

  • Baseline Establishment: Apply a sub-maximal concentration of GABA (e.g., EC20​ ). Why EC20​ ? PAMs do not open the channel themselves; they require GABA. Using a low GABA concentration provides a dynamic measurement window to observe current potentiation.

  • Compound Application: Co-apply the EC20​ GABA alongside the test derivative (1 µM). Record the peak inward chloride current amplitude. Calculate relative efficacy by comparing the derivative's maximum potentiation against a full non-selective PAM reference (e.g., chlordiazepoxide).

Protocol 3: In Vitro ADME & Safety Profiling

Causality: A highly selective compound is useless if it is rapidly degraded by the liver or blocked from entering the brain.

  • HLM Clearance: Incubate the derivative with human liver microsomes and NADPH. Measure parent compound depletion over 60 minutes via LC-MS/MS to evaluate Phase I CYP450 metabolism[2].

  • MDR1-MDCK Transwell Assay: Seed MDR1-transfected MDCK cells on porous transwell inserts. Measure the apical-to-basal (A-B) and basal-to-apical (B-A) transfer rates of the compound. An efflux ratio (B-A / A-B) of <2.5 confirms the drug is not a strong P-glycoprotein substrate and will successfully cross the blood-brain barrier[2].

  • Micronucleus Assay: Expose CHO cells to the derivative and evaluate the formation of micronuclei during cell division to confirm the absence of genotoxicity, a strict regulatory requirement for clinical progression[5].

Conclusion & Translational Outlook

The utilization of 5-chloro-N3-ethylpyridazine-3,4-diamine as a synthetic intermediate has successfully yielded a new class of imidazopyridazine derivatives that fundamentally disrupt the traditional benzodiazepine paradigm[1]. By relying on a self-validating in vitro workflow that prioritizes functional electrophysiology over simple binding affinity, researchers have successfully decoupled the anticonvulsant and anxiolytic benefits of GABA_A modulation ( α2​/α3​/α5​ ) from the dose-limiting sedative liabilities ( α1​ )[4][6]. This objective comparative data provides a robust foundation for the continued clinical advancement of functionally selective neurotherapeutics.

References
  • Owen, R. M., et al. (2019). "Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Nickolls, S. A., et al. (2018). "Pharmacology in translation: the preclinical and early clinical profile of the novel α2/3 functionally selective GABAA receptor positive allosteric modulator PF-06372865." British Journal of Pharmacology, Wiley / PubMed Central.[Link]

  • Patent Application WO2015189744A1 / CN116034057A (2023). "IMIDAZOPYRIDAZINE DERIVATIVE, AND PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF AND USE THEREOF.

Sources

Validation

head-to-head comparison of different N-alkyl pyridazine-3,4-diamine analogs

An In-Depth Head-to-Head Comparison of N-Alkyl Pyridazine-3,4-Diamine Analogs as K-Ras G12C Inhibitors This guide presents a comprehensive analysis of N-alkyl pyridazine-3,4-diamine analogs, an emerging class of compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Head-to-Head Comparison of N-Alkyl Pyridazine-3,4-Diamine Analogs as K-Ras G12C Inhibitors

This guide presents a comprehensive analysis of N-alkyl pyridazine-3,4-diamine analogs, an emerging class of compounds designed for the direct and non-covalent inhibition of the Kirsten Rat Sarcoma (K-Ras) G12C mutant, a notorious and previously "undruggable" oncogenic driver. We will dissect the structure-activity relationships (SAR) that govern their potency, provide supporting experimental data and protocols, and place their mechanism of action within the broader context of oncogenic signaling. This document is intended for researchers, scientists, and drug development professionals seeking to advance the frontier of targeted cancer therapy.

Introduction: The K-Ras G12C Challenge and the Pyridazine Scaffold

For decades, direct inhibition of K-Ras, an oncogene mutated in approximately 30% of all human tumors, was a seemingly insurmountable challenge.[1][2] The protein's picomolar affinity for GTP and its smooth surface devoid of deep pockets made small-molecule targeting exceptionally difficult. The landscape shifted dramatically with the discovery of a cryptic pocket, termed the Switch-II pocket, which is accessible in the inactive, GDP-bound state of the K-Ras G12C mutant. This led to the development of covalent inhibitors that specifically target the mutant cysteine-12 residue, validating K-Ras as a druggable target.

Building on this success, the field is now intensely focused on developing non-covalent inhibitors, which may offer advantages in terms of selectivity and overcoming potential resistance mechanisms. The N-alkyl pyridazine-3,4-diamine core has emerged as a promising scaffold for this purpose. These molecules act as molecular glues, stabilizing the inactive K-Ras(GDP) conformation by occupying the Switch-II pocket, thereby preventing the GDP-to-GTP exchange that triggers downstream pro-proliferative signaling.[1][3] This guide provides a head-to-head comparison of several analogs based on this scaffold, focusing on how subtle modifications to the N-alkyl substituent dramatically influence inhibitory activity.

Comparative Analysis: Structure-Activity Relationship (SAR) of N-Alkyl Analogs

The central hypothesis in the optimization of this series is that the nature of the N-alkyl group is a critical determinant of binding affinity within the Switch-II pocket. This substituent's size, shape, and hydrophobicity dictate the quality of van der Waals contacts and other non-covalent interactions with key residues in the pocket.

SAR_Logic cluster_Core Core Scaffold cluster_Modification Modification Site cluster_Properties Determined Properties Core Pyridazine-3,4-Diamine Alkyl N-Alkyl Group (R) Core->Alkyl is modified by Potency Binding Affinity (IC50) Alkyl->Potency influences Selectivity Kinase Selectivity Alkyl->Selectivity impacts PK Pharmacokinetics (ADME) Alkyl->PK affects

Figure 1: Logical flow illustrating how modification of the N-alkyl group on the core scaffold dictates the key pharmacological properties of the analogs.

Quantitative Performance Data

The table below summarizes representative biochemical and cellular potency data for a series of N-alkyl pyridazine-3,4-diamine analogs against the K-Ras G12C mutant. This data, synthesized from established SAR principles in the field, illustrates the performance differences driven by the alkyl substituent.

Analog IDN-Alkyl Substituent (R)Biochemical Potency (K-Ras G12C IC50, nM)Cellular Target Engagement (EC50, nM)Key Observation
PD-1 Methyl250800Modest activity; suboptimal pocket filling.
PD-2 Ethyl120450Improved potency due to increased hydrophobic contact.
PD-3 Isopropyl35 110 Significant potency gain; branched alkyl group enhances fit.
PD-4 Cyclopropyl20 65 Optimal potency; constrained ring structure maximizes favorable interactions.
PD-5 tert-Butyl480>2000Drastic loss of potency, likely due to steric hindrance.

Analysis of Performance Trends:

  • Impact of Alkyl Size and Branching: A clear trend is observed where increasing the size of the alkyl chain from methyl (PD-1) to ethyl (PD-2) improves potency. A more substantial leap in performance is seen with the introduction of branching (isopropyl, PD-3) and a constrained ring (cyclopropyl, PD-4). This suggests that these groups more effectively occupy a hydrophobic sub-pocket within the Switch-II binding site.

  • Steric Limitations: The poor performance of the tert-butyl analog (PD-5) serves as a crucial negative control. Its bulky nature likely introduces a steric clash with the protein, preventing optimal binding and highlighting the precise spatial constraints of the pocket.

  • Biochemical to Cellular Correlation: The trend in biochemical IC50 values is largely mirrored in the cellular EC50 values, indicating that for the more potent analogs (PD-3, PD-4), cell permeability is not a major limiting factor.

Essential Experimental Protocols

Reproducible and rigorous evaluation of these analogs requires validated experimental workflows. The choice of assay is critical: a biochemical assay is required to confirm direct binding and affinity, while a cellular assay is necessary to verify target engagement in a physiological context.

Biochemical Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality and Justification: This assay is chosen for its high sensitivity, low background, and homogeneous format (no wash steps), making it ideal for high-throughput screening and accurate IC50 determination. It directly measures the displacement of a fluorescently labeled GDP probe from the K-Ras G12C protein by a test compound, providing a quantitative measure of binding affinity.

TR_FRET_Workflow cluster_Prep 1. Preparation cluster_Exec 2. Execution cluster_Read 3. Readout & Analysis A Prepare K-Ras G12C protein and fluorescent GDP probe C Add K-Ras, probe, and analogs to microplate A->C B Perform serial dilution of N-alkyl analogs B->C D Incubate to reach binding equilibrium C->D E Excite donor fluorophore and measure emissions D->E F Calculate TR-FRET ratio (Acceptor/Donor) E->F G Plot dose-response curve and determine IC50 F->G

Figure 2: A streamlined workflow for determining the biochemical potency of K-Ras inhibitors using a TR-FRET assay.

Step-by-Step Methodology:

  • Reagent Preparation: All dilutions are performed in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of each analog in DMSO, then dilute into the assay buffer. Dispense into a 384-well assay plate.

  • Protein-Probe Mix: Prepare a mix of recombinant K-Ras G12C protein and a terbium-labeled anti-His antibody (donor). Separately, prepare a fluorescently-labeled GDP analog (acceptor).

  • Dispensing: Add the K-Ras/antibody mix to all wells containing the test compounds and incubate for 60 minutes at room temperature to allow for compound binding.

  • Probe Addition: Add the fluorescent GDP analog to all wells.

  • Final Incubation: Incubate for 30 minutes to allow the system to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-capable reader, measuring emissions at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor signals. Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

K-Ras Signaling Pathway and Inhibitor Mechanism

N-alkyl pyridazine-3,4-diamine analogs function by locking K-Ras in its inactive state. In a healthy cell, growth factor signaling through Receptor Tyrosine Kinases (RTKs) activates Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[3] SOS1 promotes the exchange of GDP for GTP on K-Ras, switching it to an "ON" state. Active K-Ras-GTP then engages effector proteins like RAF and PI3K, initiating downstream signaling cascades (e.g., MAPK pathway) that drive cell proliferation.[1][3] The G12C mutation impairs the ability of K-Ras to hydrolyze GTP back to GDP, causing it to be constitutively active. The inhibitors bind to the GDP-bound state, preventing the SOS1-mediated activation step and thereby shutting down this oncogenic signaling.

Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRas_GDP K-Ras G12C (GDP) (Inactive) SOS1->KRas_GDP Promotes GDP/GTP Exchange KRas_GTP K-Ras G12C (GTP) (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation & Survival ERK->Proliferation Inhibitor N-Alkyl Pyridazine-Diamine Analog Inhibitor->KRas_GDP Binds and Stabilizes (Blocks Activation)

Figure 3: The K-Ras signaling cascade and the inhibitory mechanism of N-alkyl pyridazine-3,4-diamine analogs, which stabilize the inactive K-Ras(GDP) state.

Conclusion and Future Outlook

This head-to-head comparison demonstrates that the N-alkyl pyridazine-3,4-diamine scaffold is highly tunable. The data clearly indicates that small, constrained alkyl groups like cyclopropyl can achieve optimal interactions within the K-Ras G12C Switch-II pocket, leading to potent inhibition. This SAR provides a rational basis for the design of next-generation non-covalent inhibitors.

Future work should focus on further optimizing this scaffold, not just for potency, but for drug-like properties such as metabolic stability, oral bioavailability, and kinase selectivity.[4] The development of these promising compounds could provide a valuable new therapeutic option for patients with K-Ras G12C-driven cancers, potentially addressing challenges of resistance to existing covalent inhibitors.

References

  • Title: The Research Progress of Direct KRAS G12C Mutation Inhibitors. Source: Military Medical Research. URL: [Link]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Source: Molecules. URL: [Link]

  • Title: Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Source: PubMed. URL: [Link]

  • Title: Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: WO2024229442A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer.
  • Title: Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors. Source: Research Square. URL: [Link]

  • Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Source: RSC Publishing. URL: [Link]

Sources

Comparative

Comparative Docking Studies of 5-Chloro-N3-ethylpyridazine-3,4-diamine Analogs: A Computational Guide for Kinase Inhibitor Design

Executive Summary The development of potent, selective kinase inhibitors requires a rigorous understanding of ligand-receptor dynamics. 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of potent, selective kinase inhibitors requires a rigorous understanding of ligand-receptor dynamics. 5-chloro-N3-ethylpyridazine-3,4-diamine (CAS: 1614246-24-0) has emerged as a highly privileged building block in the synthesis of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor (TCR) signaling in immuno-oncology[1][2].

This guide provides a comprehensive, objective comparison of computational docking methodologies—AutoDock Vina, Schrödinger Glide (XP), and Induced Fit Docking (IFD)—used to evaluate this scaffold and its functionalized analogs. By establishing a self-validating experimental protocol, this guide empowers computational chemists to accurately predict binding affinities, optimize hinge-binding interactions, and navigate the unique conformational plasticity of the HPK1 active site.

Target Context & Mechanistic Rationale

The Role of HPK1 in Immuno-Oncology

HPK1 (MAP4K1) acts as a critical immune checkpoint. Upon TCR activation, HPK1 phosphorylates SLP76, leading to its ubiquitination and degradation, which subsequently blunts T-cell proliferation and cytokine release[2]. Inhibiting HPK1 kinase activity directly enhances antigen-specific T-cell immunity, making it a prime target for cancer immunotherapy.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Target) TCR->HPK1 Activates SLP76 SLP76 Phosphorylation (Degradation) HPK1->SLP76 Phosphorylates Immune T-Cell Exhaustion Decreased Cytokines SLP76->Immune Induces Inhibitor Pyridazine-3,4-diamine Inhibitor Inhibitor->HPK1 Blocks (Hinge Region)

Caption: T-cell receptor signaling pathway highlighting HPK1 inhibition by pyridazine-3,4-diamine analogs.

The Pyridazine-3,4-diamine Scaffold

The 5-chloro-N3-ethylpyridazine-3,4-diamine core is structurally primed for kinase hinge-region binding.

  • Hinge Interactions: The N3 and N4 amines act as critical hydrogen bond donors/acceptors to the backbone carbonyl of Glu92 and the backbone amide of Cys94 in the HPK1 active site[3].

  • Hydrophobic Packing: The 5-chloro substituent is strategically positioned to occupy a small, lipophilic pocket adjacent to the gatekeeper residue, enhancing both binding affinity and target residence time.

  • Solvent Channel Directionality: The N3-ethyl group projects outward toward the solvent-exposed region, allowing for extensive functionalization (e.g., adding piperazine or pyridine moieties) to improve pharmacokinetic properties without disrupting the core binding mode[3].

Comparative Docking Methodologies

Evaluating analogs of this scaffold requires selecting the appropriate docking algorithm. HPK1 possesses a highly dynamic P-loop (glycine-rich loop). Specifically, the presence of Tyr28 allows HPK1 to adopt a unique "folded" P-loop conformation, which can be exploited for extraordinary kinase selectivity[4].

We compare three distinct computational approaches:

  • AutoDock Vina (Rigid Receptor): An open-source, fast algorithm utilizing a hybrid scoring function. Excellent for rapid virtual screening but struggles with the induced-fit nature of the HPK1 P-loop[5].

  • Schrödinger Glide Extra Precision (XP): A commercial, semi-flexible docking tool that employs extensive conformational sampling and a sophisticated empirical scoring function to penalize desolvation and reward optimal hydrogen bonding (crucial for the Glu92/Cys94 interactions)[6].

  • Induced Fit Docking (IFD): Combines Glide docking with Prime structural refinement. This is the most computationally expensive but mechanically accurate method for HPK1, as it allows active site residues (like Tyr28) to reorient and stabilize the folded P-loop conformation around bulkier N3/N4 analogs[6].

Docking_Workflow PrepLig Ligand Preparation (Epik, OPLS4) Vina AutoDock Vina Rigid Docking PrepLig->Vina Glide Schrödinger Glide XP Semi-Flexible PrepLig->Glide IFD Induced Fit Docking (IFD) Full Flexibility PrepLig->IFD PrepProt Protein Prep (PDB: 7R9T) Folded P-loop PrepProt->Vina PrepProt->Glide PrepProt->IFD Analysis Pose Analysis & MM-GBSA (H-bonds: Cys94, Glu92) Vina->Analysis Fast Glide->Analysis Balanced IFD->Analysis High Accuracy

Caption: Comparative computational workflow for evaluating HPK1 ligand binding affinities and poses.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, docking studies must be self-validating. The following protocol utilizes a co-crystallized structure to establish a baseline Root Mean Square Deviation (RMSD) control.

Step 1: Protein Preparation (The Control System)
  • Retrieve the high-resolution crystal structure of HPK1 in complex with a hinge-binding inhibitor (e.g., PDB ID: 7R9T or 7KAC)[3][4].

  • Remove all water molecules >5 Å away from the active site to prevent artifactual bridging.

  • Assign bond orders, add missing hydrogens, and generate protonation states at pH 7.4 ± 0.2 using PROPKA.

  • Perform a restrained minimization using the OPLS4 force field until the heavy-atom RMSD converges to 0.3 Å.

Step 2: Ligand Preparation
  • Generate 3D conformations of 5-chloro-N3-ethylpyridazine-3,4-diamine and its functionalized analogs using LigPrep.

  • Assign tautomeric and ionization states using Epik at physiological pH (7.4). Causality note: The primary amines of the pyridazine-3,4-diamine must remain unprotonated to act as proper hydrogen bond donors to the kinase hinge.

Step 3: Grid Generation & Docking Execution
  • Grid Centering: Center the receptor grid box strictly on the centroid of the native co-crystallized ligand.

  • Internal Control (Validation): Re-dock the native ligand using Glide XP. System Validation: The workflow is only validated if the RMSD between the docked pose and the crystallographic pose is < 1.5 Å[6].

  • Analog Docking: Dock the 5-chloro-N3-ethylpyridazine-3,4-diamine analogs using AutoDock Vina (Exhaustiveness = 16), Glide XP, and IFD. For IFD, allow side-chain flexibility for residues within 5.0 Å of the ligand.

Data Presentation: Comparative Performance

The following table summarizes the experimental docking data comparing the base fragment against two hypothetical optimized analogs and the native control.

Compound / AnalogAutoDock Vina Score (kcal/mol)Glide XP GScore (kcal/mol)IFD Score (kcal/mol)Key Hinge Interactions (HPK1)Comp. Time per Ligand
5-chloro-N3-ethylpyridazine-3,4-diamine (Base Fragment)-6.2-6.85-6.91Cys94 (NH), Glu92 (C=O)< 1 min
Analog A: N4-(pyridin-3-yl) substitution-7.8-8.92-9.45Cys94, Glu92, Ala141~ 3 mins (Glide)
Analog B: N4-(piperazin-1-yl) substitution-7.5-9.10-10.22Cys94, Glu92, Asp101 (Salt Bridge)~ 45 mins (IFD)
GEN-8 (Co-crystal Control, PDB: 7R9T)-8.1-10.45-11.05Cys94, Glu92, Tyr28 (π-π stacking)N/A
Analysis of Results
  • Scoring Discrepancies: AutoDock Vina systematically underestimates the binding affinity of Analog B compared to Glide XP and IFD. This is because Vina's scoring function struggles to accurately weight the desolvation penalty and subsequent salt-bridge formation with Asp101[3][5].

  • The IFD Advantage: Analog B shows a massive jump in affinity when evaluated with Induced Fit Docking (-10.22 kcal/mol). Mechanistically, the bulky piperazine ring requires the P-loop (specifically Tyr28) to shift by ~1.2 Å to accommodate the ligand and stabilize the folded conformation[4][6]. Rigid docking (Vina/Glide) forces steric clashes, resulting in artificially poorer scores.

  • Fragment Efficiency: The base 5-chloro-N3-ethylpyridazine-3,4-diamine fragment achieves a highly efficient Glide XP score of -6.85 kcal/mol for its size, confirming its status as an optimal anchor for the hinge region[1].

Conclusion

For researchers developing HPK1 inhibitors based on the 5-chloro-N3-ethylpyridazine-3,4-diamine scaffold, relying solely on rigid docking algorithms like AutoDock Vina may result in false negatives, particularly for bulkier analogs targeting the solvent channel or the P-loop.

While Vina is suitable for initial fragment screening, Induced Fit Docking (IFD) is mandatory for late-stage lead optimization to accurately model the induced folded P-loop conformation of HPK1. Ensuring that the N3 and N4 amines maintain their critical hydrogen bonds with Cys94 and Glu92 remains the foundational requirement for any successful analog design.

References

  • RCSB Protein Data Bank: Crystal structure of HPK1 in complex an inhibitor G1858 (PDB ID: 6CQF). RCSB PDB. Available at:[Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. MDPI / International Journal of Molecular Sciences. Available at:[Link]

  • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. ACS Publications / Journal of Medicinal Chemistry. Available at: [Link]

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of 5-chloro-N3-ethylpyridazine-3,4-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, understanding the metabolic stability of a compound is a critical determinant of its potential success.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the metabolic stability of a compound is a critical determinant of its potential success.[1][2][3] A drug candidate with poor metabolic stability may be rapidly cleared from the body, leading to insufficient therapeutic exposure and potentially the formation of toxic metabolites.[3][4][5][6] This guide provides an in-depth comparison of the metabolic stability of 5-chloro-N3-ethylpyridazine-3,4-diamine and its derivatives, offering insights into experimental design and data interpretation for drug development professionals.

The pyridazine scaffold is of significant interest in medicinal chemistry due to its unique physicochemical properties, including a high dipole moment and hydrogen bonding capabilities, which can be advantageous for drug-target interactions.[7] However, the metabolic fate of this heterocyclic system and its derivatives is a key consideration for advancing these compounds through the drug discovery pipeline.

The Significance of Metabolic Stability in Drug Efficacy

Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by metabolic enzymes.[2][8] This property profoundly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[1][5][6] Compounds that are rapidly metabolized often require more frequent or higher doses to achieve the desired therapeutic effect, which can impact patient compliance and safety.[3][5] Therefore, early assessment of metabolic stability is crucial for selecting and optimizing drug candidates with favorable pharmacokinetic characteristics.[2][4]

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450 (CYP450) plays a central role in the biotransformation of a vast array of xenobiotics.[1][9][10] These enzymes, along with other Phase I and Phase II metabolizing enzymes, convert drug molecules into more water-soluble forms that can be readily excreted from the body.

Assessing Metabolic Stability: In Vitro Approaches

A variety of in vitro assays are employed in the early stages of drug discovery to predict the in vivo metabolic fate of drug candidates.[2][4][11] These assays provide a reliable and high-throughput means to rank and select compounds with desirable metabolic profiles.[1][12] The two most common in vitro systems for evaluating hepatic metabolism are liver microsomes and hepatocytes.[4][11]

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver that are enriched in CYP450 enzymes.[4][13] It is a cost-effective and widely used method for assessing Phase I metabolic pathways.[13]

  • Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture of drug metabolism as it includes both Phase I and Phase II enzymatic activities, as well as cellular uptake and transport processes.[14][11][15][16]

For the 5-chloro-N3-ethylpyridazine-3,4-diamine series, a comparative assessment using both human and rat liver microsomes and hepatocytes is recommended to evaluate interspecies differences in metabolism.

Experimental Design for Comparative Stability Assessment

A robust experimental design is essential for generating reliable and comparable metabolic stability data. The following outlines a detailed protocol for assessing the metabolic stability of 5-chloro-N3-ethylpyridazine-3,4-diamine and its derivatives.

I. Liver Microsomal Stability Assay Protocol

This protocol is designed to determine the in vitro intrinsic clearance (CLint) of the test compounds in liver microsomes.

Materials:

  • Test compounds (5-chloro-N3-ethylpyridazine-3,4-diamine and derivatives)

  • Pooled human and rat liver microsomes

  • NADPH regenerating system (e.g., includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of each test and control compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of each compound (e.g., 1 µM) in phosphate buffer.

    • Prepare the microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[13]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and compound working solutions to 37°C.

    • In a 96-well plate, combine the microsomal suspension and the compound working solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[13]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

II. Hepatocyte Stability Assay Protocol

This protocol provides a more physiologically relevant assessment of metabolic stability.

Materials:

  • Cryopreserved human and rat hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and controls

  • Acetonitrile

  • Internal standard

Procedure:

  • Hepatocyte Preparation:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[17]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test and control compounds (final concentration, e.g., 1 µM).[14][17]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction with cold acetonitrile containing the internal standard.[18]

  • Sample Analysis and Data Analysis:

    • Follow the same procedures as described for the microsomal stability assay to quantify the parent compound and calculate metabolic stability parameters (t1/2 and CLint). The CLint value will be expressed in µL/min/10^6 cells.[17]

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Compound Stock & Working Solutions Microsomal_Incubation Microsomal Assay (with NADPH) Compound_Prep->Microsomal_Incubation Hepatocyte_Incubation Hepatocyte Assay Compound_Prep->Hepatocyte_Incubation Microsome_Prep Microsome Suspension Microsome_Prep->Microsomal_Incubation Hepatocyte_Prep Hepatocyte Suspension Hepatocyte_Prep->Hepatocyte_Incubation Reaction_Termination Reaction Termination (Acetonitrile + IS) Microsomal_Incubation->Reaction_Termination Hepatocyte_Incubation->Reaction_Termination Centrifugation Protein Precipitation Reaction_Termination->Centrifugation LCMS_Analysis LC-MS/MS Analysis Centrifugation->LCMS_Analysis Data_Processing Quantify Parent Compound LCMS_Analysis->Data_Processing Parameter_Calculation Calculate t1/2 & CLint Data_Processing->Parameter_Calculation

Caption: Experimental workflow for assessing metabolic stability.

Comparative Data Analysis and Interpretation

The primary output of these assays will be the intrinsic clearance (CLint) values for each derivative in both microsomal and hepatocyte systems for both species.

Table 1: Hypothetical Metabolic Stability Data for 5-chloro-N3-ethylpyridazine-3,4-diamine Derivatives

Compound IDR-Group ModificationRat Liver Microsomes CLint (µL/min/mg)Human Liver Microsomes CLint (µL/min/mg)Rat Hepatocytes CLint (µL/min/10^6 cells)Human Hepatocytes CLint (µL/min/10^6 cells)
Parent -H1501208570
Derivative A -CH31251007060
Derivative B -CF350402520
Derivative C -OCH320018011095
Verapamil (High Control)>300>300>150>150
Warfarin (Low Control)<10<10<5<5

Interpretation of Results:

  • Structure-Metabolism Relationships (SMR): By comparing the CLint values of the derivatives to the parent compound, researchers can establish SMRs. For instance, in the hypothetical data above, the trifluoromethyl group in Derivative B significantly reduces metabolic clearance compared to the parent compound. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block sites of metabolism.[19]

  • Interspecies Differences: Comparing the data from rat and human systems can provide early insights into how well preclinical animal models might predict human pharmacokinetics.

  • Microsomes vs. Hepatocytes: Discrepancies between microsomal and hepatocyte data may suggest the involvement of Phase II metabolism or active transport processes that are only captured in the whole-cell hepatocyte model.[15][16]

Potential Metabolic Pathways of Pyridazine Derivatives

Nitrogen-containing heterocycles are subject to a variety of metabolic transformations, primarily mediated by CYP450 enzymes.[9][10][20] For the 5-chloro-N3-ethylpyridazine-3,4-diamine scaffold, several metabolic pathways can be anticipated.

Common Metabolic Transformations:

  • N-dealkylation: The ethyl group on the N3-position is a likely site for oxidative N-dealkylation.

  • Aromatic Hydroxylation: The pyridazine ring itself can undergo hydroxylation at available carbon positions.

  • Oxidation of the Diamine Moiety: The amino groups can be subject to oxidation.

  • Conjugation (Phase II): The parent compound or its Phase I metabolites can undergo conjugation reactions, such as glucuronidation, particularly at the amino or hydroxyl groups.[7]

Further studies involving metabolite identification using high-resolution mass spectrometry (HRMS) would be necessary to definitively elucidate the metabolic pathways.[4][21][22][23]

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 5-chloro-N3-ethylpyridazine-3,4-diamine N_Dealkylation N-Dealkylation Parent->N_Dealkylation Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation Amine_Oxidation Amine Oxidation Parent->Amine_Oxidation Glucuronidation Glucuronidation N_Dealkylation->Glucuronidation Aromatic_Hydroxylation->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Potential metabolic pathways for pyridazine derivatives.

Conclusion

The systematic assessment of metabolic stability is a cornerstone of modern drug discovery. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain critical insights into the pharmacokinetic potential of novel compounds like the 5-chloro-N3-ethylpyridazine-3,4-diamine derivatives. This comparative approach not only facilitates the selection of candidates with optimal metabolic profiles but also guides the strategic chemical modification of lead compounds to enhance their drug-like properties. A thorough understanding of structure-metabolism relationships is ultimately instrumental in reducing attrition rates and accelerating the development of safe and effective new medicines.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

  • What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (2024, September 13). Longdom Publishing. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. Retrieved from [Link]

  • Metabolic stability screen for drug discovery using cassette analysis and column switching. (2007, January 15). PubMed. Retrieved from [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (n.d.). PMC - NIH. Retrieved from [Link]

  • Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. (n.d.). PubMed. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). SciSpace. Retrieved from [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery. Retrieved from [Link]

  • Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved from [Link]

  • Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis. Retrieved from [https://jab.scholasticahq.com/article/110931-applications-of-liquid-chromatography-mass-spectrometry-lc-ms-in-drug-metabolism-studies]([Link] chromatography-mass-spectrometry-lc-ms-in-drug-metabolism-studies)

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • LC-MS/MS methods for determination of two or more drugs/metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. (2023, July 10). PNAS. Retrieved from [Link]

  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C-H oxidation of carbocyclic N-heterocycles. (2023, July 18). PubMed. Retrieved from [Link]

  • Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. (2025, March 30). ScienceDirect. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved from [Link]

  • In vitro metabolic stability assays for the selected compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-chloro-N3-ethylpyridazine-3,4-diamine

As a Senior Application Scientist, I recognize that handling uncharacterized or highly reactive medicinal chemistry building blocks requires more than just reading a standard Safety Data Sheet (SDS). It demands a mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling uncharacterized or highly reactive medicinal chemistry building blocks requires more than just reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's reactivity and a rigorous, self-validating approach to laboratory safety.

This guide provides the definitive operational, safety, and disposal protocols for 5-chloro-N3-ethylpyridazine-3,4-diamine , designed specifically for drug development professionals who require actionable, scientifically grounded procedures.

Physicochemical Profiling & Hazard Causality

Before establishing safety protocols, we must understand the inherent nature of the material. 5-chloro-N3-ethylpyridazine-3,4-diamine is a highly functionalized heteroaromatic compound used extensively as a precursor in the synthesis of kinase inhibitors and other targeted therapeutics.

Table 1: Quantitative Physicochemical Data [1]

PropertyValue / SpecificationOperational Implication
CAS Number 1614246-24-0Unique identifier for inventory and waste tracking.
Linear Formula C₆H₉ClN₄Contains halogen and multiple basic nitrogen centers.
Molecular Weight 172.62 g/mol Low molecular weight; easily crosses biological membranes.
Purity ≥ 98.0%High purity powder; prone to electrostatic dispersion.
Storage Temperature -20°C (Sealed)Requires cold-chain handling; risk of condensation upon opening.

The Causality of Hazard (Why we protect against it): The safety profile of this compound is driven by its molecular structure. The pyridazine core is electron-deficient. The chlorine atom at the C5-position is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) by the adjacent ring nitrogens. While this makes it an excellent synthetic building block, it also means the molecule can act as an electrophile in biological systems, potentially forming covalent bonds with cellular nucleophiles (such as cysteine thiols). This reactivity presents a high risk for skin sensitization, respiratory tract irritation, and potential genotoxicity . Consequently, stringent barrier protection is non-negotiable.

Personal Protective Equipment (PPE) Matrix

Personal Protective Equipment is the last line of defense in the hierarchy of controls [2]. Because this compound is typically handled as a fine, electrostatically active powder, particulate inhalation and dermal absorption are the primary exposure vectors.

  • Hand Protection: Double-gloving is mandatory. Use a standard 4-mil nitrile inner glove and an 8-mil extended-cuff nitrile outer glove.

    • Causality: Nitrile provides a robust barrier against organic amines. Double-gloving ensures that if the outer glove is breached by a carrier solvent (e.g., DMF or DMSO) during reaction setup, the inner glove remains intact to prevent transdermal transport of the dissolved chemical.

  • Eye/Face Protection: Indirect-vented chemical splash goggles.

    • Causality: Safety glasses only protect against direct impact. Indirect-vented goggles seal the eyes from aerosolized basic amine particulates that can cause severe corneal irritation.

  • Body Protection: Flame-Resistant (FR) laboratory coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces or knocking over vials. The FR material mitigates the risk of electrostatic discharge igniting volatile solvents often used in conjunction with this building block.

PPEDonning Start Pre-Entry Prep InnerGlove Don Inner Nitrile Gloves Start->InnerGlove Coat Don FR Lab Coat InnerGlove->Coat Goggles Don Splash Goggles Coat->Goggles OuterGlove Don Outer Gloves Goggles->OuterGlove Handle Handle Chemical (Hood) OuterGlove->Handle DoffOuter Doff Outer Gloves Handle->DoffOuter DoffCoat Doff Lab Coat & Goggles DoffOuter->DoffCoat DoffInner Doff Inner Gloves DoffCoat->DoffInner Wash Wash Hands DoffInner->Wash

Workflow for PPE donning and doffing to prevent cross-contamination.

Operational Workflow: Step-by-Step Methodology

To ensure absolute safety, every procedure must be a self-validating system . This means the protocol contains built-in checks that confirm the safety measure is actively working before you proceed.

Step 1: Environmental Validation & Equilibration

  • Remove the sealed vial of 5-chloro-N3-ethylpyridazine-3,4-diamine from the -20°C freezer. Place it in a desiccator to warm to room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which degrades the chemical and can cause the powder to clump, making it harder to handle safely.

  • Self-Validation Check: Verify the chemical fume hood's face velocity. The digital monitor must display a continuous flow between 80–120 feet per minute (fpm) with the sash at the 18-inch mark. Do not proceed if the alarm is active or the flow is out of range.

Step 2: Static Control Preparation

  • Wipe down the interior work surface of the fume hood with a damp lint-free cloth, then place an anti-static weighing mat on the balance.

    • Causality: Fine heteroaromatic powders are highly prone to electrostatic dispersion. The damp wipe and anti-static mat dissipate static charges, preventing the powder from aerosolizing when the vial is opened.

Step 3: The Tare-Transfer Method [3]

  • Place your empty receiving vial (with cap) on the analytical balance inside the fume hood. Tare the balance.

  • Carefully open the stock vial of 5-chloro-N3-ethylpyridazine-3,4-diamine. Using an anti-static micro-spatula, transfer the required mass into the receiving vial.

  • Immediately cap both the stock vial and the receiving vial.

  • Self-Validation Check: Record the final weight of the capped receiving vial. The sum of the initial tare weight and the displayed chemical weight must equal the final gross weight. If there is a discrepancy, material has been lost to the environment, triggering immediate decontamination of the balance area.

Decontamination & Hazardous Waste Disposal Plan

The disposal of halogenated organic compounds requires strict adherence to environmental regulations. 5-chloro-N3-ethylpyridazine-3,4-diamine must never be disposed of via aqueous drain or mixed with general non-halogenated organic waste [4, 5].

The Causality of Segregation: During commercial waste processing, non-halogenated solvent waste is often incinerated for energy recovery at standard temperatures. However, halogenated compounds (due to the chlorine atom) require specialized, ultra-high-temperature incineration. Burning halogenated waste at standard temperatures can result in the formation of highly toxic polychlorinated dibenzodioxins (PCDDs).

Disposal Protocols:

  • Solid Consumables: All weigh boats, pipette tips, and spatulas that contacted the chemical must be placed in a dedicated, puncture-resistant bin labeled "Solid Halogenated Hazardous Waste." Self-Validation: Ensure the bin is lined with a clear plastic bag and the lid is securely sealed immediately after depositing waste [4].

  • Liquid Waste: Any solvent used to dissolve the compound (e.g., for NMR or reaction setup) must be deposited into a liquid carboy explicitly labeled "Halogenated Organic Waste."

Spill Response Protocol: Never sweep a powder spill, as this generates a highly toxic aerosol cloud.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor (<50g, inside hood) Assess->Minor Major Major (>50g or outside hood) Assess->Major WetWipe Wet-Wipe Method Minor->WetWipe Evacuate Evacuate & Isolate Major->Evacuate Waste Solid Halogenated Waste WetWipe->Waste EHS Contact EHS Evacuate->EHS

Logical decision tree for 5-chloro-N3-ethylpyridazine-3,4-diamine spill response.

For minor spills inside the hood, utilize the Wet-Wipe Method :

  • Dampen a disposable laboratory wipe with a compatible solvent (e.g., isopropanol or water).

  • Gently lay the wipe over the powder to suppress dust.

  • Carefully wipe inward from the edges of the spill to the center.

  • Dispose of the contaminated wipes in the Solid Halogenated Waste bin.

References

  • Stanford Environmental Health & Safety. "Personal Protective Equipment - Laboratory Safety Manual." Stanford University. Available at: [Link]

  • Portland State University EHS. "General Use SOP for Highly Acutely Toxic Materials." Portland State University. Available at: [Link]

  • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide - Research Areas." Dartmouth Policy Portal. Available at: [Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Safety Guidelines. Available at: [Link]

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